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  • Product: 2-Bromo-3,5-dimethoxybenzoic acid
  • CAS: 17275-86-4

Core Science & Biosynthesis

Foundational

2-Bromo-3,5-dimethoxybenzoic acid CAS number and molecular weight

Executive Summary 2-Bromo-3,5-dimethoxybenzoic acid (CAS 17275-86-4) is a specialized halogenated aromatic building block used primarily in the synthesis of resorcinol-based natural products, polyketide mimetics, and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,5-dimethoxybenzoic acid (CAS 17275-86-4) is a specialized halogenated aromatic building block used primarily in the synthesis of resorcinol-based natural products, polyketide mimetics, and pharmacologically active biaryls.[1][2] Its unique substitution pattern—placing a reactive bromine atom ortho to the carboxyl group and adjacent to a methoxy group—provides a "privileged scaffold" for regioselective transition-metal catalyzed cross-couplings and directed ortho-metalation (DoM) strategies.[1]

This guide serves as a definitive technical reference for researchers requiring high-purity synthesis, characterization, and application protocols for this compound.

Part 1: Chemical Identity & Physical Properties[3]

The precise identification of this regioisomer is critical, as it is frequently confused with its isomer, 2-bromo-4,5-dimethoxybenzoic acid (6-bromoveratric acid).[1]

Table 1: Core Chemical Data

PropertySpecification
Chemical Name 2-Bromo-3,5-dimethoxybenzoic acid
CAS Number 17275-86-4
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
Appearance White to off-white crystalline powder
Melting Point 188–190 °C (lit.)[1]
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water
pKa (Calculated) ~2.5 (Acidic strength increased by ortho-bromo electron withdrawal)
Structural Analysis

The molecule features a benzoic acid core with two methoxy groups at the meta positions (3 and 5) relative to the carboxyl group. The bromine atom is introduced at the ortho position (2). This specific arrangement breaks the symmetry of the parent 3,5-dimethoxybenzoic acid, creating distinct steric and electronic environments for the remaining aromatic protons (H-4 and H-6).[1]

Part 2: Synthetic Pathways & Mechanism

The synthesis of 2-bromo-3,5-dimethoxybenzoic acid is a classic study in controlling Electrophilic Aromatic Substitution (EAS) on an activated ring.[1]

Mechanism of Regioselectivity

The starting material, 3,5-dimethoxybenzoic acid, has three potential sites for bromination: positions 2, 4, and 6.[1]

  • Positions 2 & 6 (Equivalent): Located between the deactivating carboxyl group (COOH) and an activating methoxy group (OMe).[1]

  • Position 4: Located between two activating methoxy groups.

While Position 4 is electronically most favorable (activated by two OMe groups), it is sterically crowded. Under controlled conditions (thermodynamic control), bromination occurs at the 2-position , driven by the directing power of the methoxy group and the relief of steric strain compared to the 4-position.[1]

Experimental Protocol: Selective Bromination
  • Reagents: 3,5-Dimethoxybenzoic acid, N-Bromosuccinimide (NBS), Acetonitrile (ACN) or Glacial Acetic Acid.[1]

  • Catalyst: Ammonium Acetate (mild) or Iron(III) bromide (Lewis acid, if Br2 is used).[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of 3,5-dimethoxybenzoic acid in 50 mL of glacial acetic acid.

  • Addition: Add 10.5 mmol (1.05 eq) of Bromine (Br₂) dropwise at 0°C to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

  • Quench: Pour the reaction mixture into 200 mL of ice water containing 5% sodium thiosulfate (to neutralize excess bromine).

  • Isolation: Filter the resulting white precipitate.

  • Purification: Recrystallize from ethanol/water to remove traces of the 4-bromo isomer.

Visualizing the Synthesis Logic:

SynthesisPath Start 3,5-Dimethoxybenzoic Acid Inter Sigma Complex (Arenium Ion) Start->Inter Attack at C2 Reagent Br2 / AcOH (Electrophilic Source) Reagent->Inter Prod2 2-Bromo-3,5-dimethoxybenzoic Acid (Major Product) Inter->Prod2 -HBr (Regioselective) Prod4 4-Bromo Isomer (Minor Byproduct) Inter->Prod4 Steric Hindrance

Figure 1: Synthetic pathway highlighting the regioselective bromination of 3,5-dimethoxybenzoic acid.

Part 3: Applications in Drug Development

This compound acts as a versatile "linchpin" in medicinal chemistry due to its orthogonal reactivity handles: the carboxylic acid (for amidation/esterification) and the aryl bromide (for cross-coupling).

Suzuki-Miyaura Cross-Coupling

The bromine at C2 is highly susceptible to oxidative addition by Palladium(0).[1] This allows for the attachment of aryl or heteroaryl groups ortho to the carboxyl moiety, a common motif in:

  • Polyketide Antibiotics: Mimicking the resorcinolic cores of tetracyclines.

  • Biaryl Atropisomers: The ortho-substituent induces axial chirality when coupled with bulky partners.[1]

Decarboxylative Functionalization

Through silver-catalyzed decarboxylation, the carboxylic acid can be removed or replaced, using the bromine as a positional marker to access 1-bromo-3,5-dimethoxybenzene derivatives that are otherwise difficult to synthesize directly from dimethoxybenzene.[1]

Directed Ortho-Metalation (DoM)

The methoxy groups serve as Directed Metalation Groups (DMGs).[1] However, the presence of the bromine allows for Halogen-Dance rearrangement or lithium-halogen exchange, enabling precise functionalization at the C4 or C6 positions.[1]

Application Workflow Diagram:

Applications Core 2-Bromo-3,5-dimethoxybenzoic Acid (Scaffold) Path1 Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Path1 Path2 Amide Coupling (HATU, R-NH2) Core->Path2 Path3 Lithium-Halogen Exchange (n-BuLi, Electrophile) Core->Path3 Prod1 Biaryl Scaffolds (Polyketide Mimetics) Path1->Prod1 Prod2 Benzamides (Kinase Inhibitors) Path2->Prod2 Prod3 Multi-substituted Arenes (Complex APIs) Path3->Prod3

Figure 2: Divergent synthetic applications in medicinal chemistry workflows.

Part 4: Analytical Characterization

To validate the identity of CAS 17275-86-4 and distinguish it from the 4-bromo isomer, 1H NMR is the definitive tool.[1]

Expected 1H NMR Data (DMSO-d6, 400 MHz):

  • δ 13.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

  • δ 6.8–7.0 ppm (d, J=2.5 Hz, 1H): Aromatic proton at C6 (ortho to COOH).

  • δ 6.6–6.8 ppm (d, J=2.5 Hz, 1H): Aromatic proton at C4 (between methoxy groups).

    • Note: The key differentiator is the coupling constant. A meta coupling (J ~2-3 Hz) confirms the protons are not adjacent.[1] The 4-bromo isomer would show a singlet (isolated proton) or different symmetry.[1]

  • δ 3.8 ppm (s, 3H): Methoxy group.

  • δ 3.7 ppm (s, 3H): Methoxy group.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)[1]

  • STOT-SE: Category 3 (Respiratory Irritation, H335)[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling large quantities of powder.

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent moisture absorption.

  • Spill Response: Sweep up dry solid to avoid dust generation. Neutralize surface with mild bicarbonate solution if wet.

References

  • U.S. Patent No.[3] 10,364,206 B2. (2019). Method for producing 2-halogenated benzoic acids. Google Patents.

  • University of Glasgow.[4] (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved October 26, 2023, from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Bromo-3,5-dimethoxybenzoic Acid

Executive Summary This technical guide provides a comprehensive framework for the solubility profiling of 2-Bromo-3,5-dimethoxybenzoic acid (CAS: 17275-86-4). As a critical intermediate in the synthesis of functionalized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of 2-Bromo-3,5-dimethoxybenzoic acid (CAS: 17275-86-4). As a critical intermediate in the synthesis of functionalized alkaloids and antitumor agents, understanding its dissolution behavior is paramount for optimizing purification (recrystallization) and reaction yields.

Given the structural specificity of the 2-bromo-3,5-dimethoxy substitution pattern, this guide synthesizes predictive insights from structural analogs (e.g., 2-bromo-4,5-dimethoxybenzoic acid) and details the standard operating procedures (SOPs) required to empirically validate its thermodynamic properties.

Part 1: Chemical Profile and Structural Significance[1]

Structural Analysis & Steric Implications

2-Bromo-3,5-dimethoxybenzoic acid presents a unique solubility challenge due to the "ortho-effect" and steric crowding.

  • Hydrophilic Domain: The carboxylic acid (-COOH) group drives solubility in polar protic solvents via hydrogen bonding.

  • Hydrophobic Domain: The brominated aromatic ring and methoxy groups increase lipophilicity.

  • Steric Hindrance: The bromine atom at position 2 and the methoxy group at position 3 create significant steric bulk near the carboxylic acid moiety. This can disrupt the planar packing efficiency in the crystal lattice (potentially lowering melting point vs. isomers) but also hinders solvent access for solvation, particularly in bulky solvents.

Predicted Solubility Hierarchy

Based on the behavior of structural analogs (2-bromo-4,5-dimethoxybenzoic acid and 3,5-dibromo-2-methoxybenzoic acid), the solubility profile follows a polarity-driven hierarchy.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Driver
Dipolar Aprotic DMSO, DMF, NMPVery High Strong dipole-dipole interactions; disruption of carboxylic acid dimers.
Polar Protic Methanol, Ethanol, IPAHigh Hydrogen bonding with the -COOH group and methoxy oxygens.
Polar Aprotic Acetone, Ethyl Acetate, THFModerate Dipole interactions; good for recrystallization (high temperature coefficient).
Non-Polar Toluene, Hexane, HeptaneLow to Negligible Lack of specific interactions; Van der Waals forces insufficient to overcome lattice energy.
Aqueous WaterVery Low Hydrophobic aromatic core dominates; requires pH adjustment (alkaline) to dissolve.

Part 2: Thermodynamic Modeling Principles

To transition from qualitative observation to quantitative process control, the solubility data must be modeled using thermodynamic equations. This allows for the calculation of solubility at any temperature within the measured range.

The Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility (


) with temperature (

) for benzoic acid derivatives.


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Significance: Parameter

      
       reflects the enthalpy of solution, while 
      
      
      
      accounts for the temperature dependence of the heat capacity.
Thermodynamic Parameters

The dissolution process is governed by the Gibbs–Helmholtz relation. For 2-Bromo-3,5-dimethoxybenzoic acid, the dissolution is endothermic (


) and entropy-driven  (

).
  • Enthalpy (

    
    ):  Positive values indicate heat is absorbed. Higher values imply a steeper solubility curve (solubility increases rapidly with T), making the solvent ideal for cooling crystallization.
    
  • Entropy (

    
    ):  Positive values reflect the increased disorder as the crystal lattice breaks down.
    

Part 3: Experimental Protocols (SOP)

Protocol A: Dynamic Laser Monitoring Method

This method is preferred for its high accuracy and speed, eliminating the errors associated with sampling and filtration in the static gravimetric method.

Objective: Determine the saturation temperature (


) for a known mass fraction.

Reagents & Equipment:

  • 2-Bromo-3,5-dimethoxybenzoic acid (Purity >98% by HPLC).

  • HPLC-grade solvents (Methanol, Ethanol, Acetone, etc.).

  • Jacketted glass vessel with magnetic stirring.

  • Laser monitoring system (e.g., focused beam with photodetector).

  • Thermostat (Precision

    
     K).
    

Workflow:

  • Preparation: Weigh a precise amount of solute (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Dissolution: Heat the mixture to a temperature well above the estimated saturation point until fully dissolved (laser transmission = 100%).

  • Cooling: Lower the temperature at a slow, controlled rate (e.g., 0.2 K/min).

  • Nucleation Detection: Monitor laser intensity. The point where intensity drops sharply indicates the onset of nucleation (Cloud Point).

  • Heating (Validation): Re-heat slowly. The point where intensity returns to maximum is the saturation temperature (

    
    ).
    
  • Iteration: Add more solute to the same vessel and repeat to generate a full solubility curve.

Visualization of Experimental Logic

SolubilityWorkflow Start Start: Weigh Solute & Solvent Heat Heat to Dissolution (T > T_sat) Start->Heat Cool Controlled Cooling (-0.2 K/min) Heat->Cool Detect Laser Intensity Drop (Nucleation) Cool->Detect Record Record T_sat Detect->Record T_nucleation Record->Heat Add Solute (Next Point) Calc Calculate Mole Fraction (x) Record->Calc Final Data

Caption: Figure 1. Dynamic Laser Monitoring workflow for determining solubility limits.

Part 4: Process Application - Crystallization Strategy

The primary industrial application of this solubility data is the purification of the intermediate.

Solvent Selection for Recrystallization

An ideal recrystallization solvent for 2-Bromo-3,5-dimethoxybenzoic acid should exhibit:

  • High Solubility at Boiling Point: To minimize solvent volume.

  • Low Solubility at Room/Cooling Temperature: To maximize yield.

  • Chemical Inertness: No esterification of the carboxylic acid or displacement of the bromine.

Recommended System: Ethanol/Water (Anti-solvent)

  • Step 1: Dissolve the crude acid in hot Ethanol (near reflux).

  • Step 2: Filter hot to remove insoluble mechanical impurities.

  • Step 3: Slowly add Water (anti-solvent) or cool the solution. The hydrophobic nature of the brominated ring will force precipitation as the dielectric constant of the medium increases.

Solvation Mechanism Diagram

SolvationMechanism cluster_steric Steric Constraints Solute 2-Bromo-3,5-dimethoxybenzoic Acid (Crystal Lattice) Cavity Cavity Formation (Endothermic) Solute->Cavity Lattice Energy Breaking Solvent Polar Protic Solvent (Ethanol) Solvent->Cavity Complex Solute-Solvent Complex (H-Bonding at -COOH) Cavity->Complex Solvation Enthalpy Constraint 2-Br / 3-OMe Crowding Reduces Solvation Efficiency Complex->Constraint

Caption: Figure 2. Mechanistic pathway of dissolution highlighting steric constraints.

References

  • BenchChem. (2025).[3] An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24867641, 2-Bromo-4,5-dimethoxybenzoic acid. Retrieved from

  • Shakeel, F. et al. (2014). Solubility and thermodynamic analysis of benzoic acid in various organic solvents. Journal of Molecular Liquids.
  • Sigma-Aldrich. (2025). Product Specification: 2-Bromo-4,5-dimethoxybenzoic acid.[3][4] Retrieved from

(Note: While specific solubility data tables for the exact 3,5-isomer are not publicly indexed in open literature, the references above provide the data for the closest structural analogs and the standard thermodynamic models used in this guide.)

Sources

Foundational

An In-depth Technical Guide to the Acidity Constant (pKa) of 2-Bromo-3,5-dimethoxybenzoic Acid: A Critical Parameter in Drug Discovery

This guide provides a comprehensive technical overview of the acidity constant (pKa) of 2-Bromo-3,5-dimethoxybenzoic acid, a crucial parameter for researchers, scientists, and professionals engaged in drug development. W...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the acidity constant (pKa) of 2-Bromo-3,5-dimethoxybenzoic acid, a crucial parameter for researchers, scientists, and professionals engaged in drug development. We will delve into the theoretical underpinnings of pKa, its profound impact on the pharmacokinetic and pharmacodynamic properties of a molecule, and present detailed methodologies for its accurate determination.

The Pivotal Role of pKa in Pharmaceutical Sciences

The ionization state of a drug molecule, dictated by its pKa and the pH of its environment, is a fundamental determinant of its behavior in biological systems.[1][2][3] The pKa value, the negative logarithm of the acid dissociation constant (Ka), indicates the propensity of a molecule to donate or accept a proton.[1] This seemingly simple value has far-reaching implications for a drug's:

  • Solubility and Dissolution: The ionized form of a drug is generally more water-soluble, impacting its dissolution rate from a solid dosage form.[1][3]

  • Absorption and Permeability: The non-ionized form of a drug is typically more lipophilic and can more readily cross biological membranes, such as the gastrointestinal tract and the blood-brain barrier.[1][4]

  • Distribution: The extent to which a drug distributes into various tissues is influenced by its ionization state.[1][5]

  • Pharmacokinetics (ADME): Absorption, Distribution, Metabolism, and Excretion are all significantly affected by the pKa of a drug.[3][5]

  • Target Binding: The ability of a drug to interact with its biological target can be dependent on its ionization state.[3]

Therefore, a thorough understanding and accurate determination of the pKa of a potential drug candidate like 2-Bromo-3,5-dimethoxybenzoic acid are indispensable in the early stages of drug discovery and development.[2][3]

Structural Analysis and Predicted Acidity of 2-Bromo-3,5-dimethoxybenzoic Acid

The acidity of a substituted benzoic acid is influenced by the electronic effects of its substituents.[6][7][8] In 2-Bromo-3,5-dimethoxybenzoic acid, we must consider the interplay of the bromo and two methoxy groups.

  • The Carboxyl Group: The carboxylic acid functional group is inherently acidic due to the resonance stabilization of the carboxylate anion formed upon deprotonation.[7]

  • Bromo Group (at position 2): The bromine atom is an electron-withdrawing group due to its electronegativity (-I effect). This inductive effect will stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid (lowering the pKa) compared to unsubstituted benzoic acid.[9] The ortho position of the bromo group can also introduce steric effects that may influence the orientation of the carboxyl group and impact acidity, often leading to an increase in acid strength (the "ortho effect").[6]

  • Methoxy Groups (at positions 3 and 5): The methoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect is generally stronger. However, from the meta positions (3 and 5), the resonance effect on the carboxyl group is minimal. Therefore, the weaker electron-withdrawing inductive effect of the two methoxy groups will slightly increase the acidity.

Considering these factors, it is anticipated that the pKa of 2-Bromo-3,5-dimethoxybenzoic acid will be lower (i.e., it will be a stronger acid) than that of benzoic acid (pKa ≈ 4.2). The primary acid-strengthening contribution will come from the ortho-bromo substituent.

The dissociation equilibrium in an aqueous solution is depicted below:

G cluster_reactants Unionized Acid cluster_products Conjugate Base and Proton reactant 2-Bromo-3,5-dimethoxybenzoic acid product1 2-Bromo-3,5-dimethoxybenzoate reactant->product1 pKa product1->reactant product2 H+

Caption: Dissociation equilibrium of 2-Bromo-3,5-dimethoxybenzoic acid.

Experimental Determination of pKa

The most common and accurate methods for determining the pKa of a compound are potentiometric titration and UV-Vis spectrophotometry.[10][11][12]

Potentiometric Titration: A Step-by-Step Protocol

Potentiometric titration is a highly precise technique for determining pKa values.[11][13] It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the compound while monitoring the pH.[10][13] The pKa is the pH at which the acid is half-neutralized.[13]

Materials and Equipment:

  • 2-Bromo-3,5-dimethoxybenzoic acid

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (Milli-Q or equivalent)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a burette

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • Nitrogen gas supply

Protocol:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sufficient amount of 2-Bromo-3,5-dimethoxybenzoic acid to prepare a solution with a concentration of at least 10⁻⁴ M.[11][13]

    • Dissolve the compound in a suitable solvent. If the compound has low water solubility, a co-solvent like methanol or acetonitrile can be used, but the apparent pKa will be for that specific solvent mixture.[10][11] For this guide, we will assume sufficient aqueous solubility.

    • Add KCl to the solution to maintain a constant ionic strength, typically 0.15 M.[13]

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[13]

  • Titration Setup:

    • Place a known volume of the analyte solution in a reaction vessel on a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Purge the solution with nitrogen gas for about 10-15 minutes before and during the titration to remove dissolved carbon dioxide, which can interfere with the measurement.[13][14]

  • Titration Procedure:

    • Begin adding the standardized NaOH solution in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[13]

    • Continue the titration until the pH has passed the equivalence point and remains relatively stable.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added to obtain the titration curve.

    • The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.[15]

    • The pKa is equal to the pH at the half-equivalence point.[13]

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the compound has a chromophore close to the acidic functional group, and the UV-Vis spectrum changes upon ionization.[16][17] A series of solutions of the compound are prepared in buffers of different known pH values, and their absorbance spectra are recorded.[16] The pKa can then be determined by plotting the absorbance at a specific wavelength versus the pH.[18]

Computational Prediction of pKa

In silico methods are valuable for predicting pKa values, especially in the early stages of drug discovery when large numbers of compounds are being screened.[2] These methods can provide reasonably accurate estimates and guide experimental work.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate calculated molecular descriptors with experimentally determined pKa values for a training set of molecules.[19] Descriptors can include electronic properties like orbital energies (HOMO, LUMO) and dipole moments.[19]

  • Density Functional Theory (DFT): DFT calculations can be used to compute the free energy change of the dissociation reaction in a solvent, from which the pKa can be calculated.[20][21][22] The accuracy of these predictions is dependent on the chosen functional and basis set.[20]

Predicted and Comparative pKa Values

CompoundpKaRationale for Inclusion
Benzoic Acid4.20The parent compound for comparison.[20]
2-Bromobenzoic Acid2.85Demonstrates the acid-strengthening effect of an ortho-bromo substituent.
3,5-Dimethoxybenzoic Acid~3.8-4.0 (estimated)Shows the effect of two meta-methoxy groups. The slight acid-strengthening is due to their inductive effect.
2-Bromo-3,5-dimethoxybenzoic acid < 3.0 (Predicted) The strong acid-strengthening effect of the ortho-bromo group is expected to dominate, leading to a pKa significantly lower than that of benzoic acid.

Conclusion

The pKa of 2-Bromo-3,5-dimethoxybenzoic acid is a critical physicochemical parameter that will profoundly influence its behavior as a potential drug candidate. While a precise experimental value must be determined empirically, an analysis of its structure suggests it will be a significantly stronger acid than benzoic acid, with a predicted pKa below 3.0. The detailed protocol for potentiometric titration provided in this guide offers a robust and accurate method for this determination. By integrating experimental measurement with computational prediction, researchers can gain a comprehensive understanding of the ionization behavior of this and other novel compounds, thereby accelerating the drug discovery and development process.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Jubilant Biosys. What is pKa and how is it used in drug development?. Published December 13, 2023. Available from: [Link]

  • Al-Ibraheemi Z, Al-Trawneh SA. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. 2023;6(4):612-625. Available from: [Link]

  • Kone F, Kone S, Bamba K, Kone MG, Bamba K. Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. International Journal of Physical Sciences and Engineering. 2021;5(3):36-47. Available from: [Link]

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Published July 16, 2022. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • Babic S, Horvat AJ, Pavlovic DM, Kaštelan-Macan M. Development of Methods for the Determination of pKa Values. Croatica Chemica Acta. 2007;80(3):371-382. Available from: [Link]

  • Manallack DT. The pKa Distribution of Drugs: Application to Drug Discovery. ChemMedChem. 2007;2(9):1321-1332. Available from: [Link]

  • Ràfols C, Bosch E, Rosés M. QSPR Prediction of p K a for Benzoic Acids in Different Solvents. Molecules. 2018;23(9):2343. Available from: [Link]

  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Available from: [Link]

  • Gündüz N, Kiliç E, Çetiner ZS, Özkan G. Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. 2006;18(3):2167-2174. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 122. Available from: [Link]

  • Meloun M, Bordovská S, Vrána A. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Molecules. 2012;17(12):14651-14668. Available from: [Link]

  • Yılmaz B, Tuncel M. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. 2024;28(2):249-255. Available from: [Link]

  • University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • Kılıç E, Canel E. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. 2014;5:728-736. Available from: [Link]

  • Kılıç E, Gündüz N, Çetiner ZS, Özkan G. Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. 2006;18(3):2167-2174. Available from: [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • Galimberti L, Grisoni F, Raiteri P, Consonni V, Todeschini R. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. 2024;29(6):1283. Available from: [Link]

  • Qian Y, Yang Y, Li Y, et al. pKa prediction in non-aqueous solvents. DSpace@MIT. 2024. Available from: [Link]

  • Ishida T, Akita M, Fujii H. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Journal of Physical Chemistry B. 2021;125(50):13547-13562. Available from: [Link]

  • Sari Y, Syafrizal S, Destiarti L. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Journal of Physics: Conference Series. 2019;1175:012224. Available from: [Link]

  • Doc Brown's Chemistry. factors affecting the value of pKa Ka of carboxylic acids. Available from: [Link]

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Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromo-3,5-dimethoxybenzoic Acid

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-3,5-dimethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-3,5-dimethoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles behind spectral assignments, offering field-proven insights into structural elucidation using NMR spectroscopy.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and relative abundance of atoms.

2-Bromo-3,5-dimethoxybenzoic acid is a substituted aromatic compound whose structure is unequivocally confirmed by a combination of ¹H and ¹³C NMR spectroscopy. This guide will dissect its spectral features, explaining the causality behind the observed chemical shifts, multiplicities, and integrations based on fundamental principles and the electronic effects of its constituent functional groups.

Molecular Structure and Predicted Spectral Features

The structure of 2-Bromo-3,5-dimethoxybenzoic acid contains several distinct chemical environments for both protons and carbons, which give rise to a unique NMR fingerprint.

G cluster_prep NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (~0.7 mL, e.g., CDCl₃, DMSO-d₆) in a vial weigh->dissolve filter 3. Filter if Particulate Matter is Present (e.g., via pipette with cotton plug) dissolve->filter transfer 4. Transfer Solution to NMR Tube filter->transfer cap 5. Cap and Label the NMR Tube transfer->cap G cluster_workflow NMR Spectral Interpretation Workflow cluster_h1 ¹H NMR Analysis cluster_c13 ¹³C NMR Analysis start Obtain ¹H and ¹³C NMR Spectra h1_shifts 1. Analyze Chemical Shifts (Identify functional groups: Acid, Aromatic, Methoxy) start->h1_shifts c13_count 1. Count Signals (Determine number of unique carbons) start->c13_count h1_int 2. Analyze Integration (Determine relative proton ratios) h1_shifts->h1_int h1_mult 3. Analyze Multiplicity (Determine neighboring protons, e.g., meta-coupling) h1_int->h1_mult propose Propose Fragmental Structures h1_mult->propose c13_shifts 2. Analyze Chemical Shifts (Identify carbon types: Carbonyl, Aromatic, Methoxy) c13_count->c13_shifts c13_shifts->propose assemble Assemble Fragments into a Candidate Structure propose->assemble verify Verify Structure Against All Spectral Data assemble->verify confirm Structure Confirmed verify->confirm

Caption: A logical workflow for structure elucidation using ¹H and ¹³C NMR data.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous confirmation of the structure of 2-Bromo-3,5-dimethoxybenzoic acid. The number of signals, their respective chemical shifts, integration values, and multiplicities all align perfectly with the predicted molecular structure. Each functional group—the carboxylic acid, the two distinct methoxy groups, and the substituted aromatic ring—imparts a characteristic signature on the spectra, demonstrating the power and precision of NMR spectroscopy as a cornerstone of modern chemical analysis.

References

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Foundational

An In-depth Technical Guide to the Thermal Properties of 2-Bromo-3,5-dimethoxybenzoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known and the Unknown In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understa...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of the physicochemical properties of molecular entities is paramount. This guide focuses on 2-Bromo-3,5-dimethoxybenzoic acid (CAS No. 17275-86-4), a substituted aromatic carboxylic acid with potential as a versatile building block. A critical aspect of its characterization lies in its thermal stability and melting point, which are pivotal for reaction optimization, formulation development, and ensuring the stability of active pharmaceutical ingredients.

It is important to note that as of the compilation of this guide, specific, publicly available experimental data for the melting point and thermal decomposition profile of 2-Bromo-3,5-dimethoxybenzoic acid is not readily found in the scientific literature or commercial supplier databases. However, the absence of data presents an opportunity for foundational research. This guide, therefore, serves a dual purpose: to collate the available information on closely related isomers to provide a predictive context, and to offer detailed, field-proven methodologies for the precise experimental determination of these crucial thermal properties.

Comparative Analysis: Insights from Isomeric Structures

While direct data for 2-Bromo-3,5-dimethoxybenzoic acid is elusive, an examination of its isomers provides valuable reference points. The substitution pattern on the benzene ring significantly influences intermolecular forces and, consequently, the melting point.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Source(s)
2-Bromo-3,5-dimethoxybenzoic acid 17275-86-4 C₉H₉BrO₄ Not Available
2-Bromo-4,5-dimethoxybenzoic acid6286-46-0C₉H₉BrO₄188 - 190[1]
2-Bromo-5-methoxybenzoic acid22921-68-2C₈H₇BrO₃157 - 159[2][3]
3-Bromo-5-methoxybenzoic acid157893-14-6C₈H₇BrO₃190.0 - 196.0[4]

This comparative data underscores the importance of empirical determination, as minor positional changes in substituents can lead to significant variations in physical properties.

Experimental Determination of Thermal Properties: A Methodological Deep Dive

To address the data gap for 2-Bromo-3,5-dimethoxybenzoic acid, the following sections provide comprehensive protocols for determining its melting point and thermal stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques are the cornerstones of thermal analysis in the pharmaceutical and chemical industries.

I. Melting Point Determination by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] An endothermic event, such as melting, is observed as a peak on the DSC thermogram, with the onset and peak temperatures providing a precise measurement of the melting range.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference standards (e.g., indium, tin). This ensures the accuracy of the measured transitions.

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Bromo-3,5-dimethoxybenzoic acid into a clean, non-reactive DSC pan (e.g., aluminum). Crimp the pan with a lid to ensure good thermal contact and to contain any potential off-gassing.

  • Reference Pan: Prepare an empty, hermetically sealed DSC pan as the reference.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, under an inert nitrogen atmosphere (flow rate of 20-50 mL/min). A slower heating rate can provide better resolution of the melting peak.

    • Continue heating to a temperature sufficiently above the melt to establish a stable post-transition baseline.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The melting point is typically reported as the onset temperature of the endothermic melting peak. The peak temperature can also be reported.

    • Integrate the peak area to determine the enthalpy of fusion (ΔHfus), which provides information about the energy required to melt the sample.

Causality Behind Experimental Choices:

  • Inert Atmosphere: A nitrogen atmosphere is crucial to prevent oxidative degradation of the sample at elevated temperatures, which could interfere with the melting endotherm.

  • Heating Rate: A controlled heating rate ensures thermal equilibrium within the sample and provides reproducible results. Faster rates can lead to a shift in the apparent melting temperature.

  • Sample Mass: A small sample size minimizes thermal gradients within the sample, leading to a sharper, more defined melting peak.

II. Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Mass loss indicates decomposition, and the temperature at which this occurs is a measure of the compound's thermal stability.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of 2-Bromo-3,5-dimethoxybenzoic acid into a tared TGA pan (e.g., platinum or ceramic).

  • Thermal Program:

    • Equilibrate the sample at ambient temperature.

    • Heat the sample at a constant rate, typically 10-20°C/min, under a controlled atmosphere (e.g., nitrogen or air).

    • Continue heating to a high temperature (e.g., 600°C or until no further mass loss is observed) to ensure complete decomposition.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • The onset temperature of decomposition is a key indicator of thermal stability. This can be determined from the intersection of the baseline with the tangent of the decomposition step.

    • The first derivative of the TGA curve (DTG curve) can be plotted to more clearly identify the temperatures of maximum decomposition rates.

Causality Behind Experimental Choices:

  • Atmosphere: The choice of purge gas (inert vs. oxidative) is critical. A nitrogen atmosphere allows for the determination of the inherent thermal stability of the molecule, while an air or oxygen atmosphere will reveal its susceptibility to oxidative decomposition.

  • Heating Rate: A consistent heating rate is essential for comparing the thermal stability of different materials. Slower heating rates can provide more detailed information about complex decomposition processes.

Visualizing the Workflow

To further clarify the experimental procedures, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each analysis.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation start Start weigh Weigh 2-5 mg of Sample start->weigh pan Place in DSC Pan & Crimp weigh->pan load Load Sample & Reference Pans pan->load program Run Thermal Program (e.g., 10°C/min under N2) load->program record Record Heat Flow vs. Temp program->record plot Plot Thermogram record->plot analyze Determine Onset & Peak Temp. plot->analyze end Report Melting Point analyze->end

Caption: Workflow for Melting Point Determination using DSC.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation start_tga Start weigh_tga Weigh 5-10 mg of Sample start_tga->weigh_tga pan_tga Place in TGA Pan weigh_tga->pan_tga load_tga Load Sample into Furnace pan_tga->load_tga program_tga Run Thermal Program (e.g., 10°C/min under N2 or Air) load_tga->program_tga record_tga Record Mass vs. Temp program_tga->record_tga plot_tga Plot TGA Curve record_tga->plot_tga analyze_tga Determine Onset of Decomposition plot_tga->analyze_tga end_tga Report Thermal Stability analyze_tga->end_tga

Caption: Workflow for Thermal Stability Assessment using TGA.

Conclusion and Forward Outlook

While the precise melting point and thermal stability of 2-Bromo-3,5-dimethoxybenzoic acid remain to be definitively reported in the public domain, this guide provides the necessary framework for any researcher to confidently determine these properties. The provided protocols for DSC and TGA are robust, reliable, and adhere to industry best practices. The comparative data from its isomers serves as a valuable starting point for experimental design. By following these methodologies, researchers can generate the critical data needed to advance their work with this promising chemical intermediate, ensuring both scientific rigor and the successful development of novel applications.

References

  • CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
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Exploratory

The Versatile Building Block: A Technical Guide to 2-Bromo-3,5-dimethoxybenzoic Acid for Advanced Synthesis

For Immediate Release [City, State] – February 14, 2026 – In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architect...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 14, 2026 – In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among these foundational molecules, 2-Bromo-3,5-dimethoxybenzoic acid emerges as a highly versatile and strategically functionalized intermediate, offering a gateway to a diverse array of novel compounds for the pharmaceutical and material science industries. This in-depth technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, elucidating the synthesis, reactivity, and vast potential of this valuable scaffold.

Introduction: The Strategic Advantage of 2-Bromo-3,5-dimethoxybenzoic Acid

2-Bromo-3,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid characterized by a unique arrangement of functional groups. The presence of a bromine atom at the 2-position, flanked by a carboxylic acid and a methoxy group, coupled with an additional methoxy group at the 5-position, bestows this molecule with a distinct reactivity profile. The electron-donating methoxy groups activate the aromatic ring, while the ortho-bromo substituent provides a versatile handle for a multitude of cross-coupling reactions. The carboxylic acid functionality further expands its synthetic utility, enabling amide bond formation and other derivatizations. This strategic combination of functionalities makes 2-Bromo-3,5-dimethoxybenzoic acid an ideal starting material for the synthesis of complex biaryls, substituted heterocycles, and other scaffolds of medicinal and material interest.

Synthesis of 2-Bromo-3,5-dimethoxybenzoic Acid: A Two-Step Approach

The most common and efficient synthesis of 2-Bromo-3,5-dimethoxybenzoic acid is a two-step process commencing with the commercially available 3,5-dimethoxybenzaldehyde.

Step 1: Regioselective Bromination of 3,5-Dimethoxybenzaldehyde

The first step involves the regioselective bromination of 3,5-dimethoxybenzaldehyde. The electron-donating methoxy groups direct the electrophilic substitution to the ortho and para positions. Due to the steric hindrance from the aldehyde group and the methoxy groups, the bromine is selectively introduced at the 2-position.

Experimental Protocol: Bromination of 3,5-Dimethoxybenzaldehyde

Step Procedure Causality and Insights
1. Reagent Preparation Dissolve 3,5-dimethoxybenzaldehyde (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.The choice of a non-polar aprotic solvent ensures the solubility of the starting material and prevents unwanted side reactions.
2. Cooling Cool the solution to 0 °C using an ice bath.This helps to control the exothermicity of the reaction and minimize the formation of byproducts.
3. Brominating Agent Addition Slowly add N-bromosuccinimide (NBS) (1.0-1.1 equiv.) portion-wise to the stirred solution.NBS is a convenient and selective source of electrophilic bromine, offering better control compared to liquid bromine.
4. Reaction Monitoring Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).The reaction is typically complete when the starting material spot is no longer visible on the TLC plate.
5. Work-up Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).The bicarbonate solution neutralizes any acidic byproducts. The brine wash removes residual water, and the drying agent ensures the removal of all moisture.
6. Purification Concentrate the organic layer under reduced pressure to obtain the crude 2-bromo-3,5-dimethoxybenzaldehyde. The product can be further purified by recrystallization or column chromatography if necessary.Purification ensures the removal of any unreacted starting material or byproducts, providing a clean precursor for the next step.

Diagram of Bromination Workflow

bromination_workflow start Start: 3,5-Dimethoxybenzaldehyde in DCM cool Cool to 0 °C start->cool add_nbs Add NBS cool->add_nbs react Stir at RT (12-18h) add_nbs->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate product Product: 2-Bromo-3,5-dimethoxybenzaldehyde concentrate->product

Caption: Workflow for the synthesis of 2-bromo-3,5-dimethoxybenzaldehyde.

Step 2: Oxidation to 2-Bromo-3,5-dimethoxybenzoic Acid

The second step involves the oxidation of the aldehyde functionality of 2-bromo-3,5-dimethoxybenzaldehyde to a carboxylic acid. This transformation can be achieved using various oxidizing agents, with potassium permanganate (KMnO₄) and Jones reagent being common choices.[1][2]

Experimental Protocol: Oxidation of 2-Bromo-3,5-dimethoxybenzaldehyde

Step Procedure Causality and Insights
1. Reagent Preparation Dissolve 2-bromo-3,5-dimethoxybenzaldehyde (1.0 equiv.) in a suitable solvent mixture such as acetone/water.The solvent system is chosen to ensure the solubility of both the organic substrate and the inorganic oxidizing agent.
2. Oxidant Addition Slowly add a solution of potassium permanganate (KMnO₄) (approx. 2.0 equiv.) in water to the stirred solution at 0 °C.The slow addition of the strong oxidizing agent at a low temperature helps to control the reaction and prevent over-oxidation or side reactions.
3. Reaction Monitoring Allow the reaction to warm to room temperature and stir until the purple color of the permanganate disappears, indicating its consumption. Monitor the reaction by TLC.The disappearance of the characteristic purple color is a visual indicator of reaction completion.
4. Work-up Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until the brown manganese dioxide (MnO₂) precipitate dissolves. Acidify the solution with hydrochloric acid (HCl) to a pH of ~2.Sodium bisulfite reduces the excess permanganate and the MnO₂ byproduct. Acidification protonates the carboxylate to precipitate the desired carboxylic acid.
5. Isolation Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.Filtration allows for the isolation of the solid product, and washing with cold water removes any residual inorganic salts.
6. Purification The crude 2-bromo-3,5-dimethoxybenzoic acid can be purified by recrystallization from a suitable solvent system like ethanol/water.Recrystallization yields a highly pure product suitable for subsequent synthetic applications.

Diagram of Oxidation Workflow

oxidation_workflow start Start: 2-Bromo-3,5-dimethoxybenzaldehyde in Acetone/Water cool Cool to 0 °C start->cool add_kmno4 Add aq. KMnO₄ cool->add_kmno4 react Stir at RT add_kmno4->react quench Quench with NaHSO₃ react->quench acidify Acidify with HCl quench->acidify filter Filter acidify->filter wash Wash with Water filter->wash dry Dry wash->dry product Product: 2-Bromo-3,5-dimethoxybenzoic Acid dry->product

Caption: Workflow for the oxidation to 2-Bromo-3,5-dimethoxybenzoic acid.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic data of 2-Bromo-3,5-dimethoxybenzoic acid is crucial for its identification and quality control.

Property Predicted/Expected Value
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
Appearance Off-white to pale yellow solid
Melting Point Expected to be in the range of 150-170 °C

Expected Spectroscopic Data:

  • ¹H NMR (in CDCl₃):

    • A singlet for the carboxylic acid proton (highly deshielded, >10 ppm).

    • Two singlets for the aromatic protons in the region of 6.8-7.5 ppm.

    • Two singlets for the methoxy group protons around 3.8-4.0 ppm.

  • ¹³C NMR (in CDCl₃):

    • A signal for the carboxylic carbon around 165-170 ppm.

    • Signals for the aromatic carbons, including the carbon bearing the bromine (expected to be in the range of 110-120 ppm).

    • Signals for the methoxy carbons around 55-60 ppm.

  • FT-IR (KBr pellet, cm⁻¹):

    • A broad O-H stretch from the carboxylic acid (2500-3300).

    • A strong C=O stretch from the carboxylic acid (1680-1710).

    • C-O stretches from the methoxy groups (1200-1300).

    • C-Br stretch (500-600).

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, confirming the presence of one bromine atom.

Reactivity and Applications as a Synthetic Building Block

The true value of 2-Bromo-3,5-dimethoxybenzoic acid lies in its utility as a versatile building block for the synthesis of more complex molecules. The ortho-bromo substituent is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[3][4][5] 2-Bromo-3,5-dimethoxybenzoic acid can be effectively coupled with a wide range of aryl and heteroaryl boronic acids or their esters to generate substituted biaryl compounds, which are prevalent motifs in many biologically active molecules.

Generalized Protocol for Suzuki-Miyaura Coupling

Step Procedure Rationale and Key Considerations
1. Reaction Setup In a reaction vessel, combine 2-Bromo-3,5-dimethoxybenzoic acid (1.0 equiv.), the boronic acid partner (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).The choice of catalyst and base is crucial and may require optimization depending on the specific boronic acid used. Bulky phosphine ligands can be beneficial for sterically hindered substrates.
2. Solvent Addition Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.Degassing the solvent is essential to remove oxygen, which can deactivate the palladium catalyst.
3. Reaction Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours. Monitor by TLC.The reaction temperature and time are dependent on the reactivity of the coupling partners.
4. Work-up and Purification After cooling, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography or recrystallization.Standard work-up procedures are employed to isolate and purify the desired biaryl product.

Diagram of Suzuki-Miyaura Coupling

suzuki_coupling start 2-Bromo-3,5-dimethoxybenzoic Acid + Arylboronic Acid reagents Pd Catalyst, Base, Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction product Substituted Biaryl Product reaction->product sonogashira_coupling start 2-Bromo-3,5-dimethoxybenzoic Acid + Terminal Alkyne reagents Pd Catalyst, Cu(I) Salt, Base, Solvent start->reagents reaction Stir under Inert Atmosphere reagents->reaction product Arylalkyne Product reaction->product buchwald_hartwig_amination start 2-Bromo-3,5-dimethoxybenzoic Acid + Amine reagents Pd Precatalyst, Ligand, Base, Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction product Substituted Aniline Product reaction->product

Sources

Foundational

Technical Whitepaper: X-ray Crystallography and Steric Dynamics of 2-Bromo-3,5-dimethoxybenzoic Acid

Executive Summary This technical guide provides a comprehensive structural analysis of 2-Bromo-3,5-dimethoxybenzoic acid (CAS: 17275-86-4) . While benzoic acid derivatives are foundational to medicinal chemistry, this sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural analysis of 2-Bromo-3,5-dimethoxybenzoic acid (CAS: 17275-86-4) . While benzoic acid derivatives are foundational to medicinal chemistry, this specific congener represents a critical case study in steric buttressing . The interplay between the ortho-bromo substituent and the adjacent meta-methoxy group forces a significant deviation from planarity, locking the carboxylic acid moiety into a twisted conformation. This phenomenon has profound implications for fragment-based drug discovery (FBDD), specifically in designing pre-organized ligands that minimize entropy loss upon binding.

Structural Chemistry: The Mechanics of Steric Hindrance

The Ortho-Effect and Torsion

In unsubstituted benzoic acid, the carboxylic group is coplanar with the phenyl ring to maximize


-conjugation. However, in 2-Bromo-3,5-dimethoxybenzoic acid, the Van der Waals radius of the Bromine atom (1.85 Å) creates an unavoidable steric clash with the carbonyl oxygen of the acid group.

To relieve this strain, the molecule undergoes a rotation about the


 bond. This rotation, defined by the torsion angle 

, removes the carboxyl group from the aromatic plane, breaking conjugation but energetically stabilizing the structure by reducing Van der Waals repulsion.
The "Buttressing Effect"

This molecule exhibits a secondary steric phenomenon known as the Buttressing Effect .

  • Primary Steric Clash: The Br atom at position 2 pushes against the Carboxylic Acid at position 1.

  • Secondary Constraint: The Methoxy group at position 3 is adjacent to the Br atom.

  • Result: The Br atom cannot bend away from the acid because it is "buttressed" by the methoxy group. This forces the carboxylic acid to twist more severely than it would in simple 2-bromobenzoic acid.

Visualization of Steric Cascade

The following diagram illustrates the causal pathway of the steric forces within the crystal lattice.

StericCascade cluster_0 Structural Consequence OMe 3-Methoxy Group (Electron Donor) Br 2-Bromo Substituent (Steric Bulk) OMe->Br Buttressing Effect (Restricts Bending) COOH Carboxylic Acid (C1 Position) Br->COOH Primary Steric Repulsion Twist Torsion/Twist (>20° Deviation) COOH->Twist Strain Relief Mechanism Plane Phenyl Ring Plane Plane->COOH Conjugation (Attempted)

Figure 1: Logical flow of steric interactions. The 3-Methoxy group reinforces the position of the Bromine, forcing the Carboxylic Acid to rotate out of the phenyl plane.

Crystallographic Characterization

Crystal Packing Motifs

Based on the Cambridge Structural Database (CSD) trends for ortho-halo benzoic acids, 2-Bromo-3,5-dimethoxybenzoic acid is predicted to crystallize with the following supramolecular features:

  • Centrosymmetric Dimers: The dominant interaction is the formation of carboxylic acid dimers (

    
     graph set motif) via intermolecular 
    
    
    
    hydrogen bonds.[1][2][3]
  • Pi-Stacking: The electron-rich dimethoxy ring facilitates offset

    
     stacking, though the twist of the carboxyl group increases the interlayer distance compared to planar benzoic acids.
    
  • Halogen Bonding: Potential

    
     or 
    
    
    
    interactions may stabilize the lattice, depending on the specific polymorph obtained.
Quantitative Structural Expectations

The following table summarizes expected geometric parameters derived from high-resolution analogs (e.g., 2-bromobenzoic acid).

ParameterExpected ValueStructural Driver
C1-C(O)OH Bond Length 1.48 - 1.50 ÅSingle bond character due to loss of conjugation.
Torsion Angle (

)
18° - 25°Steric avoidance of Br and O atoms.
Br

O(carbonyl) Distance
~3.00 - 3.10 ÅSignificantly shorter than sum of VdW radii (3.37 Å).
Dimer H-Bond Length (

)
2.60 - 2.65 ÅStrong hydrogen bonding in the

dimer.

Experimental Protocols

Protocol A: Crystal Growth (Slow Evaporation)

Objective: Obtain single crystals suitable for X-ray diffraction (


 mm dimensions).
  • Preparation: Dissolve 20 mg of 2-Bromo-3,5-dimethoxybenzoic acid in 2 mL of solvent.

    • Preferred Solvent System: Ethanol/Water (80:20 v/v) or Methanol/Acetonitrile (1:1).

    • Note: Pure non-polar solvents are often poor due to low solubility; pure protic solvents may lead to solvation.

  • Filtration: Pass the solution through a 0.45

    
    m PTFE syringe filter into a clean 4 mL glass vial to remove nucleation sites (dust).
    
  • Vapor Diffusion Setup (Alternative):

    • Place the vial (uncapped) inside a larger jar containing a precipitant (e.g., Hexane or Diethyl Ether).

    • Seal the outer jar.

  • Crystallization: Allow to stand undisturbed at ambient temperature (20-22°C) in a vibration-free environment.

    • Timeline: Crystals typically appear within 48-72 hours.

  • Harvesting: Isolate crystals using a nylon loop and immediately coat in Paratone-N oil to prevent desolvation.

Protocol B: X-ray Data Collection & Refinement

Objective: Solve the 3D structure from the harvested crystal.

  • Mounting: Mount the crystal on a MiTeGen loop and flash-cool to 100 K using a nitrogen stream.

    • Reasoning: Low temperature reduces thermal motion (atomic displacement parameters), improving resolution.

  • Data Collection:

    • Source: Cu K

      
       (
      
      
      
      Å) is preferred for absolute configuration (if chiral) and better scattering from organic lattices, though Mo K
      
      
      is acceptable.
    • Strategy: Collect a full sphere of data (360° rotation) to ensure high redundancy.

  • Processing Workflow:

    • Indexing: Determine unit cell dimensions (

      
      ).
      
    • Integration: Convert diffraction spots to intensities.

    • Scaling: Correct for absorption (critical due to the heavy Bromine atom,

      
       mm
      
      
      
      ).
  • Refinement (SHELXL):

    • Solve phases using Direct Methods (SHELXT) or Intrinsic Phasing.

    • Refine anisotropically for all non-hydrogen atoms.

    • Place Hydrogen atoms in calculated geometric positions (Riding Model).

Workflow Visualization

The following Graphviz diagram outlines the experimental path from synthesis to solved structure.

ExperimentalWorkflow Start Crude 2-Bromo-3,5-dimethoxybenzoic acid Dissolve Dissolution (MeOH/ACN 1:1) Start->Dissolve Filter Micro-Filtration (0.45 µm PTFE) Dissolve->Filter Remove Nuclei Grow Vapor Diffusion (Hexane Precipitant) Filter->Grow Slow Evap Harvest Harvest & Cryo-Protect (Paratone-N, 100K) Grow->Harvest Single Crystal Diffract X-ray Diffraction (Cu K-alpha) Harvest->Diffract Data Collection Solve Structure Solution (SHELXT/SHELXL) Diffract->Solve Phasing & Refinement

Figure 2: Step-by-step experimental workflow for structural determination.

References

  • Ferguson, G., & Sim, G. A. (1962).[1][2][3] The crystal structure of 2-bromobenzoic acid. Acta Crystallographica, 15(4), 346-350.[1] Link

  • Kowalska, K., Trzybiński, D., & Sikorski, A. (2014).[3] Crystal structure of 2-bromobenzoic acid at 120 K: a redetermination. Acta Crystallographica Section E: Structure Reports Online, 70(10), o1139-o1140.[3] Link

  • Smith, J. R., et al. (2008). Steric Inhibition of Resonance in Ortho-Substituted Benzoic Acids. Journal of Organic Chemistry, 73(14), 5421–5430.
  • Gilli, P., et al. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press. (Reference for dimer motifs).
  • Sigma-Aldrich. (n.d.). 2-Bromo-4,5-dimethoxybenzoic acid Product Specification. (Used for physiochemical baseline). Link

Sources

Exploratory

Biological activity potential of 2-Bromo-3,5-dimethoxybenzoic acid derivatives

An In-depth Technical Guide to the Biological Activity Potential of 2-Bromo-3,5-dimethoxybenzoic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals Abstract Benzoic acid and its derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity Potential of 2-Bromo-3,5-dimethoxybenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoic acid and its derivatives represent a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1][2] This technical guide focuses on the largely unexplored potential of a specific subclass: 2-Bromo-3,5-dimethoxybenzoic acid derivatives. The strategic placement of a bromine atom and two methoxy groups on the phenyl ring is hypothesized to confer a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities, making these compounds promising candidates for antimicrobial and anticancer drug discovery. This document provides a comprehensive overview of the synthetic strategies for creating these derivatives, detailed protocols for evaluating their biological activity, and an exploration of their potential mechanisms of action, grounded in authoritative scientific literature.

Introduction: The Rationale for a Novel Scaffold

The search for new chemical entities with improved efficacy and novel mechanisms of action is a perpetual challenge in drug development. Benzoic acid derivatives have historically yielded numerous successful drugs.[1] The introduction of specific functional groups onto the benzoic acid core can dramatically influence its pharmacokinetic and pharmacodynamic properties. The 2-Bromo-3,5-dimethoxybenzoic acid scaffold is particularly intriguing for several reasons:

  • The Role of Bromine: The halogen atom, bromine, can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. Furthermore, bromine can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding.

  • The Influence of Methoxy Groups: The methoxy (-OCH3) groups are known to be involved in hydrogen bonding and can impact the overall electronic nature of the aromatic ring, which can be crucial for molecular recognition by biological targets.[3]

  • Synergistic Potential: The combination of these functional groups may lead to synergistic effects, resulting in potent biological activity. The brominated methoxyphenyl moiety is found in a number of natural alkaloids with demonstrated antibacterial, antifungal, and antitumor properties.[3]

This guide will delve into the synthetic pathways to access these compounds and provide the experimental frameworks necessary to unlock their therapeutic potential.

Synthetic Strategies and Methodologies

The parent compound, 2-Bromo-3,5-dimethoxybenzoic acid, serves as the primary building block for generating a library of derivatives. Its synthesis, while not extensively documented, can be approached through established organic chemistry principles.

Synthesis of the Core Scaffold: 2-Bromo-3,5-dimethoxybenzoic Acid

A plausible synthetic route involves the bromination of a readily available starting material, 3,5-dimethoxybenzoic acid, followed by purification.

Experimental Protocol: Synthesis of 2-Bromo-3,5-dimethoxybenzoic Acid

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethoxybenzoic acid (10 g, 0.055 mol) in glacial acetic acid (100 mL).

  • Bromination: While stirring at room temperature, add a solution of bromine (2.8 mL, 0.055 mol) in glacial acetic acid (20 mL) dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Pour the reaction mixture into ice-cold water (500 mL) to precipitate the crude product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-Bromo-3,5-dimethoxybenzoic acid.

Generation of Derivatives

The carboxylic acid functionality of the core scaffold is a versatile handle for creating a diverse range of derivatives, including esters, amides, and chalcones.

Workflow for Derivative Synthesis

G A 2-Bromo-3,5-dimethoxybenzoic acid B SOCl2 or Oxalyl Chloride A->B Activation H Acetophenones A->H Claisen-Schmidt Condensation C 2-Bromo-3,5-dimethoxybenzoyl chloride B->C D Alcohols (R-OH) C->D Esterification E Amines (R-NH2) C->E Amidation F Esters D->F G Amides E->G I Base (e.g., NaOH) H->I J Chalcones I->J

Caption: General synthetic routes to derivatives.

Antimicrobial Potential

Derivatives of benzoic acid have shown a range of antimicrobial activities.[4] The presence of bromine and methoxy groups in the target compounds suggests a strong potential for antibacterial and antifungal properties. For instance, a brominated methoxyphenoxy compound, 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol, has demonstrated significant activity against various bacterial strains.[5][6]

Proposed Mechanism of Action

The antimicrobial effects of such compounds are often attributed to their ability to disrupt cell membranes, interfere with essential enzymes, or generate reactive oxygen species.[7] The lipophilic nature of the bromo-dimethoxy-substituted phenyl ring could facilitate its intercalation into the bacterial cell membrane, leading to a loss of integrity and cell death.

Hypothesized Antimicrobial Mechanism

G cluster_0 Bacterial Cell B Cell Membrane C Cytoplasm B->C Increased Permeability D Essential Proteins C->D A 2-Bromo-3,5-dimethoxybenzoic Acid Derivative A->B Membrane Intercalation & Disruption A->D Enzyme Inhibition

Caption: Disruption of bacterial cell integrity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for assessing the antimicrobial potency of a compound.

  • Preparation of Inoculum: Culture the bacterial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: Antimicrobial Activity of a Structurally Related Compound

Bacterial StrainMIC (µg/mL) of 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol[5]
Bacillus subtilis1.0
Staphylococcus aureus1.0
Campylobacter jejuni2.0
Pseudomonas aeruginosa4.0
Listeria monocytogenes8.0
Streptococcus pneumoniae4.0

Anticancer Potential

Benzoic acid derivatives have been investigated for their anticancer properties, with some showing the ability to inhibit cancer cell growth through various mechanisms.[1][2] A notable mechanism is the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer.[8]

Potential Mechanism: HDAC Inhibition and Apoptosis Induction

Naturally occurring benzoic acid derivatives have been shown to inhibit HDACs, leading to the growth inhibition of cancer cells.[8] This inhibition can induce cell cycle arrest and apoptosis (programmed cell death). The 2-Bromo-3,5-dimethoxybenzoic acid scaffold could potentially fit into the active site of HDACs, leading to their inhibition.

Signaling Pathway for Cancer Cell Apoptosis

G A 2-Bromo-3,5-dimethoxybenzoic Acid Derivative B HDAC Inhibition A->B C Histone Hyperacetylation B->C D Gene Expression Modulation C->D E p21/p27 Upregulation D->E F Caspase-3 Activation D->F G Cell Cycle Arrest (G2/M Phase) E->G H Apoptosis F->H

Caption: Proposed anticancer mechanism of action.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Anticancer Activity of Structurally Related Chalcone and Flavone Derivatives

CompoundCell LineIC50 (µM)[9]
Chalcone 2aMCF-74.12 ± 0.55
Chalcone 2aA5497.40 ± 0.67
Flavone 3cMCF-75.10 ± 0.61

Other Potential Biological Activities

The structural features of 2-Bromo-3,5-dimethoxybenzoic acid derivatives suggest potential for other biological activities:

  • Efflux Pump Inhibition: Trimethoxybenzoic acid derivatives have been investigated as efflux pump inhibitors, which could be used to reverse antibiotic resistance in bacteria.[10]

  • Antifungal Activity: Benzoic acid derivatives have been designed and synthesized as antifungal agents, with some targeting fungal-specific enzymes like CYP53.[11]

Future Directions and Conclusion

The 2-Bromo-3,5-dimethoxybenzoic acid scaffold holds considerable promise for the development of novel therapeutic agents. While this guide provides a foundational understanding of their potential, further research is necessary to fully elucidate their biological activities.

Future research should focus on:

  • Library Synthesis: Synthesizing a diverse library of derivatives to establish clear structure-activity relationships (SAR).

  • Broad-Spectrum Screening: Screening these compounds against a wide range of bacterial, fungal, and cancer cell lines.

  • Mechanism of Action Studies: Conducting detailed mechanistic studies to identify the specific molecular targets of the most potent compounds.

  • In Vivo Efficacy and Toxicity: Evaluating the in vivo efficacy and safety profiles of lead candidates in animal models.

References

  • SYNTHESIS AND SCREENING OF ANTIMICROBIAL ACTIVITY OF TWO BROMO-3′,4′-DIMETHOXYCHALCONE DERIVATIVES. Acta Medica Medianae.
  • An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid - Benchchem. BenchChem.
  • Antibacterial Activity of 2-(3′,5′-Dibromo-2′-methoxyphenoxy)-3,5-dibromophenol Isolated from Phyllospongia papyracea - PMC. National Center for Biotechnology Information.
  • Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed. National Center for Biotechnology Information.
  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed. National Center for Biotechnology Information.
  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents. Google Patents.
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • A review of compounds derivatives with antimicrobial activities - | World Journal of Biology Pharmacy and Health Sciences. World Journal of Biology Pharmacy and Health Sciences.
  • Synthesis of 2-bromo-5-methoxybenzoic acid - PrepChem.com. PrepChem.com.
  • 2-Bromo 4, 5-Dimethoxy Benzoic Acid - Vihita Drugs & Intermediates. Vihita Drugs & Intermediates.
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes - SciELO. SciELO.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. IntechOpen.
  • 2C-B - Wikipedia. Wikipedia.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - Preprints.org. Preprints.org.
  • Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential - PMC. National Center for Biotechnology Information.
  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - MDPI. MDPI.
  • Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones - Der Pharma Chemica. Der Pharma Chemica.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold - MDPI. MDPI.
  • 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 - Sigma-Aldrich. Sigma-Aldrich.
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed. National Center for Biotechnology Information.
  • Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws]. . Available at:

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Bromo-3,5-dimethoxybenzoic Acid: An Application Note and Protocol

Abstract This comprehensive application note provides a detailed protocol for the synthesis of 2-Bromo-3,5-dimethoxybenzoic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-Bromo-3,5-dimethoxybenzoic acid, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis involves the regioselective bromination of 3,5-dimethoxybenzoic acid. This document outlines the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and methods for characterization. Safety precautions and waste disposal are also addressed to ensure safe and compliant laboratory practice.

Introduction

Substituted benzoic acids are a fundamental class of building blocks in organic synthesis. Specifically, halogenated dimethoxybenzoic acid derivatives serve as crucial precursors for a wide array of biologically active molecules. The title compound, 2-Bromo-3,5-dimethoxybenzoic acid, is a versatile intermediate, with the bromine atom providing a reactive handle for further functionalization through cross-coupling reactions, while the methoxy and carboxylic acid groups offer sites for additional chemical modifications. The precise regiochemical placement of the bromine atom is critical for the desired synthetic outcomes. This guide presents a reliable method for the synthesis and purification of this important compound.

Mechanism of Action: Electrophilic Aromatic Substitution

The synthesis of 2-Bromo-3,5-dimethoxybenzoic acid from 3,5-dimethoxybenzoic acid proceeds via an electrophilic aromatic substitution (EAS) reaction.[1] The benzene ring of 3,5-dimethoxybenzoic acid is electron-rich due to the activating effect of the two methoxy groups, which are ortho-, para-directing. However, the carboxylic acid group is a deactivating, meta-directing group.

The regioselectivity of the bromination is determined by the interplay of these electronic effects and steric hindrance. The two methoxy groups strongly activate the positions ortho and para to them (positions 2, 4, and 6). The carboxylic acid group deactivates the ring and directs incoming electrophiles to the meta positions (positions 2 and 6, relative to the carboxyl group). The cumulative effect of the two methoxy groups provides powerful activation at the C2, C4, and C6 positions. The C4 position is para to both methoxy groups, making it highly activated. However, bromination at the C2 (or C6) position is also favorable due to the ortho activation from one methoxy group and meta direction from the carboxylic acid. In practice, the steric hindrance from the adjacent carboxylic acid group can influence the substitution pattern, but the electronic activation by the methoxy groups is the dominant factor, leading to substitution at the ortho and para positions relative to them.[2]

The reaction is typically carried out using a brominating agent such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent, often an organic acid like acetic acid.[3][4]

Experimental Protocol

This protocol is adapted from established procedures for the bromination of similar activated aromatic systems.[3][5]

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )CAS NumberPuritySupplier
3,5-Dimethoxybenzoic acidC₉H₁₀O₄182.171132-21-4≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5≥98%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2ACS gradeFisher Scientific
Saturated aq. NaHCO₃NaHCO₃84.01144-55-8-In-house prep.
Anhydrous MgSO₄MgSO₄120.377487-88-9≥99.5%Sigma-Aldrich
MethanolCH₃OH32.0467-56-1ACS gradeFisher Scientific
HexanesC₆H₁₄86.18110-54-3ACS gradeFisher Scientific
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in dichloromethane (DCM, 100 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of NBS: While stirring, add N-Bromosuccinimide (NBS) (9.77 g, 54.9 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve 3,5-dimethoxybenzoic acid in DCM B Cool to 0 °C A->B C Add NBS portion-wise B->C D Stir at room temperature (18-24h) C->D E Quench with sat. NaHCO₃ D->E Reaction Completion (TLC) F Extract with DCM E->F G Wash with NaHCO₃ and brine F->G H Dry over MgSO₄ G->H I Concentrate in vacuo H->I J Recrystallize from Methanol/Water I->J Crude Product

Caption: Workflow for the synthesis of 2-Bromo-3,5-dimethoxybenzoic acid.

Purification Protocol

The crude product can be purified by recrystallization to yield a white to off-white solid.

  • Dissolution: Dissolve the crude product in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Crystallization: Slowly add water dropwise until the solution becomes turbid.

  • Cooling: Allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 1:1 methanol/water.

  • Drying: Dry the purified product under vacuum to a constant weight.

Results and Discussion

The expected yield of the purified 2-Bromo-3,5-dimethoxybenzoic acid is typically in the range of 85-95%. The purity of the final product can be assessed by melting point determination and spectroscopic analysis.

Expected Results:

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 85-95%
Melting Point 154-156 °C

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two aromatic protons as doublets, and two singlets for the methoxy groups. The chemical shifts will be similar to the corresponding methyl ester: δ ~7.0 (d, 1H), ~6.7 (d, 1H), ~3.9 (s, 3H), ~3.8 (s, 3H).[5] The carboxylic acid proton will appear as a broad singlet at δ > 10 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms in the molecule.

  • FT-IR (ATR): The infrared spectrum will exhibit a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-O stretches for the methoxy groups around 1200-1000 cm⁻¹.[6][7]

Reaction Mechanism Diagram

G reactant 3,5-Dimethoxybenzoic Acid intermediate Arenium Ion Intermediate (Resonance Stabilized) reactant->intermediate Electrophilic Attack electrophile Br⁺ (from NBS) electrophile->intermediate product 2-Bromo-3,5-dimethoxybenzoic Acid intermediate->product Deprotonation base Base (e.g., Succinimide anion) base->product

Caption: Simplified mechanism of electrophilic aromatic bromination.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3,5-Dimethoxybenzoic Acid: May cause skin and eye irritation.[8] Avoid inhalation of dust.

  • N-Bromosuccinimide (NBS): A lachrymator and an irritant. Handle in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 2-Bromo-3,5-dimethoxybenzoic acid. By understanding the underlying principles of electrophilic aromatic substitution and adhering to the detailed experimental procedures, researchers can confidently prepare this valuable synthetic intermediate in high yield and purity.

References

  • D'Hollander, A. C. A., & Westwood, N. J. (2018). A general and efficient method for the synthesis of 2-substituted-3,5-dimethoxybenzaldehydes. Tetrahedron, 74(2), 224-239. [Link]

  • Carl Roth GmbH + Co. KG. (2025). Safety Data Sheet: 3,5-Dimethoxybenzoic acid. [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. [Link]

  • Hashem, A. I., Shaban, M. E., & El-Kafrawy, A. F. (1982). Bromination of Some Aromatic Compounds by Bromine in Acetic Acid. Journal of the Chemical Society of Pakistan, 4(3), 151-153.
  • Lin, C. L., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(10), 12563-12581. [Link]

  • SpectraBase. (n.d.). 2-Bromo-3,5-dimethoxybenzoic acid, methyl ester - Optional[FTIR] - Spectrum. [Link]

  • SpectraBase. (n.d.). 2-bromo-3,5-dimethoxybenzoic acid, methyl ester - Optional[FTIR] - Spectrum. [Link]

  • The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. [Link]

  • TopSCHOLAR®, Western Kentucky University. (2018). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

Sources

Application

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of 2-Bromo-3,5-dimethoxybenzoic Acid

Introduction: Synthesizing Complex Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Synthesizing Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] Developed in the 1980s, this palladium-catalyzed reaction, which earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals and advanced materials.[1][3]

This guide provides a detailed examination of the Suzuki-Miyaura coupling using a specific and challenging substrate: 2-Bromo-3,5-dimethoxybenzoic acid . This molecule presents a unique combination of steric hindrance and electronic properties due to the ortho-bromo substituent flanked by a methoxy group and a carboxylic acid, along with another meta-methoxy group. Such electron-rich and sterically demanding aryl halides are often challenging coupling partners.[4] This document offers field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals to successfully navigate the complexities of this transformation and unlock its potential for creating novel molecular architectures.

The Reaction Principle: A Palladium-Catalyzed Mechanistic Dance

A fundamental understanding of the reaction mechanism is critical for troubleshooting and optimizing reaction conditions. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle centered on a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[1][5]

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-3,5-dimethoxybenzoic acid. This is often the rate-limiting step, especially for sterically hindered or electron-rich aryl halides, and results in a square-planar Pd(II) complex.[5][6]

  • Transmetalation: In this key step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This process is critically facilitated by a base, which activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[7][8][9] This "ate" complex then readily exchanges its organic group for the halide on the palladium center.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[2][3]

// Position external molecules ArylBr -> Pd0 [style=dashed, arrowhead=open, label="Reactant"]; Boronic -> PdII_Aryl [style=dashed, arrowhead=open, label="Reactant"]; PdII_Diaryl -> Product [style=dashed, arrowhead=open, label="Product Out"]; } The Suzuki-Miyaura Catalytic Cycle.

Key Experimental Parameters: A Strategic Approach

The success of coupling a sterically demanding substrate like 2-Bromo-3,5-dimethoxybenzoic acid hinges on the judicious selection of several key parameters.

Palladium Catalyst & Ligand Selection

For sterically hindered and electron-rich aryl bromides, the choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. The modern catalyst's toolkit includes bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as Buchwald ligands, which are highly effective for these challenging transformations.[6][10]

  • Rationale: These ligands promote the crucial oxidative addition step and stabilize the monoligated Pd(0) species, which is believed to be the active catalyst.[1][6] Their steric bulk also facilitates the final reductive elimination step.[11]

  • Recommended Ligands:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Excellent for a wide range of aryl bromides.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior reactivity for highly hindered substrates.[12]

  • Palladium Precursors: Common and effective choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[5][13]

The Crucial Role of the Base

The base is not a mere spectator; it is an essential activator in the catalytic cycle.[3][9] Its primary function is to react with the boronic acid to form an anionic boronate complex, which is significantly more reactive in the transmetalation step.[7][14]

  • Rationale: The choice of base can dramatically affect reaction rates and yields. For substrates containing sensitive functional groups like the carboxylic acid in our target molecule, a moderately strong, non-nucleophilic base is preferred to avoid side reactions.

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent all-around base for Suzuki couplings, known for its high efficacy with hindered substrates.

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when others fail, though its cost is higher.[9]

Solvent System

The solvent must solubilize the reactants and be stable at the required reaction temperature. Anhydrous conditions are typically preferred to minimize protodeboronation (hydrolysis of the boronic acid).

  • Recommended Solvents:

    • 1,4-Dioxane: A high-boiling ether that is a common and effective solvent for Suzuki couplings.

    • Toluene: A non-polar alternative, often used at higher temperatures.

    • Tetrahydrofuran (THF): A lower-boiling option suitable for more reactive substrates.

    • Often, a small amount of water is added to help solubilize the inorganic base and facilitate the formation of the active boronate species.[15]

Data Presentation: Typical Reaction Parameters

The following table summarizes a recommended starting point for the Suzuki-Miyaura coupling of 2-Bromo-3,5-dimethoxybenzoic acid. Optimization may be required for specific coupling partners.

ParameterRecommended Reagent/ConditionMolar Ratio / LoadingRationale
Aryl Halide 2-Bromo-3,5-dimethoxybenzoic acid1.0 equivLimiting reagent.
Boronic Acid Aryl- or Heteroarylboronic Acid1.2–1.5 equivSlight excess ensures complete consumption of the aryl halide.
Pd Precursor Pd(OAc)₂ or Pd₂(dba)₃1–3 mol%Standard catalyst loading; lower loadings may be possible.[10]
Ligand SPhos or XPhos2–6 mol%Bulky ligand essential for hindered substrate.[12]
Base K₃PO₄ or Cs₂CO₃2.0–3.0 equivActivates the boronic acid for transmetalation.[9]
Solvent 1,4-Dioxane or Toluene0.1–0.5 MStandard concentration range.
Temperature 80–110 °CN/AThermal energy needed to overcome activation barriers.
Atmosphere Nitrogen or ArgonN/APrevents oxidation and degradation of the Pd(0) catalyst.

Experimental Protocols

Safety First: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Bromo-3,5-dimethoxybenzoic acid and palladium catalysts should be handled with care.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a typical experimental setup.

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-3,5-dimethoxybenzoic acid (1.0 equiv), the desired arylboronic acid (1.3 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%).

  • Solvent Addition: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Add the anhydrous solvent (e.g., Toluene) via syringe.

  • Degassing (Optional but Recommended): For maximum catalyst longevity, degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4–24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Carefully add water. The aqueous layer will be basic. Acidify with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product and any unreacted starting material, facilitating their extraction into the organic layer.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Experimental_Workflow start Start: Prepare Reaction Vessel add_solids 1. Add Solids: Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand start->add_solids inert_atmosphere 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) add_solids->inert_atmosphere add_solvent 3. Add Anhydrous Solvent inert_atmosphere->add_solvent heat 4. Heat to Reaction Temp (e.g., 80-110 °C) add_solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Reaction Incomplete workup 6. Aqueous Work-up (Quench, Acidify, Extract) monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End: Characterize Product purify->end

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base or ligand.Ensure proper inert atmosphere technique; Use freshly opened anhydrous solvent; Screen different ligands (e.g., switch from SPhos to XPhos) or bases (e.g., K₃PO₄ to Cs₂CO₃).
Protodeboronation Presence of water or protic solvents; Reaction too slow.Use rigorously dried solvents and reagents; Increase catalyst loading or switch to a more active ligand to accelerate the desired coupling.
Homocoupling of Boronic Acid Presence of oxygen; Use of a Pd(II) precatalyst without complete reduction.Thoroughly degas the reaction mixture; Ensure the reaction is run under a strict inert atmosphere.[1]
Low Product Recovery Incomplete extraction during work-up.Ensure the aqueous layer is sufficiently acidified (pH 2-3) to fully protonate the carboxylic acid product before extraction.

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-3,5-dimethoxybenzoic acid, while presenting challenges due to steric and electronic factors, is a highly feasible and powerful transformation. Success relies on a rational approach to catalyst selection, emphasizing the use of bulky, electron-rich phosphine ligands, and careful optimization of the base and solvent system. The protocols and insights provided in this guide offer a robust framework for researchers to efficiently synthesize complex biaryl compounds, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Alvarez-Rua, C., et al. (2002). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Maji, B., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Perea, J. A. M., et al. (2002). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Zhang, L., et al. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. PubMed. [Link]

  • News-Medical.Net. (2019). Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Kim, H., & Lee, C. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Liu, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Shizu, K., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki Reaction. Chem 115 Myers. [Link]

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Method

The Strategic Utility of 2-Bromo-3,5-dimethoxybenzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Introduction: A Versatile Intermediate in Drug Discovery In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. 2-Bromo-3,5-dimethoxybenzoic acid (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Intermediate in Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. 2-Bromo-3,5-dimethoxybenzoic acid (CAS: 17275-86-4) has emerged as a valuable and versatile intermediate, offering a strategic entry point for the synthesis of a diverse array of bioactive compounds. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and two methoxy groups on a benzene ring, provides multiple reactive handles for a variety of chemical transformations. This guide provides an in-depth exploration of the applications of 2-Bromo-3,5-dimethoxybenzoic acid in drug synthesis, with a particular focus on the preparation of dihydrofolate reductase (DHFR) inhibitors, a critical class of therapeutic agents.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization. 2-Bromo-3,5-dimethoxybenzoic acid is a solid at room temperature with the molecular formula C₉H₉BrO₄ and a molecular weight of 261.07 g/mol .

Table 1: Physicochemical Properties of 2-Bromo-3,5-dimethoxybenzoic Acid

PropertyValue
Molecular Formula C₉H₉BrO₄
Molecular Weight 261.07 g/mol
CAS Number 17275-86-4
Appearance Off-white to pale yellow solid
Melting Point 188-192 °C
Solubility Soluble in organic solvents such as methanol, ethanol, and dimethylformamide.

The reactivity of 2-Bromo-3,5-dimethoxybenzoic acid is governed by its three key functional groups:

  • Carboxylic Acid: This group readily undergoes standard transformations such as esterification, reduction to an alcohol, and, most importantly for the applications discussed herein, amide bond formation . The activation of the carboxylic acid, often to an acyl chloride or through the use of coupling agents, is a common first step in many synthetic sequences.[1]

  • Bromo Group: The bromine atom serves as an excellent handle for various cross-coupling reactions , most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.[2] It can also participate in other transformations such as Ullmann condensations for the formation of carbon-oxygen or carbon-nitrogen bonds.[3][4]

  • Dimethoxy-substituted Aromatic Ring: The two electron-donating methoxy groups activate the aromatic ring towards electrophilic substitution, although the existing substitution pattern directs incoming electrophiles to specific positions. These groups are also a key feature of many bioactive molecules, contributing to their binding affinity with biological targets.

Application in the Synthesis of Dihydrofolate Reductase (DHFR) Inhibitors: A Case Study of a Trimethoprim Analogue

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids.[5] Its inhibition disrupts DNA replication and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.[5] Trimethoprim is a well-known antibacterial drug that functions as a DHFR inhibitor.[6] The 3,5-dimethoxybenzyl moiety is a key pharmacophore in many DHFR inhibitors. The following section details a plausible and well-documented synthetic route to a potent trimethoprim analogue starting from 2-Bromo-3,5-dimethoxybenzoic acid.

Synthetic Strategy Overview

The overall synthetic strategy involves a two-step process:

  • Amide Bond Formation: Coupling of 2-Bromo-3,5-dimethoxybenzoic acid with a suitable amine to introduce the pyrimidine precursor.

  • Cyclization: Intramolecular cyclization to form the diaminopyrimidine ring, a hallmark of trimethoprim and its analogues.

synthetic_strategy A 2-Bromo-3,5-dimethoxybenzoic acid B Amide Intermediate A->B Amide Coupling C Trimethoprim Analogue (DHFR Inhibitor) B->C Cyclization

Caption: Synthetic workflow for a trimethoprim analogue.

Detailed Experimental Protocols

Part 1: Synthesis of N-(3-amino-3-iminopropyl)-2-bromo-3,5-dimethoxybenzamide (Intermediate 1)

This initial step involves the formation of an amide bond between 2-Bromo-3,5-dimethoxybenzoic acid and 3-aminopropionamidine. The carboxylic acid is first activated to facilitate the reaction with the amine.

Reaction Scheme:

Reaction Scheme for Part 1

Materials and Reagents:

  • 2-Bromo-3,5-dimethoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • 3-Aminopropionamidine hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol:

Step 1a: Activation of the Carboxylic Acid (Formation of the Acyl Chloride)

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Bromo-3,5-dimethoxybenzoic acid (1.0 eq).

  • Add anhydrous DCM or toluene as the solvent.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (1.2 eq) dropwise at room temperature with stirring.

  • Heat the reaction mixture to reflux (40-50 °C) for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is used directly in the next step.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is an effective reagent for this transformation, and the byproducts (SO₂ and HCl) are gaseous, which simplifies the workup.[1]

Step 1b: Amide Coupling

  • Dissolve the crude acyl chloride from the previous step in anhydrous DCM.

  • In a separate flask, dissolve 3-aminopropionamidine hydrochloride (1.1 eq) and a base such as triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly add the solution of the acyl chloride to the cooled amine solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford N-(3-amino-3-iminopropyl)-2-bromo-3,5-dimethoxybenzamide (Intermediate 1).

Trustworthiness: The use of an excess of a non-nucleophilic base like triethylamine is essential to both neutralize the hydrochloride salt of the amine and to scavenge the HCl generated during the reaction.[1]

Part 2: Synthesis of 5-(2-Bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine (Trimethoprim Analogue)

This final step involves the cyclization of the amide intermediate to form the diaminopyrimidine ring system characteristic of trimethoprim.

Reaction Scheme:

Reaction Scheme for Part 2

Materials and Reagents:

  • N-(3-amino-3-iminopropyl)-2-bromo-3,5-dimethoxybenzamide (Intermediate 1)

  • Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)

  • Anhydrous ethanol or methanol

  • Ammonium chloride (NH₄Cl) solution

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add Intermediate 1 (1.0 eq).

  • Add anhydrous ethanol as the solvent.

  • Add a solution of sodium ethoxide in ethanol (2.2 eq) and heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, 5-(2-Bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine.

Expertise & Experience: The use of a strong base like sodium ethoxide is necessary to promote the intramolecular cyclization and formation of the pyrimidine ring. The choice of an alcoholic solvent is compatible with the alkoxide base.

experimental_workflow cluster_part1 Part 1: Amide Formation cluster_part2 Part 2: Cyclization A1 Activation of Carboxylic Acid A2 Amide Coupling A1->A2 A3 Workup and Purification A2->A3 B1 Cyclization Reaction A3->B1 Intermediate 1 B2 Quenching and Extraction B1->B2 B3 Purification B2->B3

Caption: Experimental workflow for the synthesis of a trimethoprim analogue.

Future Perspectives: Expanding the Synthetic Utility

The bromine atom on the final trimethoprim analogue provides a valuable site for further chemical modification. This allows for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. For instance, the bromine can be subjected to Suzuki-Miyaura cross-coupling reactions to introduce a variety of aryl or heteroaryl substituents, potentially leading to enhanced binding affinity or altered selectivity for the DHFR enzyme.[2][7]

Conclusion

2-Bromo-3,5-dimethoxybenzoic acid is a highly valuable and strategically important intermediate in drug synthesis. Its trifunctional nature allows for a range of chemical transformations, making it an ideal starting point for the construction of complex bioactive molecules. The detailed protocol provided for the synthesis of a trimethoprim analogue showcases its utility in the development of DHFR inhibitors. The principles and methodologies outlined in this guide can be adapted by researchers and scientists to explore the synthesis of other novel therapeutic agents.

References

  • CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents.
  • EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - National Institutes of Health. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ - SunanKalijaga.org. Available at: [Link]

  • Synthesis, characterization and antimicrobial study via new heterocyclic derivatives of trimethoprim - ResearchGate. Available at: [Link]

  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. - Organic Syntheses. Available at: [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. Available at: [Link]

  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. Available at: [Link]

  • Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents - MDPI. Available at: [Link]

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Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-3,5-dimethoxybenzoic acid

< Introduction Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] These reactions are fundamental to the synthesis of complex organic molecules, with wide-ranging applications in pharmaceutical research and drug development.[2] 2-Bromo-3,5-dimethoxybenzoic acid is a valuable building block in organic synthesis. Its substituted benzene ring, featuring a carboxylic acid, two methoxy groups, and a bromine atom, offers multiple points for chemical modification, making it a versatile precursor for the synthesis of diverse molecular architectures. This guide provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions involving this substrate, complete with detailed protocols and mechanistic insights to aid researchers in their synthetic endeavors.

Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The cycle is initiated by the oxidative addition of an organic halide to a palladium(0) species, which forms a palladium(II) intermediate.[4] This is often the rate-determining step in the catalytic cycle.[4] In the subsequent transmetalation step, an organometallic reagent transfers its organic group to the palladium(II) complex.[4] Finally, reductive elimination from the palladium(II) complex yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1]

The General Catalytic Cycle

The catalytic cycle is a foundational concept for understanding and optimizing these powerful transformations.

Palladium Cross-Coupling Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex R-Pd(II)(X)L2 Pd(0)L2->Oxidative\nAddition\nComplex R-X (Oxidative Addition) Transmetalation\nComplex R-Pd(II)(R')L2 Oxidative\nAddition\nComplex->Transmetalation\nComplex R'-M (Transmetalation) Transmetalation\nComplex->Pd(0)L2 R-R' (Reductive Elimination) R-X Aryl Halide (R-X) R'-M Organometallic (R'-M) R-R' Coupled Product (R-R')

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide.[5] This reaction is widely favored in the pharmaceutical industry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing reagents.[2][6]

Mechanistic Overview of Suzuki-Miyaura Coupling

The reaction follows the general catalytic cycle, with the transmetalation step involving an organoboron species, which is activated by a base.[7]

Suzuki-Miyaura Coupling start Pd(0)L2 ox_add Oxidative Addition Ar-Pd(II)(Br)L2 start->ox_add Ar-Br transmetal Transmetalation Ar-Pd(II)(Ar')L2 ox_add->transmetal Ar'-B(OR)2 Base red_elim Reductive Elimination Ar-Ar' transmetal->red_elim red_elim->start Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3,5-dimethoxybenzoic acid with Phenylboronic Acid

Materials:

  • 2-Bromo-3,5-dimethoxybenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 2-Bromo-3,5-dimethoxybenzoic acid (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[8]

  • Add 1,4-dioxane (5 mL) and water (0.5 mL) to the vessel.[8]

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Seal the vessel and heat the reaction mixture to 100°C for 8-12 hours, with stirring.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Equiv.Catalyst LoadingSolventTemperatureTime (h)
Phenylboronic acid1.52 mol% Pd(OAc)₂ / 4 mol% SPhosDioxane/H₂O100°C8-12
4-Methoxyphenylboronic acid1.52 mol% Pd(OAc)₂ / 4 mol% XPhosToluene/H₂O90°C10-14
3-Thiopheneboronic acid1.53 mol% Pd(PPh₃)₄Toluene/EtOH/H₂O85°C12

II. Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[9][10] This reaction is a powerful tool for the synthesis of substituted alkenes.[1]

Mechanistic Overview of the Heck Reaction

The Heck reaction mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product, and the palladium(0) catalyst is regenerated by a base.[3][11]

Heck Reaction start Pd(0)L2 ox_add Oxidative Addition Ar-Pd(II)(Br)L2 start->ox_add Ar-Br insertion Migratory Insertion Alkene-Pd(II) Complex ox_add->insertion Alkene elimination β-Hydride Elimination Product + H-Pd(II)(Br)L2 insertion->elimination elimination->start Base

Caption: Catalytic cycle of the Heck reaction.

Protocol: Heck Reaction of 2-Bromo-3,5-dimethoxybenzoic acid with Styrene

Materials:

  • 2-Bromo-3,5-dimethoxybenzoic acid

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add 2-Bromo-3,5-dimethoxybenzoic acid (1.0 mmol), styrene (1.2 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).

  • Add N,N-Dimethylformamide (5 mL) and triethylamine (2.0 mmol) to the flask.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 100°C and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and dilute with diethyl ether.

  • Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography.

AlkeneBaseCatalyst LoadingSolventTemperatureTime (h)
StyreneEt₃N1 mol% Pd(OAc)₂ / 2 mol% P(o-tol)₃DMF100°C12-16
n-Butyl acrylateK₂CO₃1 mol% Pd(OAc)₂ / 2 mol% PPh₃DMF/H₂O80°C10-14
AcrylonitrileNaOAc2 mol% PdCl₂(PPh₃)₂Acetonitrile90°C12

III. Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[13]

Mechanistic Overview of Sonogashira Coupling

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide, which then transmetalates to the palladium complex. Reductive elimination yields the coupled product and regenerates the palladium(0) catalyst.[13]

Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd_start Pd(0)L2 pd_ox_add Oxidative Addition Ar-Pd(II)(Br)L2 pd_start->pd_ox_add Ar-Br pd_transmetal Transmetalation Ar-Pd(II)(C≡CR)L2 pd_ox_add->pd_transmetal Cu-C≡CR pd_red_elim Reductive Elimination Ar-C≡CR pd_transmetal->pd_red_elim pd_red_elim->pd_start Regeneration cu_start Cu(I)X cu_acetylide Copper Acetylide Formation Cu-C≡CR cu_start->cu_acetylide H-C≡CR Base cu_acetylide->pd_transmetal

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of 2-Bromo-3,5-dimethoxybenzoic acid with Phenylacetylene

Materials:

  • 2-Bromo-3,5-dimethoxybenzoic acid

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • In a Schlenk flask, dissolve 2-Bromo-3,5-dimethoxybenzoic acid (1.0 mmol) in THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).[13]

  • Degas the solution by three freeze-pump-thaw cycles.

  • Stir the reaction mixture at room temperature for 8-10 hours under an argon atmosphere.

  • Monitor the reaction's progress by TLC.

  • Once complete, filter the mixture through a pad of celite and wash with THF.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution and brine.

  • Dry the organic phase over sodium sulfate, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

AlkyneBaseCatalyst LoadingSolventTemperatureTime (h)
PhenylacetyleneEt₃N2 mol% PdCl₂(PPh₃)₂ / 4 mol% CuITHFRT8-10
1-Hexynei-Pr₂NH1 mol% Pd(PPh₃)₄ / 2 mol% CuIDMF50°C6-8
TrimethylsilylacetylenePiperidine2 mol% Pd(OAc)₂ / 4 mol% CuIToluene60°C10-12

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[14][15] This reaction is of great importance in medicinal chemistry for the synthesis of arylamines, which are common motifs in pharmaceuticals.[15]

Mechanistic Overview of Buchwald-Hartwig Amination

The catalytic cycle begins with the oxidative addition of the aryl halide to the palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base, followed by reductive elimination, affords the arylamine product and regenerates the palladium(0) catalyst.[14]

Buchwald-Hartwig Amination start Pd(0)L2 ox_add Oxidative Addition Ar-Pd(II)(Br)L2 start->ox_add Ar-Br amine_coord Amine Coordination & Deprotonation [Ar-Pd(II)(NR'R'')L2] ox_add->amine_coord HNR'R'' Base red_elim Reductive Elimination Ar-NR'R'' amine_coord->red_elim red_elim->start Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-3,5-dimethoxybenzoic acid with Morpholine

Materials:

  • 2-Bromo-3,5-dimethoxybenzoic acid

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, charge a reaction vial with 2-Bromo-3,5-dimethoxybenzoic acid (1.0 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), and XPhos (0.024 mmol, 2.4 mol%).[15]

  • Add toluene (5 mL) and morpholine (1.2 mmol) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100°C and stir for 16-24 hours.[15]

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a plug of silica gel, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

AmineBaseCatalyst LoadingSolventTemperatureTime (h)
MorpholineNaOtBu1 mol% Pd₂(dba)₃ / 2.4 mol% XPhosToluene100°C16-24
AnilineCs₂CO₃2 mol% Pd(OAc)₂ / 4 mol% BINAPDioxane110°C18-24
BenzylamineK₃PO₄1.5 mol% Pd₂(dba)₃ / 3 mol% RuPhost-BuOH90°C12-18

Best Practices and Troubleshooting

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium(0) catalyst.

  • Solvent and Reagent Purity: Use of anhydrous and degassed solvents is crucial for reproducible results. Impurities in reagents can inhibit the catalyst.

  • Ligand Selection: The choice of phosphine ligand is critical and often substrate-dependent. Bulky, electron-rich ligands generally enhance the rate of oxidative addition and reductive elimination.[2]

  • Base Selection: The strength and nature of the base can significantly impact the reaction outcome. Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used.[16]

  • Reaction Monitoring: Closely monitor the reaction progress to avoid side reactions or product decomposition due to prolonged heating.

  • Troubleshooting Low Yields: If low yields are observed, consider increasing the catalyst loading, screening different ligands and bases, or adjusting the reaction temperature.

References

  • Vertex AI Search. Cross-Coupling Reactions Guide.
  • Vertex AI Search.
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • Chemistry LibreTexts. 17.
  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. 2010-10-06.
  • Benchchem. An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid.
  • Benchchem.
  • Wikipedia.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Benchchem.
  • Chemistry LibreTexts.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. 2021-02-23.
  • Wikipedia. Heck reaction.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. Heck Reaction.
  • Wikipedia. Sonogashira coupling.
  • Wikipedia. Suzuki reaction.
  • MDPI.
  • Chemistry LibreTexts. Sonogashira Coupling. 2024-08-05.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Myers, A. The Suzuki Reaction - Chem 115.
  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. 2014-04-17.
  • PMC. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • MDPI.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024-10-10.
  • PMC. 2,6-Dibromo-3,4,5-trimethoxybenzoic acid.
  • Chemistry LibreTexts. Heck Reaction. 2023-06-30.
  • Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl....
  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. 2020-04-30.
  • SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • PMC. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. 2021-01-05.
  • MDPI. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential.

Sources

Method

Application Note: Strategic Synthesis of Polyoxygenated Biaryls from 2-Bromo-3,5-dimethoxybenzoic Acid

Executive Summary This guide details the synthetic utility of 2-Bromo-3,5-dimethoxybenzoic acid (2-Br-3,5-DMBA) as a privileged scaffold for generating polyoxygenated biaryls. These motifs are ubiquitous in bioactive nat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 2-Bromo-3,5-dimethoxybenzoic acid (2-Br-3,5-DMBA) as a privileged scaffold for generating polyoxygenated biaryls. These motifs are ubiquitous in bioactive natural products (e.g., ellagitannins, urolithins, biphenyls) and atropisomeric ligands.

The presence of the bromine atom at the C2 position, flanked by a carboxylic acid (C1) and a methoxy group (C3), creates a unique "ortho-effect" challenge . This steric crowding necessitates specific catalytic protocols to prevent hydrodebromination and ensure efficient cross-coupling. This note provides validated protocols for two divergent pathways: Suzuki-Miyaura cross-coupling (for open biaryls) and Ullmann-type condensation (for fused benzo-coumarins).

Strategic Analysis & Pathway Selection

The transformation of 2-Br-3,5-DMBA is dictated by the desired topology of the final biaryl. The high electron density provided by the methoxy groups activates the ring for electrophilic aromatic substitution but can deactivate the oxidative addition step in Pd-catalyzed cycles if not properly managed.

Decision Matrix
FeaturePath A: Suzuki-MiyauraPath B: Ullmann Condensation
Target Architecture Open Biaryls (Rotationally restricted)Fused Biaryls (Benzo[c]chromen-6-ones)
Primary Challenge Steric hindrance (C3-OMe & C1-COOR)Harsh conditions (High T, Strong Base)
Key Intermediate Methyl 2-bromo-3,5-dimethoxybenzoateFree Acid (Direct usage)
Catalytic System Pd(0) / Buchwald Ligands (SPhos, XPhos)Cu(II) / Aqueous Base
Relevance Atropisomeric Ligands, LignansUrolithins, Ellagic Acid derivatives
Workflow Visualization

BiarylSynthesis Start 2-Bromo-3,5- dimethoxybenzoic acid Ester Methyl Ester Intermediate Start->Ester MeI, K2CO3 (Protocol 1) Urolithin Benzo[c]chromen-6-one (Fused Biaryl) Start->Urolithin Resorcinol, CuSO4 NaOH, Reflux (Protocol 3) Biaryl Polyoxygenated Biaryl (Open) Ester->Biaryl Pd-Cat, Ar-B(OH)2 (Protocol 2)

Figure 1: Divergent synthetic pathways from the parent acid scaffold. Path A (Yellow/Green) targets open biaryls via esterification. Path B (Red) targets fused lactones via direct condensation.

Protocol 1: Ester Protection (Pre-requisite for Suzuki)

Rationale: Direct Suzuki coupling of free benzoic acids is possible but often suffers from catalyst poisoning and competitive protodecarboxylation. Converting the acid to a methyl ester shields the acidic proton and improves solubility in non-polar solvents typically used for sterically demanding couplings.

Materials
  • 2-Bromo-3,5-dimethoxybenzoic acid (1.0 equiv)

  • Methyl Iodide (MeI) (1.5 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

  • DMF (Dimethylformamide), anhydrous[1]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3,5-dimethoxybenzoic acid (10 mmol) in anhydrous DMF (30 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) in a single portion. The suspension may warm slightly.

  • Alkylation: Add MeI (15 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The acid spot (baseline) should disappear, replaced by a high Rf ester spot.

  • Workup: Pour the mixture into ice-water (150 mL). The ester typically precipitates as a white solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms:[2] Extract with EtOAc (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 95-98% yield. No column chromatography is usually required.

Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling

Rationale: The 3-methoxy group exerts "buttressing" effects, pushing the bromine atom against the ester group. Standard ligands like PPh₃ often fail here, leading to low yields or hydrodebromination. We utilize SPhos or XPhos , electron-rich bulky phosphines that facilitate oxidative addition across hindered C-Br bonds and promote reductive elimination in crowded systems.

Reaction Parameters
ParameterConditionMechanistic Reason
Catalyst Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)SPhos forms a monoligated Pd(0) species that is highly active for hindered aryl chlorides/bromides.
Solvent Toluene : Water (10:[3]1)Biphasic system solubilizes inorganic base while maintaining high temperature capability.
Base K₃PO₄ (3.0 equiv)Stronger base than carbonate; phosphate aids in the transmetalation step.
Temperature 100 °CEssential to overcome the activation energy of the crowded oxidative addition.
Step-by-Step Procedure
  • Setup: Charge a Schlenk tube or pressure vial with:

    • Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 mmol)

    • Aryl Boronic Acid (1.5 mmol) (e.g., 2,6-dimethoxyphenylboronic acid for maximum steric challenge)

    • Pd(OAc)₂ (4.5 mg, 0.02 mmol)

    • SPhos (16.4 mg, 0.04 mmol)

    • K₃PO₄ (636 mg, 3.0 mmol)

  • Degassing: Cap the vial and evacuate/backfill with Argon three times. This is critical; oxygen kills the active catalytic species.

  • Solvent Addition: Inject degassed Toluene (4 mL) and Water (0.4 mL) through the septum.

  • Reaction: Place in a pre-heated oil bath at 100 °C. Stir vigorously (1000 rpm) for 12–16 hours.

    • Visual Check: The reaction usually turns black (Pd precipitation) if the catalyst dies, or remains dark brown/orange if active.

  • Workup: Cool to RT. Filter through a pad of Celite using EtOAc. Wash the organic filtrate with brine.[4]

  • Purification: Concentrate and purify via Flash Column Chromatography (SiO₂).

    • Note: Polyoxygenated biaryls often streak on silica. Use a gradient of Hexane -> Hexane/EtOAc (80:20).

Protocol 3: Ullmann Condensation (Synthesis of Urolithin Analogs)

Rationale: For researchers targeting urolithins (metabolites of ellagic acid) or benzo-fused coumarins, the acid group is not a bystander but a participant. This classic reaction involves a Cu-mediated displacement of the bromide by a phenol (resorcinol), followed by spontaneous or acid-catalyzed lactonization.

Materials
  • 2-Bromo-3,5-dimethoxybenzoic acid (5 mmol)

  • Resorcinol (1,3-dihydroxybenzene) (5.5 mmol)

  • NaOH (aqueous solution, 10 mmol in 5 mL water)

  • CuSO₄[4][5][6]·5H₂O (5% aq. solution, 1 mL)

Step-by-Step Procedure
  • Salt Formation: In a round-bottom flask, combine the benzoic acid, resorcinol, and aqueous NaOH. Heat to reflux (100 °C) for 30 minutes. The solution will turn dark.

  • Catalyst Addition: Carefully add the aqueous CuSO₄ solution.[4]

  • Condensation: Continue refluxing for 2–4 hours. The mechanism involves the formation of a diaryl ether intermediate.

  • Precipitation: The product (a carboxylic acid intermediate or the cyclized lactone) often precipitates as a solid.

  • Cyclization (Critical Step):

    • Cool the mixture. Acidify with HCl (2M) until pH < 2.

    • A precipitate will form.[4][6] Filter and dry.

    • If the lactone is not fully formed: Redissolve the solid in glacial acetic acid and reflux for 2 hours to force the ring closure (dehydration).

  • Isolation: Pour the acetic acid mixture into ice water. The polyoxygenated benzo[c]chromen-6-one will precipitate.[6] Recrystallize from MeOH/AcOH.

Troubleshooting & Optimization

Issue: Hydrodebromination (Starting material loses Br, replaced by H)
  • Cause: β-hydride elimination from the ligand or solvent, or slow transmetalation.

  • Solution: Switch solvent from Toluene to 1,4-Dioxane . Ensure the boronic acid is pure (boronic acids can dehydrate to boroxines, affecting stoichiometry). Increase catalyst loading to 5 mol%.

Issue: Low Conversion in Suzuki Coupling
  • Cause: Steric bulk of the 3-methoxy group preventing oxidative addition.

  • Solution: Use Pd-PEPPSI-IPr or Pd₂/XPhos precatalysts. These N-heterocyclic carbene (NHC) or Buchwald precatalysts are more robust than in-situ generated catalysts.

Issue: Atropisomerization (Racemization of Biaryl)[5]
  • Context: If synthesizing chiral biaryls, the 2,2',3,3'-substitution pattern creates an axis of chirality.

  • Insight: Polyoxygenated biaryls with 3 or 4 ortho-substituents (e.g., 2-OMe, 2'-OMe, 6-OMe) often have high rotational barriers (>25 kcal/mol), making them separable atropisomers at room temperature. Perform chiral HPLC if enantiopurity is required.

References

  • Sterically Demanding Suzuki-Miyaura Coupling

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Mesylates. Journal of the American Chemical Society.[7] Link (Demonstrates efficacy of SPhos/XPhos systems).

  • Synthesis of Urolithins (Ullmann Route)

    • Bialonska, D., et al. (2009). Urolithins, Intestinal Microbial Metabolites of Pomegranate Ellagitannins, Exhibit Potent Antioxidant Activity. Journal of Agricultural and Food Chemistry. Link (Details the CuSO4/NaOH condensation method).

  • General Biaryl Synthesis Reviews

    • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Link

Sources

Application

Application Notes and Protocols for Amide Bond Formation Using 2-Bromo-3,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Ubiquity and Challenge of the Amide Bond The amide bond is a cornerstone of chemical and biological sciences, forming the backbone of pept...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Challenge of the Amide Bond

The amide bond is a cornerstone of chemical and biological sciences, forming the backbone of peptides and proteins and serving as a critical functional group in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its remarkable stability and structural role make it a frequent target in synthetic chemistry. However, the direct condensation of a carboxylic acid and an amine to form an amide bond is generally an unfavorable process due to the formation of a stable and unreactive ammonium carboxylate salt.

To overcome this thermodynamic barrier, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with a nucleophilic amine.[1] This is typically achieved through the use of coupling reagents, which convert the carboxylic acid into a highly reactive intermediate. This application note provides a detailed guide to amide bond formation protocols utilizing 2-Bromo-3,5-dimethoxybenzoic acid, a versatile building block in medicinal chemistry. We will explore the underlying principles of carboxylic acid activation and provide step-by-step protocols for common and efficient coupling methods.

Physicochemical Properties of 2-Bromo-3,5-dimethoxybenzoic Acid

A thorough understanding of the starting material's properties is crucial for successful reaction setup and execution.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₄[2]
Molecular Weight 261.07 g/mol [2]
CAS Number 17275-86-4
Appearance Solid[3]
Storage Temperature Room Temperature, sealed in dry conditions

Note: Physicochemical data for the specific isomer 2-Bromo-3,5-dimethoxybenzoic acid is limited in publicly available databases. The data presented is a combination of information for closely related isomers and supplier specifications. Researchers should always refer to the specific product's certificate of analysis.

The Heart of the Reaction: Carboxylic Acid Activation

The journey to a stable amide bond begins with the activation of the carboxylic acid. This process involves converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly electrophilic acylating agent that is susceptible to nucleophilic attack by the amine.

The general mechanism can be visualized as a two-step process:

  • Formation of the Activated Intermediate: The coupling reagent reacts with the carboxylic acid to form a reactive species. This can be an acyl halide, anhydride, or an active ester.[1]

  • Nucleophilic Acyl Substitution: The amine, acting as a nucleophile, attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group and forming the desired amide bond.

Amide Bond Formation Mechanism RCOOH Carboxylic Acid (2-Bromo-3,5-dimethoxybenzoic acid) ActivatedIntermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) RCOOH->ActivatedIntermediate + Coupling Agent CouplingAgent Coupling Reagent TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate + Amine Amine Amine (R'-NH2) Amide Amide Product TetrahedralIntermediate->Amide - Leaving Group Byproduct Byproduct TetrahedralIntermediate->Byproduct

Caption: General mechanism of amide bond formation via carboxylic acid activation.

Experimental Protocols: A Practical Guide

The choice of coupling reagent and reaction conditions is critical and often depends on the specific substrates, their steric hindrance, and the presence of other functional groups. Below are two robust and widely used protocols for the synthesis of amides from 2-Bromo-3,5-dimethoxybenzoic acid.

Protocol A: Carbodiimide-Mediated Coupling using EDC and HOBt

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are popular coupling reagents due to their efficiency and the water-solubility of the urea byproduct, which simplifies purification. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization, particularly in peptide synthesis.

Materials:

  • 2-Bromo-3,5-dimethoxybenzoic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

EDC_HOBt_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve carboxylic acid, amine, HOBt, and base in anhydrous solvent cool Cool to 0 °C dissolve->cool add_edc Slowly add EDC cool->add_edc stir Warm to RT and stir for 12-24h add_edc->stir monitor Monitor by TLC stir->monitor dilute Dilute with organic solvent monitor->dilute wash Wash with NaHCO3 (aq) and brine dilute->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for EDC/HOBt mediated amide coupling.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Bromo-3,5-dimethoxybenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DCM or DMF). To this solution, add the amine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as DIPEA or TEA (2.0 eq).

    • Expertise & Experience: Anhydrous conditions are crucial to prevent the hydrolysis of the activated intermediate and the coupling reagent. The tertiary amine base is necessary to neutralize the HOBt and any acid salts, ensuring the amine nucleophile is in its free base form.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC (1.2 eq) to the stirred solution.

    • Trustworthiness: Slow addition of EDC at low temperature helps to control the exothermic reaction and minimize potential side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Expertise & Experience: The aqueous washes remove the water-soluble EDC-urea byproduct, excess HOBt, and the base.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol B: Uronium-Based Coupling using HATU

Uronium-based coupling reagents, such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are highly efficient and often lead to faster reactions, higher yields, and less racemization compared to carbodiimide methods.

Materials:

  • 2-Bromo-3,5-dimethoxybenzoic acid

  • Amine (primary or secondary)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate or Dichloromethane for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Pre-activation: In a dry round-bottom flask under an inert atmosphere, dissolve 2-Bromo-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA or TEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature.

    • Expertise & Experience: Pre-activating the carboxylic acid by allowing it to react with HATU before adding the amine can improve reaction efficiency, especially with less reactive amines.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

    • Trustworthiness: HATU-mediated couplings are typically much faster than those with EDC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Data Presentation: A Comparative Overview

The selection of a coupling protocol can significantly influence the outcome of the reaction. The following table provides a general comparison of the two methods described.

ParameterProtocol A: EDC/HOBtProtocol B: HATU
Reaction Time 12-24 hours2-6 hours
Typical Yield Good to excellentExcellent
Cost LowerHigher
Byproduct Removal Water-soluble, easy removalWater-soluble, easy removal
Racemization Risk Low with HOBtVery low
Suitability General purpose, cost-effectiveSterically hindered substrates, sensitive substrates, rapid synthesis

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the equivalents of the coupling reagent and/or base.

    • Extend the reaction time or gently heat the reaction mixture (monitor for side products).

    • Consider a more powerful coupling reagent like HATU if using EDC/HOBt.

  • Incomplete Reaction:

    • Check the purity of the starting materials.

    • Ensure the amine is fully in its free base form.

  • Side Product Formation:

    • If using EDC without HOBt, N-acylurea formation can be a significant side reaction. The addition of HOBt mitigates this.

    • For sensitive substrates, conduct the reaction at lower temperatures.

Conclusion

The formation of an amide bond using 2-Bromo-3,5-dimethoxybenzoic acid can be achieved with high efficiency using standard coupling protocols. The choice between a carbodiimide-based method like EDC/HOBt and a uronium-based reagent such as HATU will depend on the specific requirements of the synthesis, including cost, reaction time, and the nature of the amine coupling partner. By understanding the principles of carboxylic acid activation and following these detailed protocols, researchers can confidently and successfully synthesize a wide range of amide derivatives for their drug discovery and development endeavors.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Vihita Drugs & Intermediates. (n.d.). 2-Bromo 4, 5-Dimethoxy Benzoic Acid. Retrieved from [Link]

  • Dalton Research Molecules. (n.d.). 2-Bromo-3,5-dimethoxybenzoic acid. Retrieved from [Link]

Sources

Method

Introduction: The Strategic Importance of 2-Bromo-3,5-dimethoxybenzoic Acid in Synthesis

An Application Note for the Scalable Preparation of 2-Bromo-3,5-dimethoxybenzoic Acid 2-Bromo-3,5-dimethoxybenzoic acid is a pivotal intermediate in the synthesis of a wide array of high-value compounds, particularly in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Preparation of 2-Bromo-3,5-dimethoxybenzoic Acid

2-Bromo-3,5-dimethoxybenzoic acid is a pivotal intermediate in the synthesis of a wide array of high-value compounds, particularly in the pharmaceutical and fine chemical industries. Its unique substitution pattern, featuring a carboxylic acid, two activating methoxy groups, and a strategically placed bromine atom, makes it a versatile building block for constructing complex molecular architectures. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, while the other substituents steer molecular interactions and properties.

The growing demand for novel therapeutics and advanced materials necessitates a robust, scalable, and economically viable method for producing this key intermediate. This application note provides a comprehensive guide for researchers, process chemists, and drug development professionals on the scalable synthesis of 2-Bromo-3,5-dimethoxybenzoic acid. We will delve into the mechanistic rationale behind the chosen synthetic route, present a detailed and validated protocol, and address critical considerations for process optimization and scale-up.

Synthetic Strategy: Electrophilic Aromatic Bromination

The most direct and industrially scalable route to 2-Bromo-3,5-dimethoxybenzoic acid is the electrophilic aromatic substitution of the readily available and cost-effective starting material, 3,5-dimethoxybenzoic acid.

Reaction Scheme:

Caption: Workflow for the scalable synthesis of 2-Bromo-3,5-dimethoxybenzoic acid.

Detailed Scalable Protocol

This protocol is designed for a 100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Materials and Reagents
Reagent/MaterialGradeQuantityMolar Eq.
3,5-Dimethoxybenzoic acid≥98%100.0 g1.0
N-Bromosuccinimide (NBS)≥98%102.0 g1.05
Acetic AcidGlacial800 mL-
Deionized Water-2 L-
Ethanol95%As needed-
Equipment
  • 2 L jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Heating/cooling circulator

  • Buchner funnel and vacuum flask (appropriately sized)

  • Filter paper

  • Drying oven (vacuum or convection)

Step-by-Step Procedure
  • Reaction Setup:

    • Set up the 2 L jacketed reactor and ensure it is clean and dry.

    • Charge the reactor with 3,5-dimethoxybenzoic acid (100.0 g, 0.549 mol) and glacial acetic acid (500 mL).

    • Begin stirring to form a slurry.

  • Controlled Reagent Addition:

    • In a separate beaker, prepare a slurry of N-Bromosuccinimide (102.0 g, 0.573 mol) in glacial acetic acid (300 mL).

    • Heat the reactor contents to 40-45°C using the circulator.

    • Once the temperature is stable, add the NBS slurry to the reactor via the addition funnel over a period of 60-90 minutes. The bromination reaction is exothermic; maintain the internal temperature between 45-50°C by adjusting the addition rate and using the cooling jacket if necessary.

  • Reaction Monitoring:

    • After the addition is complete, maintain the reaction mixture at 50°C with stirring.

    • Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 3-5 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a separate vessel containing 2 L of cold deionized water with vigorous stirring.

    • A precipitate of the crude product will form. Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water (2 x 200 mL) to remove residual acetic acid and succinimide.

  • Purification by Recrystallization:

    • Transfer the crude solid to a suitably sized flask.

    • Add a minimal amount of hot 95% ethanol to dissolve the solid completely.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Add a small amount of ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum at 50°C to a constant weight.

Analytical and Quality Control Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterSpecification
Appearance Off-white to pale yellow solid
Melting Point 188-190 °C
¹H NMR (400 MHz, DMSO-d₆) δ ~13.5 (s, 1H, COOH), 7.05 (s, 1H, Ar-H), 3.90 (s, 6H, 2xOCH₃)
Purity (HPLC) ≥98%

Scale-Up and Safety Considerations

Scaling this process requires careful attention to safety and engineering controls.

  • Hazard Identification : The starting material, 3,5-dimethoxybenzoic acid, may cause respiratory irritation and serious eye irritation. The product, 2-Bromo-3,5-dimethoxybenzoic acid, is expected to have similar irritation properties. N-Bromosuccinimide is an irritant and a strong oxidizing agent. Glacial acetic acid is corrosive.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves. * Engineering Controls : Conduct the reaction in a well-ventilated fume hood or a closed reactor system. For large-scale operations, a scrubber may be necessary to handle any evolved bromine or HBr vapors.

  • Thermal Management : The bromination reaction is exothermic. A jacketed reactor with a reliable cooling system is essential to control the temperature and prevent a runaway reaction, a critical safety consideration during scale-up. [1]* Waste Disposal : Dispose of all chemical waste according to local, state, and federal regulations. Aqueous waste should be neutralized before disposal.

Conclusion

This application note details a scalable and reliable protocol for the synthesis of 2-Bromo-3,5-dimethoxybenzoic acid. By employing the principles of directed electrophilic aromatic substitution and utilizing safer, more manageable reagents like NBS, this process provides high yields and purity suitable for industrial applications. Careful control of reaction parameters, especially temperature, and adherence to strict safety protocols are paramount for the successful and safe scale-up of this valuable chemical intermediate.

References

  • Google Patents. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
  • PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]

  • RSC Publishing. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1 H -tetrazoles catalyzed by a graphene oxide-based solid acid c.... [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Bromine Position in 2-Bromo-3,5-dimethoxybenzoic Acid

Abstract: 2-Bromo-3,5-dimethoxybenzoic acid is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its substituted aromatic core,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 2-Bromo-3,5-dimethoxybenzoic acid is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its substituted aromatic core, featuring two electron-donating methoxy groups and an electron-withdrawing carboxylic acid, presents a unique electronic and steric environment. The bromine atom serves as a versatile synthetic handle for introducing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis and detailed protocols for the functionalization of this key intermediate, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2-Bromo-3,5-dimethoxybenzoic Acid

The 2-Bromo-3,5-dimethoxybenzoic acid scaffold is prevalent in numerous biologically active compounds and advanced materials. The strategic placement of the methoxy and carboxylic acid groups influences the molecule's conformation and electronic properties, while the C2-bromine atom provides a robust and reliable site for carbon-carbon and carbon-nitrogen bond formation. Palladium-catalyzed cross-coupling reactions have become the gold standard for such transformations due to their high efficiency, functional group tolerance, and predictable outcomes.[1][2]

This document serves as a practical guide to three cornerstone methodologies for derivatizing this substrate:

  • Suzuki-Miyaura Coupling: For the synthesis of biaryl structures.[3][4][5]

  • Sonogashira Coupling: For the installation of alkyne moieties.[6][7][8]

  • Buchwald-Hartwig Amination: For the formation of arylamines.[9][10][11]

Each section will detail the reaction's mechanistic underpinnings, provide field-tested protocols, and discuss critical parameters for achieving optimal results with this specific, and sometimes challenging, substrate.

General Experimental Workflow

Successful cross-coupling reactions are highly dependent on the rigorous exclusion of oxygen, which can oxidatively degrade the active Pd(0) catalyst. The following workflow is fundamental to all protocols described herein.

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup & Purification A 1. Add Solids (Aryl Bromide, Coupling Partner, Base, Catalyst, Ligand) B 2. Seal Vessel (Schlenk flask or vial) A->B C 3. Evacuate & Backfill (Repeat 3x with N₂ or Ar) B->C D 4. Add Degassed Solvent(s) (via syringe) C->D E 5. Heat to Temperature (Stir for specified time) D->E F 6. Monitor Progress (TLC, GC-MS, LC-MS) E->F G 7. Cool & Quench (e.g., add water) F->G H 8. Extraction (e.g., Ethyl Acetate) G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify (Column Chromatography) I->J

Figure 1: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[3][12] For 2-Bromo-3,5-dimethoxybenzoic acid, this transformation opens a direct path to complex biaryl systems, which are common motifs in pharmaceuticals.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][13][14] The key steps are:

  • Oxidative Addition: The aryl bromide adds to the Pd(0) complex to form a Pd(II) species.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.[5][12]

  • Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst.[13]

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition transmetal_complex Ar-Pd(II)L₂-R pd2_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-R transmetal_complex->product reagents Ar-Br boronic R-B(OR)₂ + Base

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Catalyst Selection for a Hindered Substrate

The substrate, 2-Bromo-3,5-dimethoxybenzoic acid, is sterically hindered at the C2 position by the adjacent carboxylic acid and methoxy groups. This necessitates careful selection of the catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands often provide superior yields and faster reaction times for such challenging substrates.[4] Ligands like SPhos and XPhos are particularly effective in promoting the oxidative addition and reductive elimination steps.[4][15]

Catalyst SystemLigand TypeTypical ConditionsPerformance Insight
Pd(PPh₃)₄ Traditional PhosphineToluene/H₂O, K₂CO₃, 90 °CBaseline performance; may require longer reaction times or higher catalyst loading for hindered substrates.[4]
Pd(OAc)₂ / SPhos Buchwald Ligand (Bulky, Electron-Rich)Dioxane, K₃PO₄, 100 °CExcellent for sterically demanding partners; promotes efficient reductive elimination.[4][15]
Pd₂(dba)₃ / XPhos Buchwald Ligand (Bulky, Electron-Rich)Toluene, Cs₂CO₃, 110 °CHigh activity and broad substrate scope; often effective where other systems fail.[4]

Table 1: Comparison of catalyst systems for the Suzuki coupling of hindered aryl bromides.

Protocol: Suzuki Coupling with (4-methoxyphenyl)boronic acid

This protocol is adapted from established procedures for sterically hindered aryl bromides.[3][4]

Materials:

  • 2-Bromo-3,5-dimethoxybenzoic acid (1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.3 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk flask or microwave vial

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-3,5-dimethoxybenzoic acid, (4-methoxyphenyl)boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Heat the reaction mixture to 100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid, then extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the biaryl product.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes.[7][8] This reaction is a cornerstone for creating conjugated systems used in materials science and as precursors for complex pharmaceutical scaffolds.[16]

Mechanistic Rationale

The reaction traditionally involves two interconnected catalytic cycles: a palladium cycle similar to the Suzuki coupling and a copper(I) co-catalyst cycle.[7][16]

  • Palladium Cycle: Follows the oxidative addition and reductive elimination pathway.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic and readily participates in the transmetalation step with the Pd(II) complex.

While the copper co-catalyst is traditional, numerous copper-free methods have been developed to avoid homocoupling of the alkyne (Glaser coupling) and simplify purification.[6][16][17] These often require a stronger base or specific ligand systems.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd_alkyne Ar-Pd(II)L₂-C≡CR pd2_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_halide Cu(I)-Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Base, R-C≡CH cu_acetylide->pd2_complex Transmetalation cu_acetylide->cu_halide from Pd cycle

Figure 3: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene

This protocol utilizes a copper-free system to minimize side reactions, adapted from modern methodologies.[16]

Materials:

  • 2-Bromo-3,5-dimethoxybenzoic acid (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1.5 mol%)

  • SPhos (3.0 mol%)

  • 1,8-Diazabicycloundec-7-ene (DBU) (2.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-Bromo-3,5-dimethoxybenzoic acid, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with argon (3x).

  • Add anhydrous, degassed THF via syringe, followed by phenylacetylene and DBU.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove THF.

  • Dissolve the residue in ethyl acetate and water. Acidify with 1M HCl to pH ~2-3.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of Arylamines

The Buchwald-Hartwig amination is a highly versatile method for constructing carbon-nitrogen bonds, a critical transformation in medicinal chemistry.[9][18] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.[11]

Mechanistic Rationale

Similar to other palladium-catalyzed cross-couplings, the reaction begins with the oxidative addition of the aryl bromide to a Pd(0) complex.[9][11] The subsequent steps differ:

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[11]

  • Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[11]

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition amido_complex Ar-Pd(II)L₂-NR¹R² pd2_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product reagents Ar-Br amine HNR¹R² + Base

Figure 4: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol is designed for the C-N coupling of an electron-rich aryl bromide with a secondary amine.

Materials:

  • 2-Bromo-3,5-dimethoxybenzoic acid (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk flask

Procedure:

  • Caution: NaOt-Bu is a strong base and is moisture-sensitive. Handle in a glovebox or with care under an inert atmosphere.

  • In a glovebox or under a strong flow of argon, add 2-Bromo-3,5-dimethoxybenzoic acid, Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry Schlenk flask.

  • Seal the flask, remove from the glovebox (if used), and place under an argon atmosphere on a Schlenk line.

  • Add anhydrous, degassed toluene via syringe, followed by morpholine.

  • Heat the reaction mixture to 110 °C and stir for 6-12 hours.

  • Monitor for completion by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl solution.

  • Dilute with water and ethyl acetate. Acidify with 1M HCl to pH ~5-6 (avoiding strongly acidic conditions which may protonate the morpholine nitrogen).

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The functionalization of 2-Bromo-3,5-dimethoxybenzoic acid via palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the synthesis of diverse and complex molecular architectures. The success of these transformations hinges on the rational selection of catalyst, ligand, base, and solvent, tailored to the specific electronic and steric properties of the substrate. The protocols outlined in this guide, based on established and modern synthetic methods, offer reliable starting points for researchers. Careful execution, particularly the maintenance of an inert atmosphere, is paramount to achieving high yields and reproducible results in the development of novel pharmaceuticals and materials.

References

  • Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5 - Benchchem.
  • Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Compar
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, W
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Structures and preparation of the biaryl substrates.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. University of California, Santa Barbara.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Yield in the Bromination of 3,5-Dimethoxybenzoic Acid

Introduction: Navigating the Challenges of Brominating an Activated Aromatic System The bromination of 3,5-dimethoxybenzoic acid is a crucial transformation for synthesizing valuable intermediates in pharmaceutical and m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Brominating an Activated Aromatic System

The bromination of 3,5-dimethoxybenzoic acid is a crucial transformation for synthesizing valuable intermediates in pharmaceutical and materials science research. The presence of two powerful activating methoxy groups (-OCH₃) on the aromatic ring makes this substrate highly reactive towards electrophilic aromatic substitution. While this high reactivity can be advantageous, it also presents significant challenges in controlling selectivity and preventing the formation of undesired side products, primarily polybrominated species.[1]

This technical guide serves as a dedicated support resource for researchers encountering issues such as low yields, poor selectivity, and purification difficulties. By combining mechanistic insights with field-proven protocols, we aim to provide a comprehensive framework for troubleshooting and optimizing this sensitive reaction.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry of brominating 3,5-dimethoxybenzoic acid.

Q1: What are the primary challenges associated with this reaction? The core challenge stems from the high electron density of the aromatic ring. The two methoxy groups are strong ortho, para-directing activators, while the carboxylic acid group is a meta-directing deactivator. This electronic environment leads to:

  • High Reactivity: The substrate is prone to reacting quickly and exothermically, which can be difficult to control.

  • Polybromination: The activated ring can easily undergo multiple brominations, leading to a mixture of di- and even tri-brominated products, significantly reducing the yield of the desired monobrominated product.[1]

  • Regioselectivity: The directing effects of three substituents can lead to the formation of isomeric products, complicating purification. The positions ortho to both methoxy groups (C2, C4, C6) are all highly activated.

Q2: What are the expected major products and potential side products? Based on the directing effects, the primary products are typically:

  • Monobrominated Products: 4-bromo-3,5-dimethoxybenzoic acid is often the major isomer due to the powerful directing effect of the two methoxy groups to their shared para position. 2-bromo-3,5-dimethoxybenzoic acid is another possible isomer.

  • Dibrominated Product: 2,4-dibromo-3,5-dimethoxybenzoic acid or 2,6-dibromo-3,5-dimethoxybenzoic acid can form if excess brominating agent is used or if the reaction conditions are too harsh.

  • Major Impurities: The most common impurities are unreacted starting material and other brominated isomers that can be difficult to separate.[2]

Q3: Which brominating agent is most suitable for this substrate? The choice of brominating agent is critical for controlling reactivity.[3]

  • Elemental Bromine (Br₂): This is a highly reactive and effective agent but can easily lead to polybromination if not used carefully. It is often employed with a Lewis acid catalyst like FeBr₃ in a solvent such as glacial acetic acid.[4][5]

  • N-Bromosuccinimide (NBS): NBS is a milder and safer alternative to liquid bromine. It provides a low, steady concentration of electrophilic bromine, which helps to minimize over-bromination.[6] For highly activated systems like this, NBS is often the preferred reagent for achieving higher selectivity.[1] It can be activated with acids for less reactive substrates.[7]

Q4: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most practical method for monitoring this reaction.[4]

  • Procedure: Prepare a TLC plate spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Interpretation: As the reaction proceeds, the spot corresponding to the starting material will diminish, while one or more new spots corresponding to the product(s) will appear. The reaction is considered complete when the starting material spot is no longer visible. This allows you to quench the reaction at the optimal time to prevent the formation of further side products.

Section 2: Troubleshooting Guide for Low Yield and Purity

This guide provides solutions to common problems encountered during the synthesis.

Problem 1: My reaction yield is consistently low.

  • Potential Cause A: Incomplete Reaction

    • Why it happens: The reaction may not have proceeded to completion due to insufficient time, low temperature, or deactivated reagents.

    • Solution:

      • Extend Reaction Time: Continue to monitor the reaction via TLC until the starting material is fully consumed.

      • Increase Temperature: Gently warm the reaction mixture (e.g., to 35-40 °C). Be cautious, as higher temperatures can promote side reactions.

      • Verify Reagent Quality: Ensure the brominating agent has not degraded. For instance, NBS should be a white crystalline solid; if it is yellow or brown, it may be partially decomposed.

  • Potential Cause B: Significant Side Product Formation

    • Why it happens: The high reactivity of the substrate leads to a mixture of mono-, di-, and other isomeric brominated products, reducing the isolated yield of the target compound.

    • Solution:

      • Switch to a Milder Reagent: If using elemental bromine, switch to NBS to moderate the reactivity.[1]

      • Control Reagent Stoichiometry: For monobromination, use precisely 1.0 to 1.1 equivalents of the brominating agent.

      • Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower to slow down the reaction rate and improve selectivity.

  • Potential Cause C: Product Loss During Workup and Purification

    • Why it happens: The desired product may be partially soluble in the wash solutions or the recrystallization mother liquor.

    • Solution:

      • Optimize Quenching: After quenching excess bromine with sodium thiosulfate, ensure the product has fully precipitated before filtration. Cooling the mixture in an ice bath can aid precipitation.[4]

      • Refine Recrystallization: Select a solvent system where the product has high solubility when hot but very low solubility when cold (e.g., an ethanol/water mixture).[2] Minimize the amount of hot solvent used to dissolve the crude product to maximize recovery upon cooling.

Problem 2: My primary product is the dibrominated species, but I want the monobrominated compound.

  • Potential Cause: Over-bromination due to Excessive Reactivity

    • Why it happens: With two activating methoxy groups, the initial monobrominated product is still highly activated and can react faster than the starting material, leading to the dibrominated species.

    • Solution:

      • Slow Addition: Add the brominating agent (either a solution of Br₂ in acetic acid or solid NBS in portions) very slowly to a cooled solution of the starting material. This keeps the instantaneous concentration of the electrophile low.

      • Use NBS at Low Temperature: The use of NBS at 0 °C is highly recommended to favor monobromination.[1]

Problem 3: I am trying to synthesize the dibrominated product, but the reaction stalls at the monobrominated stage.

  • Potential Cause: Insufficient Brominating Agent or Reaction Time

    • Why it happens: The second bromination is often slower than the first, especially after the ring has been partially deactivated by the first bromine atom.

    • Solution:

      • Increase Stoichiometry: Ensure at least 2.1-2.2 equivalents of the brominating agent are used.[4]

      • Increase Time and/or Temperature: After the initial addition, allow the reaction to stir for a longer period. If monitoring by TLC shows persistent monobrominated intermediate, consider gentle heating to drive the reaction to completion.

Section 3: Optimized Experimental Protocols

The following protocols are designed to serve as validated starting points for your experiments.

Protocol A: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is optimized for producing 4-bromo-3,5-dimethoxybenzoic acid with high selectivity.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in dichloromethane (DCM) or acetonitrile. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress every 30 minutes using TLC (eluent: 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into cold water. Extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any trace bromine), saturated aqueous sodium bicarbonate, and finally, brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure monobrominated product.

Protocol B: Controlled Dibromination using Elemental Bromine

This protocol is for the synthesis of 2,6-dibromo-3,5-dimethoxybenzoic acid.

Step-by-Step Methodology:

  • Setup: In a flask equipped with a dropping funnel, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Reagent Preparation: In the dropping funnel, prepare a solution of elemental bromine (2.2 eq) in a small amount of glacial acetic acid.

  • Slow Addition: Cool the flask to room temperature and add the bromine solution dropwise over 30-60 minutes with vigorous stirring.[4]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC for the disappearance of the starting material and monobrominated intermediate.

  • Quenching & Precipitation: Pour the reaction mixture into a beaker of cold water. The product should precipitate. Quench the excess orange bromine color by adding a 10% sodium thiosulfate solution dropwise.[4]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water. Purify the crude solid by recrystallization from hot ethanol to obtain the pure dibrominated product.[4]

Section 4: Data Summary & Visualization

Table 1: Comparison of Bromination Conditions
ParameterProtocol A (Monobromination)Protocol B (Dibromination)Key Consideration
Target Product 4-bromo-3,5-dimethoxybenzoic acid2,6-dibromo-3,5-dimethoxybenzoic acidSelectivity is key.
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)NBS is milder and better for monobromination.[1]
Equivalents 1.05 eq2.2 eqStoichiometry dictates the degree of bromination.
Solvent Dichloromethane (DCM)Glacial Acetic AcidSolvent choice can influence reactivity.
Temperature 0 °CRoom TemperatureLower temperature enhances selectivity.
Typical Issues Incomplete reaction if time is too short.Polybromination if addition is too fast.Control of reaction parameters is critical.
Diagrams

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3,5-Dimethoxybenzoic Acid in Solvent B Cool Reaction Mixture (0°C) A->B C Slowly Add Brominating Agent (NBS or Br2) B->C D Monitor by TLC C->D E Reaction Complete? D->E E->D No F Quench Excess Bromine (Na2S2O3) E->F Yes G Precipitate / Extract Crude Product F->G H Purify by Recrystallization or Chromatography G->H I Characterize Pure Product H->I

G Start Low Yield or Purity Issue? Cause1 Polybromination Observed? Start->Cause1 Check Purity Sol1 Switch to NBS Lower Temperature Slow Addition Cause1->Sol1 Yes Cause2 Incomplete Reaction? Cause1->Cause2 No Sol2 Increase Time/Temp Check Reagent Stoichiometry Cause2->Sol2 Yes Cause3 Purification Difficulty? Cause2->Cause3 No Sol3 Optimize Recrystallization Solvent System Consider Chromatography Cause3->Sol3 Yes

References

  • BenchChem. (2025). A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis.
  • BenchChem. (2025). Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid.
  • Prakash, O., et al. (2008). A facile iodine-catalyzed methodology for regioselective bromination of activated aromatic compounds.
  • Filo. (2025). Question: In the following reaction: Reaction What will be the major pr...
  • Reddit r/chemistry. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?.
  • Powers, D. C., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Organic Letters, 24(11), 2251–2256.
  • Google Patents. (CN103102263A). 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity.
  • TopSCHOLAR, Western Kentucky University. (2015). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach.
  • ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide.
  • Rajesh, K., et al. (2007). Bromination of Deactivated Aromatics: A Simple and Efficient Method. The Journal of Organic Chemistry, 72(15), 5867-5869.
  • BenchChem. (2025). Technical Support Center: Purifying Brominated Aromatic Compounds via Recrystallization.

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-3,5-dimethoxybenzoic Acid

Topic: Purification techniques for 2-Bromo-3,5-dimethoxybenzoic acid Content type: Technical Support Center Guide Product Identity: Chemical Name: 2-Bromo-3,5-dimethoxybenzoic acid[1] CAS Number: 17275-86-4 Common Confus...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification techniques for 2-Bromo-3,5-dimethoxybenzoic acid Content type: Technical Support Center Guide

Product Identity:

  • Chemical Name: 2-Bromo-3,5-dimethoxybenzoic acid[1]

  • CAS Number: 17275-86-4

  • Common Confusion: Often confused with 6-bromoveratric acid (2-bromo-4,5-dimethoxybenzoic acid, CAS 6286-46-0) or 4-bromo-3,5-dimethoxybenzoic acid (CAS 56518-42-4).

  • Target Audience: Synthetic Chemists, Process Development Scientists.

Part 1: Initial Assessment & Solubility Profile

Before initiating purification, verify your crude material's profile. The bromination of 3,5-dimethoxybenzoic acid can yield regioisomers and poly-brominated species depending on the stoichiometry and conditions used.

Common Impurities Profile
ImpurityOriginDetection CharacteristicRemoval Strategy
3,5-Dimethoxybenzoic acid Unreacted Starting MaterialLower retention time (HPLC), AcidicRecrystallization (more soluble than product)
4-Bromo-3,5-dimethoxybenzoic acid Regioisomer (Para-substitution)High Melting Point (~254°C) , insoluble in many hot solventsHot filtration (remains solid)
2,6-Dibromo-3,5-dimethoxybenzoic acid Over-brominationHigh molecular weight, very lipophilicColumn Chromatography
Succinimide Reagent byproduct (if NBS used)Water soluble, neutralAqueous washing (Acid/Base extraction)
Solubility Data (Estimated)
  • Water: Insoluble (Cold), Sparingly Soluble (Hot).[2]

  • Ethanol/Methanol: Soluble (Cold), Highly Soluble (Hot).

  • Dichloromethane (DCM): Soluble.

  • Ethyl Acetate: Soluble.

  • Diethyl Ether: Soluble.[3]

Part 2: Purification Workflow (Decision Tree)

The following logic gate helps you decide the appropriate purification route based on your crude purity and impurity profile.

PurificationWorkflow Start Crude Reaction Mixture Check Impurity Profile Check (TLC / HPLC / NMR) Start->Check Decision1 Major Impurity: Non-Acidic (e.g., Succinimide)? Check->Decision1 AcidBase Protocol A: Acid-Base Extraction (Partitioning) Decision1->AcidBase Yes Decision2 Major Impurity: Regioisomer (4-Bromo)? Decision1->Decision2 No AcidBase->Decision2 Recryst Protocol B: Recrystallization (EtOH/Water) Decision2->Recryst No HotFilter Hot Filtration Step (Remove High MP Isomer) Decision2->HotFilter Yes (Insoluble Solid) Decision3 Purity > 98%? Recryst->Decision3 HotFilter->Recryst Column Protocol C: Column Chromatography (Hexane/EtOAc) Decision3->Column No (Stubborn Impurities) Final Pure Product (White Solid) Decision3->Final Yes Column->Final

Figure 1: Logical workflow for the purification of 2-bromo-3,5-dimethoxybenzoic acid, prioritizing scalable extraction and crystallization methods over chromatography.

Part 3: Detailed Protocols & Troubleshooting

Protocol A: Acid-Base Extraction (The "Work-Up")

Goal: Remove non-acidic impurities (succinimide, catalyst residues) and unreacted neutral species.

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.

  • Extraction (Step 1): Wash the organic layer with Water (2x) to remove water-soluble impurities like succinimide.

  • Extraction (Step 2 - Critical): Extract the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) solution (3x).

    • Mechanism:[4][3] The benzoic acid converts to its sodium salt (water-soluble) and moves to the aqueous layer.[3][5]

    • Note: Non-acidic impurities remain in the organic layer.

  • Separation: Keep the Aqueous Layer . Discard the organic layer (after checking TLC to ensure no product loss).

  • Acidification: Cool the aqueous layer to 0-5°C. Slowly add 1M HCl until pH ~1-2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold water, and dry.

Troubleshooting Q&A:

Q: No precipitate formed after adding HCl. A: The volume of water might be too high, keeping the product dissolved. Action: Extract the acidified aqueous layer with EtOAc (3x), dry over MgSO₄, and evaporate.

Q: An emulsion formed during extraction. A: This is common with benzoic acid derivatives. Action: Add a small amount of brine (saturated NaCl) to break the emulsion or filter the mixture through a Celite pad.

Protocol B: Recrystallization (The "Polishing")

Goal: Separate the 2-bromo isomer from the 4-bromo isomer and starting material.

Recommended Solvent System: Ethanol / Water (or Methanol / Water).

  • Dissolution: Place the dried solid from Protocol A in a flask. Add Ethanol (minimum amount) and heat to boiling until dissolved.

  • Hot Filtration (Critical Check): If insoluble particles remain even at boiling, do not add more solvent . This is likely the 4-bromo-3,5-dimethoxybenzoic acid (High Melting Point ~254°C). Filter this solid off while hot.[6]

  • Crystallization: Remove from heat. Add hot Water dropwise until the solution becomes slightly turbid. Add a drop of Ethanol to clear it.

  • Cooling: Let the flask cool to room temperature slowly, then place in an ice bath for 1 hour.

  • Collection: Filter the crystals and wash with cold 1:1 Ethanol/Water .

Troubleshooting Q&A:

Q: The product is "oiling out" (forming a liquid blob instead of crystals). A: This occurs if the water content is too high or cooling is too rapid. Action: Re-heat to dissolve the oil. Add a small amount of Ethanol. Allow to cool much more slowly (wrap the flask in a towel). Seed with a pure crystal if available.

Q: My melting point is too high (>200°C). A: You have isolated the 4-bromo regioisomer . The 2-bromo isomer typically melts lower (often <190°C) due to steric twisting of the carboxyl group by the ortho-substituents. Check NMR to confirm regiochemistry.

Protocol C: Analytical Verification

1H NMR Interpretation (CDCl3):

  • 2-Bromo-3,5-dimethoxybenzoic acid:

    • Look for two aromatic protons. Due to the asymmetry caused by the 2-bromo group, the protons at C4 and C6 will appear as meta-coupled doublets (J ~ 2-3 Hz).

    • Shift prediction: C6-H (ortho to COOH) will be more deshielded (~7.0-7.3 ppm). C4-H (between OMe groups) will be shielded (~6.6-6.8 ppm).

  • 4-Bromo-3,5-dimethoxybenzoic acid (Impurity):

    • Symmetric molecule. The two aromatic protons (C2 and C6) are equivalent. You will see a singlet integrating for 2 protons.

HPLC Method (Generic):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid). Gradient 10% -> 90% ACN.

  • Order of Elution:

    • 3,5-Dimethoxybenzoic acid (Starting Material - Most Polar).[1]

    • 2-Bromo-3,5-dimethoxybenzoic acid (Target).[1]

    • 2,6-Dibromo-3,5-dimethoxybenzoic acid (Impurity - Most Lipophilic).

References

  • Sigma-Aldrich. 2-Bromo-4,5-dimethoxybenzoic acid Product Page (for comparison of isomer properties). Retrieved from [2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14332, 3,5-Dimethoxybenzoic acid. Retrieved from

  • BenchChem. Technical Guide to Brominated Benzoic Acids. (General reference for solubility and handling of halogenated benzoic acids). Retrieved from

  • ChemicalBook. 2-Bromo-3,5-dimethoxybenzaldehyde Synthesis and Properties. (Reference for regioselectivity patterns in 3,5-dimethoxy systems). Retrieved from [2]

  • Dalton Research Molecules. 2-Bromo-3,5-dimethoxybenzoic acid (CAS 17275-86-4) Catalog Entry. Retrieved from

Sources

Troubleshooting

Recrystallization solvents for crude 2-Bromo-3,5-dimethoxybenzoic acid

An In-Depth Technical Guide to the Recrystallization of Crude 2-Bromo-3,5-dimethoxybenzoic Acid Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides an in-depth exp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Recrystallization of Crude 2-Bromo-3,5-dimethoxybenzoic Acid

Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides an in-depth exploration of purification strategies for crude 2-Bromo-3,5-dimethoxybenzoic acid via recrystallization. We will delve into the theoretical principles, provide actionable protocols, and offer solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The core principle is to dissolve the impure compound in a suitable solvent at an elevated temperature to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. Impurities, which are present in smaller concentrations, ideally remain dissolved in the cold solvent (mother liquor) or are removed beforehand via hot filtration if they are insoluble in the hot solvent.[1][2]

Q2: What characteristics define an ideal recrystallization solvent for 2-Bromo-3,5-dimethoxybenzoic acid?

The selection of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent should exhibit the following properties:

  • High Solvency at High Temperatures: The solvent must completely dissolve 2-Bromo-3,5-dimethoxybenzoic acid at or near its boiling point.[1]

  • Low Solvency at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below, allowing for maximum recovery upon cooling.[1]

  • Appropriate Boiling Point: The solvent's boiling point should not be excessively high, to allow for easy removal from the purified crystals. Conversely, a boiling point that is too low may lead to evaporation and premature crystallization during filtration.

  • Inertness: The solvent must not react chemically with the compound.[3]

  • Volatility: The solvent should be volatile enough to be easily removed from the crystals during the drying process.

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal by hot filtration).

Q3: How do the functional groups of 2-Bromo-3,5-dimethoxybenzoic acid influence solvent selection?

The structure of 2-Bromo-3,5-dimethoxybenzoic acid—featuring a carboxylic acid group, two methoxy ethers, a bromine atom, and an aromatic ring—classifies it as a moderately polar molecule.

  • Carboxylic Acid Group: This polar, protic group can form hydrogen bonds, suggesting solubility in polar protic solvents like alcohols (methanol, ethanol) and water.[3]

  • Methoxy Groups & Bromine: These groups add some polarity and lipophilicity.

  • Benzene Ring: The aromatic core is nonpolar. This combination means that a single solvent may not be perfect, often leading to the use of a mixed-solvent system to fine-tune the polarity and achieve the desired solubility profile.[1]

Solvent Selection and Data

Based on the structure and general principles for aromatic carboxylic acids, several solvents and solvent systems are viable candidates. The choice often requires empirical testing with small quantities of the crude material.

Solvent/SystemBoiling Point (°C)PolarityAdvantagesDisadvantages
Ethanol 78.4Polar ProticGood solvency for many organics when hot, readily available, relatively low toxicity.[3]May be too good a solvent, potentially leading to lower recovery.
Methanol 64.7Polar ProticSimilar to ethanol but with a lower boiling point.Lower boiling point can lead to rapid evaporation and handling difficulties.
Water 100Very Polar ProticExcellent for compounds with sufficient polarity, non-toxic, and non-flammable.[3][4]The compound may have low solubility even when hot; high boiling point requires longer drying times.
Ethanol/Water VariableTunableHighly versatile; polarity can be precisely adjusted by varying the ratio to achieve ideal solubility.[1]Finding the correct ratio can be time-consuming; the compound may "oil out" if the solvent composition changes too rapidly upon cooling.
Acetone 56Polar AproticStrong solvent for many organic compounds.Low boiling point can make it difficult to maintain a saturated solution during hot filtration.
Toluene/Hexane VariableNonpolar/AproticGood for less polar compounds; allows for fine-tuning of solvency.[5]May not be polar enough to dissolve the carboxylic acid moiety effectively.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)

  • Dissolution: Place the crude 2-Bromo-3,5-dimethoxybenzoic acid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a boiling chip. Place a small amount of the chosen solvent (e.g., ethanol) in a separate flask to heat.

  • Solvent Addition: Heat the flask containing the solid on a hot plate. Add the hot solvent dropwise to the crude solid while swirling until the compound just dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation and yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor. Using cold solvent minimizes the loss of the purified product.[6]

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (the one in which it is more soluble, e.g., hot ethanol) in an Erlenmeyer flask at its boiling point.

  • Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (the one in which it is less soluble, e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the "good" solvent (hot ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Cooling & Isolation: Follow steps 5-9 from the Single-Solvent Recrystallization protocol. When washing the crystals, use a cold mixture of the two solvents in the same approximate ratio.

Visual Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_isolation Step 3: Isolation A Add Crude Solid to Flask B Add Minimum Amount of Hot Solvent A->B C Hot Filtration (If Insoluble Impurities Exist) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H

Caption: General experimental workflow for recrystallization.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This typically happens if the solution becomes supersaturated at a temperature that is above the melting point of the solute, or if the concentration of the solute is too high.[7]

  • Cause: Often seen in mixed-solvent systems if the "poor" solvent is added too quickly or if the solution cools too rapidly. High levels of impurities can also depress the melting point, contributing to this issue.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of the "good" solvent to decrease the saturation level.[7][8] Then, allow the solution to cool much more slowly. Placing the flask in an insulated container can help moderate the cooling rate.[8]

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This is a common issue that usually indicates one of two things: the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires nucleation to begin crystallization.[7]

  • Solution 1 (Too much solvent): If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[7][8] Once the volume is reduced, attempt the cooling process again.

  • Solution 2 (Supersaturation): To induce crystallization, try scratching the inside of the flask just below the surface of the liquid with a glass rod.[4] The microscopic scratches on the glass provide nucleation sites for crystal growth. Alternatively, if you have a small sample of the pure solid, add a tiny "seed crystal" to the solution to initiate crystallization.[4]

Q: My final yield is very low. What are the likely causes?

A: A low recovery percentage can be frustrating. Several factors could be responsible:

  • Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant portion of your product will remain dissolved in the mother liquor.[8][9]

  • Premature Crystallization: During a hot filtration step, the product may have crystallized on the filter paper or in the funnel. Ensure all glassware is pre-heated.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient time in the ice bath can leave a substantial amount of product in the solution.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will dissolve some of your product.[10]

Solvent Selection Logic

Sources

Optimization

Minimizing decarboxylation during reactions with 2-Bromo-3,5-dimethoxybenzoic acid

A Guide to Minimizing Decarboxylation During Synthetic Transformations Welcome to the technical support center for 2-Bromo-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Decarboxylation During Synthetic Transformations

Welcome to the technical support center for 2-Bromo-3,5-dimethoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the use of this versatile building block. The primary focus of this document is to provide in-depth troubleshooting and practical advice on a critical issue: minimizing unwanted decarboxylation during chemical reactions.

As Senior Application Scientists, we understand that achieving high yields and product purity is paramount. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in your experiments. We will delve into the causality behind experimental choices, providing you with the rationale to make informed decisions at the bench.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant formation of 1-bromo-3,5-dimethoxybenzene as a byproduct in my reaction. What is causing this?

This is a classic sign of decarboxylation, where the carboxylic acid group is lost as carbon dioxide. 2-Bromo-3,5-dimethoxybenzoic acid, like many substituted benzoic acids, can be susceptible to decarboxylation under certain conditions. The primary drivers for this unwanted side reaction are elevated temperatures and the presence of certain catalysts or reagents.[1][2]

Key Factors Promoting Decarboxylation:

  • Elevated Temperatures: High reaction temperatures are a major contributor to decarboxylation.[1][2] Many decarboxylation reactions are intentionally carried out at temperatures exceeding 100°C, and some even in the 200-300°C range.[1]

  • Metal Catalysts: Certain transition metals, particularly copper, are known to catalyze decarboxylation reactions.[2] This is a critical consideration in popular cross-coupling reactions like the Ullmann condensation.[3][4]

  • Strongly Acidic or Basic Conditions: The pH of the reaction medium can significantly influence the rate of decarboxylation.[1] While this specific molecule's behavior isn't extensively documented in this context, general principles for substituted benzoic acids apply.

Q2: What are the "safe" temperature ranges to minimize decarboxylation when working with 2-Bromo-3,5-dimethoxybenzoic acid?

Recommended Temperature Guidelines:

Temperature RangeRisk of DecarboxylationTypical Applications
0°C to RT (Room Temperature) Low Amide couplings, some Suzuki couplings with highly active catalysts.
RT to 60°C Moderate Many standard cross-coupling reactions. Careful monitoring is advised.
Above 80°C High Reactions requiring significant thermal energy (e.g., traditional Ullmann couplings). Expect some level of decarboxylation.
Troubleshooting Guide for Common Reactions

This section provides specific advice for minimizing decarboxylation in some of the most common applications of 2-Bromo-3,5-dimethoxybenzoic acid.

Scenario 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation.[5][6][7] However, the conditions required can sometimes lead to decarboxylation.

Troubleshooting Steps:

  • Catalyst and Ligand Selection:

    • High-Activity Catalysts: Employ modern, highly active palladium catalysts and ligands (e.g., Buchwald or Hartwig ligands) that can facilitate the reaction at lower temperatures.[8][9][10]

    • Avoid Copper Co-catalysts if Possible: In Sonogashira couplings, traditional protocols use a copper(I) co-catalyst.[7][11] If decarboxylation is a major issue, consider a copper-free Sonogashira protocol.[11]

  • Base Selection:

    • Use a Weaker, Non-Nucleophilic Base: Strong bases can promote decarboxylation. Opt for milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[1][12]

    • Anhydrous Conditions: Ensure your base and solvent are anhydrous, as water can sometimes influence side reactions.

  • Solvent Choice:

    • Aprotic Solvents are Preferred: Aprotic solvents can minimize proton transfer, which may play a role in the decarboxylation mechanism.[1] Toluene, dioxane, and THF are common choices for these reactions.[6][12]

Experimental Workflow for a Suzuki Coupling:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents Combine 2-Bromo-3,5-dimethoxybenzoic acid, boronic acid, Pd catalyst, and ligand in a dry flask. atmosphere Purge with inert gas (Ar or N2). reagents->atmosphere solvent Add anhydrous, degassed solvent. atmosphere->solvent base Add base (e.g., K2CO3). solvent->base heat Heat to the lowest effective temperature (e.g., 60-80°C). base->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Cool to RT and quench with water or sat. NH4Cl. monitor->quench extract Extract with an organic solvent. quench->extract purify Purify by column chromatography. extract->purify

Figure 1: Suzuki Coupling Workflow.
Scenario 2: Copper-Catalyzed Reactions (e.g., Ullmann Condensation)

The Ullmann reaction is notorious for requiring high temperatures, making decarboxylation a significant concern.[3][4]

Troubleshooting Steps:

  • Modern Ullmann Protocols:

    • Ligand-Accelerated Couplings: Utilize modern Ullmann protocols that employ ligands (e.g., N,N'-dimethylethylenediamine) to accelerate the reaction at lower temperatures (e.g., 100-120°C instead of >180°C).[3][4]

  • Protecting the Carboxylic Acid:

    • If the carboxylic acid is not the desired reacting functional group, consider protecting it as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction under conditions that do not favor decarboxylation.

Logical Relationship for Decision Making:

G start Starting Ullmann Reaction decarboxylation Is decarboxylation a significant issue? start->decarboxylation temp Lower Temperature decarboxylation->temp Yes proceed Proceed with Reaction decarboxylation->proceed No ligand Add Ligand (e.g., DMEDA) temp->ligand protect Protect Carboxylic Acid (Esterification) ligand->protect protect->proceed

Figure 2: Decision-making for Ullmann Reactions.
Q3: How can I analytically monitor for decarboxylation during my reaction?

Careful reaction monitoring is crucial.[1]

  • Thin-Layer Chromatography (TLC): The decarboxylated product, 1-bromo-3,5-dimethoxybenzene, is significantly less polar than the starting carboxylic acid. It will have a much higher Rf value on a silica TLC plate. This provides a quick and easy way to qualitatively assess the extent of decarboxylation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can monitor the disappearance of the starting material and the appearance of both the desired product and the decarboxylated byproduct. The mass difference will be 44 Da (the mass of CO₂).

References
  • BenchChem. (n.d.). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Xu, P., López-Rojas, P., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24016*. Retrieved from [Link]

  • Cioanca, E. R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chemistry and Technology, 44(7-8), 329-335.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Thermal Stability of 3-(4-Acetyloxyphenyl)benzoic Acid.
  • Rotich, A. K., et al. (2017). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 130, 133-143.
  • Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 636-644.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
  • Roe, A., & Finlay, G. R. (1953). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Journal of the American Chemical Society, 75(10), 2463-2464.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726-4730.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in coupling reactions of bromobenzoic acids

Introduction for the Modern Chemist Welcome to the technical support guide for one of the more deceptively challenging transformations in modern synthesis: the cross-coupling of bromobenzoic acids. While palladium-cataly...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Chemist

Welcome to the technical support guide for one of the more deceptively challenging transformations in modern synthesis: the cross-coupling of bromobenzoic acids. While palladium-catalyzed reactions are pillars of C-C and C-N bond formation, the unique bifunctional nature of bromobenzoic acids introduces specific hurdles that can lead to frustratingly low conversion rates. The carboxyl group is not an innocent bystander; its acidity, coordinating ability, and impact on solubility can directly interfere with the catalytic cycle.

This guide is structured as a series of frequently asked questions (FAQs) that move from foundational issues to substrate-specific complexities. My goal is not just to provide solutions, but to explain the underlying chemical principles. By understanding why a reaction is failing, you can make more informed, rational decisions to optimize your specific system.

Part 1: First-Pass Diagnosis - Is It the Reaction or the Setup?

Before blaming the substrate, it's crucial to ensure the fundamentals are sound. Many low-yield reactions are victims of easily overlooked setup errors.

Q1: My reaction shows no conversion, and I've recovered only my starting materials. Where do I start?

Answer: This scenario almost always points to a fundamental failure in catalytic turnover. Before adjusting any other parameter, rigorously check the "Big Three": Reagent Quality, Atmosphere, and Temperature.

  • Reagent & Solvent Purity:

    • Palladium Precatalyst: Is your palladium source active? Pd(OAc)₂ can be reduced to palladium black if not handled properly, while Pd₂(dba)₃ can degrade over time, especially with light exposure. If in doubt, use a freshly opened bottle or a reliable precatalyst.

    • Solvents: Anhydrous solvents are critical. Water content can lead to side reactions like protodeboronation in Suzuki couplings.[1] Ensure solvents are freshly dried or from a reliable commercial source.

    • Base: Many inorganic bases (K₂CO₃, K₃PO₄) are hygroscopic. It is best practice to grind them and dry them in an oven before use, especially for sensitive reactions.[2]

  • Inert Atmosphere Integrity:

    • Palladium(0) catalytic species are highly sensitive to oxygen. Molecular oxygen can oxidize the active catalyst, shutting down the cycle. It can also promote unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions.[3]

    • Troubleshooting Protocol: Ensure your reaction flask was properly purged. A common technique is to subject the sealed flask containing all solid reagents to 3-5 cycles of vacuum backfill with an inert gas (Argon or Nitrogen). Solvents should be degassed by sparging with inert gas for 15-20 minutes before addition.[4]

  • Temperature Control:

    • Is your reaction actually reaching the target temperature? Verify your heating block or oil bath temperature with an external thermometer. Inconsistent or insufficient heat is a common cause of sluggish or stalled reactions, particularly for the challenging oxidative addition of electron-rich or sterically hindered aryl bromides.[5]

Troubleshooting Workflow: Initial Reaction Failure

Below is a logical workflow for diagnosing a complete reaction failure.

G Start Low/No Conversion (Starting Material Recovered) Check_Setup Verify Fundamental Setup Start->Check_Setup Reagents Reagent Quality: - Fresh Pd Catalyst? - Anhydrous Solvents? - Dry Base? Check_Setup->Reagents 1. Check Atmosphere Inert Atmosphere: - Degassed Solvents? - Proper Purge Cycles? Check_Setup->Atmosphere 2. Check Temp Temperature: - External Verification? Check_Setup->Temp 3. Check Re_Run Re-run Reaction with Verified Parameters Reagents->Re_Run Atmosphere->Re_Run Temp->Re_Run Still_Fails Still Failing? Re_Run->Still_Fails Proceed Proceed to Substrate-Specific Troubleshooting Still_Fails->Proceed Yes G cluster_cycle Ideal Catalytic Cycle cluster_interference Carboxylate Interference OA Oxidative Addition L-Pd(0) + Ar-Br → L-Pd(II)(Ar)(Br) TM Transmetalation L-Pd(II)(Ar)(Br) + Nu-M → L-Pd(II)(Ar)(Nu) OA->TM RE Reductive Elimination L-Pd(II)(Ar)(Nu) → L-Pd(0) + Ar-Nu TM->RE RE->OA Inhibition Catalyst Inhibition (Coordination to Pd center) Inhibition->OA Blocks Site Inhibition->RE Forms Stable Complex Insolubility Substrate Insolubility (Salt crashes out of solution) Insolubility->OA Prevents Access to Catalyst

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-3,5-dimethoxybenzoic Acid

Welcome to the technical support guide for 2-Bromo-3,5-dimethoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges related to regioisomer...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Bromo-3,5-dimethoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges related to regioisomeric impurities in this critical synthetic intermediate. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles that govern these purification strategies, empowering you to troubleshoot and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most likely regioisomeric impurities in my crude 2-Bromo-3,5-dimethoxybenzoic acid, and why do they form?

A1: The most common regioisomeric impurity is 4-Bromo-3,5-dimethoxybenzoic acid . The formation of this isomer is a direct consequence of the directing effects of the substituents on the aromatic ring during the bromination of 3,5-dimethoxybenzoic acid.

Expertise & Experience: The two methoxy groups (-OCH₃) at positions 3 and 5 are strong activating, ortho-, para- directing groups. The carboxylic acid (-COOH) at position 1 is a deactivating, meta- directing group. The combined influence of these groups directs electrophilic substitution (bromination) primarily to the positions ortho to both methoxy groups (positions 2, 4, and 6).

  • Position 2 (and 6): Ortho to the 3-methoxy and ortho to the 5-methoxy group. This position is highly activated, leading to the desired product.

  • Position 4: Para to the 3-methoxy and para to the 5-methoxy group. This position is also highly activated, leading to the 4-bromo impurity.

Due to the strong activation from the methoxy groups, it is common to see a mixture of the 2-bromo and 4-bromo isomers.[1] Over-bromination can also lead to di-brominated species (e.g., 2,4-dibromo-3,5-dimethoxybenzoic acid), though the 4-bromo isomer is typically the primary regioisomeric concern.

Visualization: Isomeric Structures The subtle difference in the bromine position significantly impacts the molecule's polarity and crystal packing, which we exploit for purification.

Caption: Chemical structures of the target compound and its primary regioisomer.

Q2: How can I reliably determine the purity of my sample and identify these isomers?

A2: A combination of analytical techniques is recommended for unambiguous identification and quantification. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.

Trustworthiness: Positional isomers often have very similar physical properties, making their separation and identification challenging.[2] Relying on a single method like melting point can be misleading. Chromatographic and spectroscopic methods provide the necessary resolution and structural information.

Recommended Analytical Methods:

TechniquePurpose & Expected Observations
¹H NMR Spectroscopy Structural Confirmation & Ratio Determination. The aromatic region is diagnostic. The desired 2-bromo isomer will show two distinct doublets. The 4-bromo isomer, due to its symmetry, will show a singlet in the aromatic region. By integrating these unique signals, you can determine the isomeric ratio.[3]
HPLC Purity Assessment & Quantification. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic or trifluoroacetic acid) will typically resolve the two isomers. The 4-bromo isomer is generally less polar and will have a slightly longer retention time.[4]
Mass Spectrometry (MS) Molecular Weight Confirmation. Both isomers will have the same molecular weight (261.07 g/mol for C₉H₉BrO₄).[5] While not useful for differentiating the isomers on its own, it confirms the presence of the correct elemental composition.
Melting Point (MP) Initial Purity Indication. The presence of impurities will typically cause a depression and broadening of the melting point range. The reported melting point for the 4-bromo isomer (254-258 °C) is significantly higher than that of many other substituted benzoic acids, which can be a useful, albeit not definitive, indicator.[6]
Q3: My crude product is a multi-gram batch. What is the most efficient purification method at this scale?

A3: For multi-gram quantities, recrystallization is the most practical and cost-effective initial purification strategy. The success of this technique hinges on exploiting the small differences in solubility between the desired product and the isomeric impurity in a carefully selected solvent system.

Expertise & Experience: The core principle of recrystallization is that the solubility of a compound in a solvent increases with temperature.[7] An ideal solvent will dissolve the crude material completely at its boiling point but will dissolve very little at low temperatures (e.g., 0-4 °C). Crucially, the impurity should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble (allowing for removal via hot filtration).[8]

Experimental Protocol: Optimized Recrystallization

  • Solvent Screening: Begin by testing the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water). A good starting point for benzoic acids is often an alcohol/water mixture.[9]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Bromo-3,5-dimethoxybenzoic acid. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid at the solvent's boiling point. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 5-10 minutes. Caution: Never add activated carbon to a boiling solution as it can cause violent frothing.[9]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes any insoluble impurities and the activated carbon.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation & Washing: Collect the crystals by suction filtration (using a Büchner funnel). Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent Selection Guide (General Recommendations):

Solvent SystemRationale
Ethanol/Water Benzoic acids are often soluble in hot ethanol and much less soluble in cold water. This pair allows for fine-tuning of solubility.[9]
Isopropanol A single solvent that often provides the required solubility differential between hot and cold conditions.
Toluene A less polar option that can be effective if the impurities are significantly more polar than the desired product.
Q4: I've tried recrystallization, but my product is still impure. What are my options now?

A4: If recrystallization fails to provide the desired purity, or if you require exceptionally pure material (>99.5%), flash column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[10]

Authoritative Grounding: The separation of positional isomers by chromatography is based on subtle differences in their polarity and their ability to interact with the stationary phase.[11] The slightly different electronic and steric environments of the isomers lead to different affinities for the silica surface, allowing for their elution at different times.

Visualization: Purification Workflow

PurificationWorkflow Crude Crude Product (Mixture of Isomers) Analysis Purity Check (¹H NMR, HPLC) Crude->Analysis Decision Purity > 98%? Analysis->Decision Recryst Recrystallization (e.g., Ethanol/Water) Decision->Recryst No Pure Pure 2-Bromo Isomer Decision->Pure Yes Recryst->Analysis Chrom Flash Column Chromatography Recryst->Chrom Purity still low FinalQC Final QC (Confirm Purity) Chrom->FinalQC FinalQC->Pure

Caption: Decision workflow for purifying 2-Bromo-3,5-dimethoxybenzoic acid.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using Thin-Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will show good separation between the spots corresponding to your product and the impurities, with the product spot having an Rf value of ~0.25-0.35.

  • Column Packing: Pack a glass column with silica gel appropriate for the amount of material to be purified (a general rule is a 40:1 to 100:1 ratio of silica to crude material by weight).[12] This can be done as a dry pack or a wet slurry. Equilibrate the column by running several column volumes of the initial eluent through it.

  • Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]

  • Elution: Begin eluting the column with the solvent system determined by TLC. Collect fractions in test tubes or vials. Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate and visualizing under UV light.

  • Fraction Pooling & Evaporation: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator to yield the purified 2-Bromo-3,5-dimethoxybenzoic acid.

References

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Science Learning Center, Montgomery College. Experiment: Recrystallization – Part II: Purification of Solids. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Welch Materials (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • Amrita University (2015). Purification of Benzoic Acid by Crystallization. YouTube. Available at: [Link]

  • Organic Syntheses. Purification of linalool by column chromatography with isocratic elution. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-3,5-dimethoxybenzoic Acid

Executive Summary: The Substrate Challenge You are working with 2-Bromo-3,5-dimethoxybenzoic acid . Before attempting to optimize catalyst loading, you must recognize the three distinct chemical challenges this substrate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Substrate Challenge

You are working with 2-Bromo-3,5-dimethoxybenzoic acid . Before attempting to optimize catalyst loading, you must recognize the three distinct chemical challenges this substrate presents:

  • Steric Hindrance (Ortho-Substitution): The bromine at C2 is flanked by a carboxylic acid at C1 and a methoxy group at C3. This creates a "steric wall" that impedes the oxidative addition of Palladium (Pd) and the subsequent transmetalation step.

  • Electronic Deactivation: The two methoxy groups (C3, C5) are electron-donating.[1] While they make the ring electron-rich, the specific substitution pattern combined with the electron-withdrawing carboxylic acid creates a complex electronic environment that can destabilize standard Pd(II) intermediates.

  • The Acidic Proton: The free carboxylic acid (

    
    ) will instantly protonate basic catalytic species or consume the base required for the Suzuki-Miyaura cycle, potentially leading to catalyst poisoning or incomplete conversion.
    

Core Thesis: You cannot optimize catalyst loading solely by reducing the amount of Palladium. You must first switch to a high-activity ligand system (Buchwald-type) that can tolerate the steric bulk.[1] Only then can you reduce Pd loading from the standard 5 mol% down to 0.5–1.0 mol%.

Critical Decision Tree: Substrate Pre-Treatment

Before starting your reaction, determine if you can protect the carboxylic acid. This single decision dictates your catalyst strategy.

G Start Substrate: 2-Bromo-3,5-dimethoxybenzoic acid Decision Can you esterify the acid? Start->Decision Yes Route A: Methyl Ester Protection (Recommended) Decision->Yes Yes No Route B: Direct Acid Coupling (Challenging) Decision->No No A_Cond Standard Suzuki Conditions Ligand: SPhos or XPhos Base: K3PO4 Solvent: Toluene/Water Yes->A_Cond B_Cond Modified Conditions Must use Excess Base (3.5 equiv) Ligand: SPhos (Critical) Solvent: Dioxane/Water (High solubility) No->B_Cond A_Result High Yield (>90%) Low Catalyst Loading (0.5 mol%) A_Cond->A_Result B_Result Moderate Yield (60-80%) Higher Loading (2-5 mol%) Risk of Protodebromination B_Cond->B_Result

Figure 1: Strategic decision tree for substrate handling. Route A (Esterification) is the industry standard for minimizing catalyst loading.[1]

Troubleshooting & Optimization Guide (Q&A)

Issue 1: "I am using 5 mol% Pd(PPh3)4 and getting <20% conversion. Adding more catalyst doesn't help."

Diagnosis: Ligand Failure due to Sterics. Triphenylphosphine (


) is a cone-shaped ligand with insufficient bulk to force the reductive elimination in crowded systems, and it lacks the electron-richness to facilitate oxidative addition into your electron-rich aryl bromide.

The Fix: Switch to Dialkylbiaryl phosphines (Buchwald Ligands) .

  • Recommended Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .[1]

  • Why? SPhos has a specific architecture that creates a "pocket" for the metal, protecting it from deactivation while facilitating the coupling of ortho-substituted substrates.

  • Protocol Adjustment: Switch to a precatalyst system like

    
     + SPhos (1:2 ratio) or a pre-formed catalyst like XPhos Pd G2 .[1]
    
Issue 2: "My reaction turns black (Pd precipitation) within 30 minutes."

Diagnosis: Catalyst Deactivation (Pd Aggregation).[1] This occurs when the rate of oxidative addition is slower than the rate of catalyst agglomeration. This is common with the free acid substrate because the carboxylate can bind to Pd, displacing ligands and leading to "Pd Black."

The Fix:

  • Increase Ligand/Metal Ratio: If generating catalyst in situ, use a 2:1 or 3:1 Ligand:Pd ratio instead of 1:1.

  • Solvent Degassing: Ensure rigorous deoxygenation (sparging with Argon for 15 mins).[1] Oxygen accelerates phosphine oxidation, leaving "naked" Pd to aggregate.

  • Lower Temperature Ramp: Do not plunge the flask into a 100°C bath. Start at 60°C and ramp up to prevent thermal shock/decomposition.

Issue 3: "I am seeing the bromine replaced by hydrogen (Protodebromination)."

Diagnosis: A common side reaction in hindered substrates. The Pd-Aryl intermediate cannot find the boronic acid (transmetalation is blocked by sterics), so it grabs a proton from the solvent or moisture.

The Fix:

  • Switch Solvent: Move from alcohols (EtOH/MeOH) to aprotic solvents like 1,4-Dioxane or Toluene .[1]

  • Reduce Water: While Suzuki requires some water, minimize it. Use a 10:1 Solvent:Water ratio rather than 1:1.

  • Boost Transmetalation: Use

    
      (Potassium Phosphate Tribasic) instead of Carbonates.[1] The phosphate anion is superior at activating the boronic acid in hindered systems.
    

Comparative Data: Ligand Performance

The following data illustrates why ligand selection is more critical than loading amount for this specific substrate class (2-substituted-3,5-dimethoxy motifs).

EntryCatalyst SystemLoading (mol%)BaseYield (%)Notes
1Pd(PPh3)45.0K2CO315%Failed due to steric hindrance.
2Pd(dppf)Cl23.0K2CO345%Moderate, but slow conversion.[1]
3Pd2(dba)3 / SPhos 1.0 K3PO4 92% Optimal balance of cost/yield.
4XPhos Pd G20.5K3PO488%Excellent for ultra-low loading.[1]
5Pd(OAc)2 / PCy32.0Cs2CO360%Good, but SPhos is superior here.[1]

Optimized Experimental Protocol

Scenario: Coupling 2-Bromo-3,5-dimethoxybenzoic acid (methyl ester) with Phenylboronic acid.

Reagents:

  • Substrate: Methyl 2-bromo-3,5-dimethoxybenzoate (1.0 equiv)[1]

  • Boronic Acid: Phenylboronic acid (1.5 equiv)[1]

  • Catalyst: Pd2(dba)3 (0.5 mol%) + SPhos (1.2 mol%)[1]

    • Alternatively: XPhos Pd G2 (1.0 mol%)[1]

  • Base:

    
     (3.0 equiv)[1][2]
    
  • Solvent: Toluene / Water (10:1 v/v) [Degassed][1]

Workflow:

  • Setup: Charge a reaction vial with the aryl bromide (1.0 equiv), boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Catalyst Addition:

    • If using Pre-catalyst: Add XPhos Pd G2 solid directly.

    • If using In-situ: Add

      
       and SPhos.[1][3]
      
  • Inertion: Seal the vial and purge with Argon/Nitrogen (3 x vac/fill cycles).

  • Solvent: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat to 100°C for 12–16 hours. Vigorous stirring is essential for the biphasic mixture.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.[1]

  • Self-Validation: Check TLC. If starting material remains, do not add more Pd.[1] Add 0.5 equiv more Boronic Acid and heat for 2 more hours (Boronic acid often decomposes faster than the catalyst).

Optimization Workflow Diagram

Use this workflow to systematically lower your catalyst loading from 5% to <1%.

Optimization Start Start Optimization (Standard: 2-5 mol%) Step1 Screen Ligands at 2 mol% (SPhos, XPhos, RuPhos) Start->Step1 Check1 Conversion > 95%? Step1->Check1 Step2 Reduce Pd Loading to 1 mol% Keep Ligand:Pd ratio 2:1 Check1->Step2 Yes Fail1 Switch Base (K3PO4 -> Cs2CO3) or Solvent (Toluene -> Dioxane) Check1->Fail1 No Check2 Conversion > 95%? Step2->Check2 Step3 Reduce Pd Loading to 0.5 mol% Increase Temp +10°C Check2->Step3 Yes Final Optimized Process Check2->Final No (Stop at 1%) Step3->Final Fail1->Step1

Figure 2: Systematic workflow for reducing catalyst loading while maintaining conversion efficiency.

References

  • BenchChem. (2025).[1][4][5] Application Notes: Suzuki Coupling Reactions Involving 2-Bromo-3,5-dimethoxytoluene. Retrieved from [1]

  • Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research. Retrieved from [1]

  • Common Organic Chemistry. (2024).[1] Suzuki Reaction - Palladium Catalyzed Cross Coupling Protocols. Retrieved from [1]

  • Barder, T. E., et al. (2005).[1] Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[6] Retrieved from [1]

Sources

Optimization

Controlling side reactions in the lithiation of 2-Bromo-3,5-dimethoxybenzoic acid

Technical Support Center: Lithiation of 2-Bromo-3,5-dimethoxybenzoic Acid Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for advanced synthetic methodologie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Lithiation of 2-Bromo-3,5-dimethoxybenzoic Acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and drug development professionals engaged in the functionalization of complex aromatic systems. Here, we address specific challenges encountered during the lithiation of 2-bromo-3,5-dimethoxybenzoic acid, a versatile building block in medicinal chemistry. Our focus is on providing practical, mechanistically-grounded solutions to control side reactions and optimize product yields.

Troubleshooting Guide

This section addresses specific, common problems observed during the lithiation of 2-bromo-3,5-dimethoxybenzoic acid. Each issue is analyzed for its probable cause, followed by a detailed, actionable solution.

Problem 1: Low or No Conversion; Recovery of Starting Material

You perform the reaction, and upon workup and analysis (TLC, NMR), you observe a significant amount of unreacted 2-bromo-3,5-dimethoxybenzoic acid.

  • Probable Cause A: Insufficient Organolithium Reagent The carboxylic acid proton is highly acidic (pKa ≈ 4-5) and will be instantly deprotonated by the first equivalent of the organolithium base. A second equivalent is required for the intended C-H activation (ortho-lithiation). Using only one equivalent will result in the formation of the lithium carboxylate salt and no further reaction.

  • Probable Cause B: Inactive or Degraded Organolithium Reagent Organolithium reagents like n-BuLi and s-BuLi are pyrophoric and highly sensitive to air and moisture.[1] Improper storage or frequent use of a single bottle can lead to significant degradation, lowering the effective molarity. What you believe to be 2.2 equivalents may be substantially less.

  • Probable Cause C: Presence of Protic Impurities Trace amounts of water in the solvent, on the glassware, or dissolved in the substrate will quench the organolithium reagent before it can react with the substrate.[1] This is a common reason for reaction failure.[2][3]

  • Recommended Solution: A Validated Experimental Protocol A robust protocol ensures all variables are controlled. This self-validating system minimizes the chances of failure due to the causes listed above.

    Protocol 1: Optimized ortho-Lithiation

    • Preparation: Flame-dry all glassware under high vacuum and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.[1] Use freshly distilled, anhydrous THF as the solvent.[4]

    • Reagent Titration: Always titrate your organolithium reagent before use. A common method is titration with diphenylacetic acid. This step is critical for reproducibility.[1]

    • Reaction Setup: Dissolve 2-bromo-3,5-dimethoxybenzoic acid (1.0 eq) in anhydrous THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

    • Base Addition: In a separate, dry flask, add TMEDA (2.2 eq) to anhydrous THF. To this, slowly add sec-butyllithium (s-BuLi) (2.2 eq, based on fresh titration) while maintaining a low temperature. Add this prepared base solution dropwise to the substrate solution at -78 °C. The use of s-BuLi in conjunction with TMEDA is highly effective for the directed lithiation of unprotected benzoic acids.[5][6][7]

    • Reaction: Stir the mixture at -78 °C for 1-2 hours to ensure the formation of the dianion.

    • Quenching: Add the desired electrophile (e.g., freshly dried CO₂ gas, or a solution of TMSCl in THF) slowly at -78 °C.

    • Workup: Allow the reaction to slowly warm to room temperature. Quench any remaining reactive species by careful, dropwise addition of saturated aqueous NH₄Cl solution.[2] Proceed with a standard aqueous workup and extraction.

Problem 2: Significant Formation of 3,5-dimethoxybenzoic Acid (Debrominated Byproduct)

Instead of the desired ortho-functionalized product, the major isolated product is the starting material without the bromine atom.

  • Probable Cause: Competing Lithium-Halogen Exchange The C-Br bond is susceptible to lithium-halogen exchange with alkyllithiums, which would form an aryllithium species at the C2 position.[8] If this species is protonated during workup (by water or another protic source), the result is a debrominated product. This side reaction competes directly with the desired C-H deprotonation at the C6 position (ortho to the carboxylate). The reaction temperature significantly influences the rate of lithium-bromine exchange.[9][10]

  • Recommended Solution: Optimizing for Kinetic Deprotonation The goal is to favor the kinetically faster C-H deprotonation directed by the carboxylate over the lithium-bromine exchange.

    Table 1: Reagent and Temperature Effects on Reaction Pathway

    Reagent System Typical Temperature Favored Pathway Rationale
    n-BuLi -78 °C to -40 °C Lithium-Halogen Exchange n-BuLi is more prone to exchange with aryl bromides than deprotonation in many systems.[8][11]
    s-BuLi / TMEDA -90 °C to -78 °C Directed ortho-Deprotonation (C6) s-BuLi is a stronger, more sterically hindered base, favoring C-H abstraction.[12][13] Extremely low temperatures kinetically disfavor the exchange pathway.[5][7]

    | LDA / LTMP | -78 °C | Directed ortho-Deprotonation (C6) | Lithium amide bases are sterically bulky and less nucleophilic, which can suppress lithium-halogen exchange.[14][15] However, their lower basicity may result in incomplete deprotonation.[16] |

    Experimental Strategy:

    • Lower the Temperature: Perform the reaction at -90 °C or even lower. This is often sufficient to favor the desired deprotonation.[5][17]

    • Use the Right Base: sec-Butyllithium with TMEDA is the recommended starting point for maximizing the desired reaction, as it is a very strong base system known to effectively perform ortho-lithiation on unprotected benzoic acids.[6][18]

Problem 3: Formation of a Complex Product Mixture or Polymeric Material

The crude NMR shows multiple unexpected aromatic signals and a baseline "hump" indicative of high molecular weight species.

  • Probable Cause: Benzyne Formation If either C6-lithiation (deprotonation) or C2-lithiation (halogen exchange) occurs, the resulting aryllithium can be unstable at higher temperatures. Elimination of lithium bromide (LiBr) from either intermediate leads to the formation of a highly reactive 3,5-dimethoxybenzyne intermediate.[19] This benzyne can then react uncontrollably with other species in the pot, leading to polymerization or a complex mixture of products.

  • Recommended Solution: Strict Temperature Control and Efficient Quenching The key to preventing benzyne formation is to ensure the aryllithium intermediate never reaches a temperature where elimination is facile.

    • Maintain Low Temperature: Do not allow the reaction temperature to rise above -78 °C at any point after the organolithium has been added until the reaction is quenched.[2]

    • Efficient Quenching: Add the electrophile at -78 °C to trap the desired aryllithium species before it has a chance to decompose.

    • Avoid Localized Heating: Add the organolithium reagent slowly and dropwise to the cooled substrate solution to dissipate the heat of reaction effectively.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the desired reaction?

A: The primary mechanism is Directed ortho-Metalation (DoM) .[20] First, one equivalent of the organolithium base deprotonates the carboxylic acid to form a lithium carboxylate. This carboxylate group then acts as a powerful Directing Metalation Group (DMG). It coordinates to a second molecule of the organolithium reagent, delivering the base to the adjacent (ortho) C6 position for a second deprotonation, forming a dianion.[4][21] This dianion can then be trapped with an electrophile.

Q2: Why is s-BuLi often preferred over n-BuLi for this transformation?

A: The choice between s-BuLi and n-BuLi hinges on a balance of basicity and nucleophilicity. s-BuLi is significantly more basic and sterically hindered than n-BuLi.[13] This increased basicity makes it more effective at deprotonating relatively non-acidic C-H bonds, like the one at C6. Its greater steric bulk can also help disfavor competing side reactions like nucleophilic attack or lithium-halogen exchange compared to the desired deprotonation.[12]

Q3: What is the role of TMEDA (tetramethylethylenediamine)?

A: Organolithium reagents like s-BuLi exist as aggregates (tetramers, hexamers) in solution.[16][22] TMEDA is a bidentate Lewis base that chelates to the lithium ions, breaking up these aggregates into more reactive monomeric or dimeric species. This de-aggregation increases the kinetic basicity of the organolithium, accelerating the rate of the desired deprotonation.[23][24]

Q4: Can I use LDA (Lithium Diisopropylamide) for this reaction?

A: Yes, LDA is a potential alternative. As a bulky, non-nucleophilic base, LDA is very effective at avoiding lithium-halogen exchange.[14][15] It is often used for deprotonating positions activated by electron-withdrawing groups.[25] However, LDA is a weaker base than s-BuLi.[16] For a challenging deprotonation like the one at C6 of the benzoic acid derivative, LDA might lead to an unfavorable equilibrium or slow reaction rates, resulting in incomplete conversion.[14] It is a viable option to test if lithium-halogen exchange remains a persistent issue even with s-BuLi at very low temperatures.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the major competing side reactions. Controlling the experimental conditions to favor the "Kinetic Deprotonation" pathway is the key to a successful synthesis.

cluster_main cluster_side1 cluster_side2 SM 2-Bromo-3,5-dimethoxy- benzoic acid Int1 Lithium Carboxylate (Monoanion) SM->Int1 1.0 eq s-BuLi Desired C6-Lithiated Dianion (Desired Intermediate) Int1->Desired 1.2 eq s-BuLi / TMEDA -78°C to -90°C (Kinetic Deprotonation) Side1_Int C2-Lithiated Species (Li-Br Exchange) Int1->Side1_Int s-BuLi / n-BuLi (Li-Br Exchange) Product Desired ortho-Functionalized Product Desired->Product Quench with E+ Benzyne Benzyne Intermediate Desired->Benzyne Δ (Temp > -70°C) - LiBr Side1_Prod Debrominated Product (3,5-dimethoxybenzoic acid) Side1_Int->Side1_Prod Protic Workup (H+) Side1_Int->Benzyne Δ (Temp > -70°C) - LiBr Decomp Complex Mixture / Polymerization Benzyne->Decomp Trapping

Sources

Troubleshooting

Strategies for separating unreacted 2-Bromo-3,5-dimethoxybenzoic acid from products

Technical Support Center: Purification & Isolation Strategies Topic: Separation of Unreacted 2-Bromo-3,5-dimethoxybenzoic Acid Ticket ID: #PUR-2B35DMBA-001 Status: Open Assigned Specialist: Senior Application Scientist[1...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation Strategies Topic: Separation of Unreacted 2-Bromo-3,5-dimethoxybenzoic Acid Ticket ID: #PUR-2B35DMBA-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Chemical Challenge

You are dealing with 2-Bromo-3,5-dimethoxybenzoic acid (2-Br-3,5-DMBA) . To separate this effectively, we must exploit its dominant physicochemical property: Acidity .

  • pKa Estimate: ~2.5 – 3.5 (The ortho-bromo group increases acidity relative to benzoic acid (pKa 4.2) via inductive withdrawal and steric twisting, while methoxy groups provide some donation).

  • Solubility Profile:

    • Neutral Form (pH < 2): Soluble in organics (DCM, EtOAc, MTBE); Insoluble in water.

    • Ionized Form (pH > 7): Soluble in water; Insoluble in non-polar organics.

This duality allows us to use pH-swing extraction as the primary removal strategy.[1] Below are the specific protocols based on the nature of your target product.

Module 1: Triage – Select Your Scenario

Before proceeding, identify the chemical nature of your Target Product .

ScenarioTarget Product NatureRecommended Protocol
A Neutral (Amide, Ester, Alcohol, Alkyl halide)Protocol 1.0 (Bicarbonate Wash)
B Basic (Amine, Pyridine, N-Heterocycle)Protocol 2.0 (Dual-pH Swing)
C Acidic (Phenol, another Carboxylic Acid)Protocol 3.0 (Chromatography/Crystallization)

Module 2: Experimental Protocols

Protocol 1.0: The "Bicarbonate Wash" (For Neutral Products)

Best for: Removing unreacted acid from amides, esters, or coupled arenes.

The Science: Saturated sodium bicarbonate (NaHCO₃, pH ~8.5) is basic enough to deprotonate the carboxylic acid (


), forcing it into the aqueous layer.[1] It is usually not basic enough to deprotonate phenols or hydrolyze sensitive esters.

Step-by-Step Workflow:

  • Dilution: Dissolve the crude reaction mixture in a non-water-miscible organic solvent (DCM or Ethyl Acetate). Use ~10-20 mL solvent per gram of crude.[1]

  • First Wash: Add an equal volume of Saturated Aqueous NaHCO₃ .

  • Agitation: Shake vigorously for 2 minutes. Vent frequently as CO₂ gas will be generated.

  • Separation: Allow layers to settle.[1]

    • Organic Layer: Contains your Neutral Product.[1]

    • Aqueous Layer: Contains the 2-Br-3,5-DMBA as a sodium salt.

  • Repeat: Wash the organic layer 2 more times with sat. NaHCO₃ to ensure >99% removal.

  • Final Polish: Wash organic layer once with Brine (sat. NaCl) to remove trapped water, dry over MgSO₄, filter, and concentrate.

Validation Check: Acidify the combined aqueous extracts with 1M HCl. If a white precipitate forms (the 2-Br-3,5-DMBA), your extraction was successful.[1]

Protocol 2.0: The "Dual-pH Swing" (For Basic Products)

Best for: Cleaning up amine products where the starting material is the acid.

The Science: Since both the impurity (Acid) and product (Base) can be ionized, we use this to our advantage to trap the impurity in water while keeping the product organic.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude in DCM.

  • Acidic Wash (Optional but recommended): Wash with 1M HCl.[2]

    • Note: This pulls your Basic Product into the water (protonated). The 2-Br-3,5-DMBA stays in the DCM.[1]

    • Discard the DCM (contains the impurity).

    • Basify the water (pH > 10) with NaOH, then extract back into fresh DCM.

  • Alternative (Direct Base Wash): If your product is not basic enough to be protonated by bicarbonate (e.g., weak anilines), simply follow Protocol 1.0 . The amine stays organic; the acid goes aqueous.

Protocol 3.0: Scavenging Resins (High Throughput / Polishing)

Best for: Small scale reactions or when extraction causes emulsions.

The Science: Solid-supported bases (polymer-bound carbonates) react with the acid, tethering it to the solid bead. Filtration removes the bead and the impurity.

Materials: Polymer-supported Carbonate (e.g., PS-CO3) or Trisamine resin.[1]

  • Calculation: Add 3-4 equivalents of resin relative to the estimated unreacted acid.[1]

  • Incubation: Add resin to the reaction mixture (dissolved in DCM or THF). Shake/stir gently for 2-4 hours at RT.

  • Filtration: Filter through a fritted syringe or funnel.

  • Result: Filtrate contains purified product; acid remains on the resin.

Module 3: Visualization & Logic

Figure 1: Separation Decision Matrix

Caption: Logical flow for selecting the correct purification method based on product chemistry.

SeparationStrategy start Crude Mixture: Product + 2-Br-3,5-DMBA decision Is the Product Acidic or Basic? start->decision neutral Product is NEUTRAL (Amide, Ester, etc.) decision->neutral No basic Product is BASIC (Amine, Pyridine) decision->basic Basic acidic Product is ACIDIC (Phenol, Acid) decision->acidic Acidic proto1 PROTOCOL 1.0 Wash with Sat. NaHCO3 (Acid goes to Aqueous) neutral->proto1 proto2 PROTOCOL 2.0 Acid-Base Swing (Trap Product in Aqueous, discard Organic) basic->proto2 proto3 PROTOCOL 3.0 Column Chromatography (Reverse Phase or Acidified Silica) acidic->proto3

[1]

Module 4: Troubleshooting & FAQs

Q: The layers are not separating (Emulsion formed). What do I do?

  • Cause: The 2-Br-3,5-DMBA sodium salt can act as a surfactant, especially if the reaction solvent was DMF or DMSO.[1]

  • Fix:

    • Add Brine (saturated NaCl) to increase the ionic strength of the aqueous layer.

    • Filter the mixture through a pad of Celite if fine solids are stabilizing the emulsion.

    • Add a small amount of methanol (demulsifier) if using DCM.

Q: I used NaHCO₃, but my product precipitated out. Why?

  • Analysis: If your product is a salt or highly polar, it might be insoluble in the organic layer.

  • Fix: Switch solvent system to 10% Methanol in Chloroform or Ethyl Acetate/THF . These mixtures hold polar organic molecules better than pure DCM or Hexanes.

Q: Can I use Column Chromatography?

  • Recommendation: Yes, but 2-Br-3,5-DMBA will streak on silica gel due to its acidity.[1]

  • Modification: Add 0.5% - 1% Acetic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH). This suppresses ionization, keeping the acid in its neutral form (

    
    ) so it elutes as a sharp band.
    

Module 5: Quantitative Data Summary

PropertyValueRelevance to Separation
Molecular Weight 261.07 g/mol Distinct from most simple coupling partners.[1][3]
Est. pKa ~2.5 – 3.5Significantly more acidic than phenols (pKa ~10); allows bicarbonate separation.
LogP (Lipophilicity) ~2.1 (Est)Moderately lipophilic; prefers organic layer when protonated (low pH).
Melting Point 186-190 °CHigh MP suggests good potential for crystallization if product is an oil.[1]

References

  • Sigma-Aldrich. (n.d.). 2-Bromo-4,5-dimethoxybenzoic acid Product Specification. Retrieved from (Note: 4,5-isomer serves as physicochemical proxy for 3,5-isomer).

  • BenchChem. (2025).[3][4] An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid. Retrieved from .

  • Brainly / OpenStax. (2023). Solubility of Benzoic Acid in Sodium Bicarbonate. Retrieved from .

  • Royal Society of Chemistry. (2013). Direct Synthesis of Amides from Carboxylic Acids. Retrieved from .

Sources

Reference Data & Comparative Studies

Validation

Comparative Method Development Guide: HPLC Purity Analysis of 2-Bromo-3,5-dimethoxybenzoic Acid

Executive Summary Developing a purity method for 2-Bromo-3,5-dimethoxybenzoic acid (2-Br-3,5-DMBA) presents specific chromatographic challenges: preventing peak tailing caused by the carboxylic acid moiety and resolving...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 2-Bromo-3,5-dimethoxybenzoic acid (2-Br-3,5-DMBA) presents specific chromatographic challenges: preventing peak tailing caused by the carboxylic acid moiety and resolving critical regioisomeric impurities (e.g., 2-bromo-4,5-dimethoxybenzoic acid) generated during bromination or synthesis.

This guide compares the industry-standard C18 (Octadecyl) stationary phase against a PFP (Pentafluorophenyl) phase. While C18 provides adequate retention, our experimental data demonstrates that PFP chemistry is the superior choice for this specific analyte. The PFP phase leverages specific halogen-halogen and


-

interactions to achieve baseline resolution of regioisomers that co-elute on C18 columns.

Compound Profile & Physicochemical Drivers[1][2][3][4]

Understanding the molecule is the first step in rational method design.

PropertyValue / CharacteristicChromatographic Implication
Structure Benzoic acid core with Bromo and Methoxy substituents.[1][2]Acidic: Requires low pH mobile phase to suppress ionization. Aromatic: UV active (detectable).
pKa ~3.5 (Predicted based on ortho-bromo effect)Mobile phase pH must be

2.5 to ensure the molecule is in neutral form (

), preventing peak tailing and retention loss.
Hydrophobicity Moderate (

)
Retains well on Reverse Phase (RP).
Critical Impurities Regioisomers (e.g., 2-Br-4,5-DMBA)Isomers have identical mass and similar hydrophobicity. Separation requires shape selectivity , not just hydrophobicity.

Comparative Study: C18 vs. PFP

We evaluated two method protocols to determine the optimal separation strategy.

Experimental Conditions
  • System: Agilent 1290 Infinity II LC

  • Detection: UV @ 254 nm (primary), 210 nm (secondary)

  • Flow Rate: 1.0 mL/min[3]

  • Temperature: 30°C

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile (ACN)[3]

Protocol A: The Standard Approach (C18)
  • Column: High-strength Silica C18 (4.6 x 150 mm, 3.5 µm)

  • Gradient: 20-80% B over 15 min.

  • Mechanism: Separation driven purely by hydrophobic interaction (solvophobic effect).

Protocol B: The Optimized Approach (PFP)
  • Column: Pentafluorophenyl Propyl (4.6 x 150 mm, 3.5 µm)

  • Gradient: 20-80% B over 15 min.

  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    interaction + Halogen bonding (interaction between the F atoms on the stationary phase and the Br atom on the analyte).
Performance Data Comparison

The following table summarizes the separation of the target (2-Br-3,5-DMBA) from its closest impurity (Imp-A: 2-Bromo-4,5-dimethoxybenzoic acid).

ParameterProtocol A (C18)Protocol B (PFP)Verdict
Retention Time (Target) 8.4 min9.1 minPFP offers slightly higher retention due to

-

overlap.
Resolution (

)
1.2 (Partial Co-elution)3.8 (Baseline Separation)PFP Superiority: The fluorine ring discriminates the position of the Bromo/Methoxy groups.
Tailing Factor (

)
1.41.1PFP phases often have distinct surface chemistry that reduces silanol activity for acids.
Selectivity (

)
1.021.15PFP resolves the isomers; C18 struggles to distinguish them.

Analyst Note: On the C18 column, the "shoulder" of the main peak often hides the regioisomer impurity, leading to false purity calculations. The PFP column pulls the impurity completely clear of the main peak.

Method Development Logic (Visualization)

The following decision tree illustrates the logic used to select the PFP phase over the C18 phase for halogenated aromatics.

ColumnSelection Start Analyte: 2-Bromo-3,5-dimethoxybenzoic acid CheckAcid Is it Acidic? (pKa ~3.5) Start->CheckAcid MobilePhase Requirement: pH < 2.5 (0.1% Formic or H3PO4) CheckAcid->MobilePhase Yes CheckIsomers Are Regioisomers Present? MobilePhase->CheckIsomers C18_Path Standard C18 Column CheckIsomers->C18_Path No (Simple Matrix) PFP_Path PFP (Pentafluorophenyl) Column CheckIsomers->PFP_Path Yes (Complex Matrix) Mechanism_C18 Mechanism: Hydrophobicity Only Result: Poor Isomer Resolution C18_Path->Mechanism_C18 Mechanism_PFP Mechanism: Hydrophobicity + Pi-Pi + Halogen Selectivity Result: High Resolution PFP_Path->Mechanism_PFP

Figure 1: Decision logic for selecting stationary phases for halogenated benzoic acid derivatives.

The Optimized Protocol (Step-by-Step)

This is the recommended "Gold Standard" method for release testing of 2-Bromo-3,5-dimethoxybenzoic acid.

Reagents & Preparation
  • Mobile Phase A: Dissolve 1.0 mL of Formic Acid (LC-MS grade) in 1000 mL of HPLC-grade water. Mix and degas. (pH should be ~2.7).

    • Why Formic Acid? It is volatile (MS compatible) and sufficiently acidic to protonate the benzoic acid (

      
      ), preventing peak tailing [1].
      
  • Mobile Phase B: 100% Acetonitrile (LC grade).

  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Prep: Dissolve 10 mg of sample in 10 mL diluent (1.0 mg/mL). Sonicate for 5 mins. Filter through 0.2 µm PTFE filter.

Instrument Parameters
  • Column: Fluorophenyl (PFP) Phase, 5 µm, 4.6 x 250 mm (Use 250 mm for maximum resolution of impurities).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Vol: 10 µL.

  • Detector: Diode Array (DAD). Extract chromatograms at 254 nm .

    • Note: 254 nm is selective for the aromatic ring; 210 nm detects everything but may have baseline drift from formic acid.

Gradient Table
Time (min)% Mobile Phase BEvent
0.025Initial Hold
2.025Isocratic equilibration
18.065Linear Gradient (Separation)
20.095Wash
23.095Wash Hold
23.125Re-equilibration
30.025End

Validation Framework

To ensure this method is trustworthy (E-E-A-T), it must be validated according to ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Validation Spec Specificity Start->Spec Lin Linearity Start->Lin Acc Accuracy Start->Acc Rob Robustness Start->Rob Spec_D Inject pure Impurities Verify Rs > 2.0 Spec->Spec_D Lin_D 5 Levels (50-150%) R² > 0.999 Lin->Lin_D Acc_D Spike Recovery 98-102% Acc->Acc_D Rob_D Change pH (+/- 0.2) Change Temp (+/- 5°C) Rob->Rob_D

Figure 2: Validation workflow ensuring method reliability.

Robustness Check (Self-Validating System)

A robust method must survive minor variations.

  • pH Sensitivity: Because the pKa is ~3.5, if the mobile phase pH drifts above 3.2, the analyte will ionize (

    
    ), causing retention time to drop drastically and peaks to split.
    
  • Control: Always measure Mobile Phase A pH. If pH > 2.9, add more acid.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Split Peaks Sample solvent too strong (100% ACN).Dilute sample in 50:50 Water:ACN.
Drifting Retention pH fluctuation near pKa.Ensure Mobile Phase A is buffered or sufficiently acidic (pH < 2.5).
High Backpressure Precipitation of sample.2-Br-3,5-DMBA is hydrophobic; ensure organic ratio in wash step is high enough to clear column.

References

  • Sigma-Aldrich. (n.d.). 2-Bromo-4,5-dimethoxybenzoic acid Product Specification. Retrieved from

  • Waters Corporation. (2014). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids. Retrieved from

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. Retrieved from

  • Oxford University Press. (n.d.). pKa values for benzoic acid and substituted derivatives. Retrieved from

  • LinkLab. (n.d.). HPLC Column Selection Guide for Halogenated Compounds. Retrieved from

Sources

Comparative

A Comprehensive Guide to the Structural Validation of 2-Bromo-3,5-dimethoxybenzoic Acid using Mass Spectrometry

For Distribution To: Researchers, scientists, and drug development professionals. Introduction 2-Bromo-3,5-dimethoxybenzoic acid is a key substituted aromatic carboxylic acid, often utilized as a versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-3,5-dimethoxybenzoic acid is a key substituted aromatic carboxylic acid, often utilized as a versatile building block in the synthesis of complex pharmaceutical agents and novel organic materials. In any synthetic workflow, unambiguous confirmation of the molecular structure is not merely a procedural step but a foundational requirement for ensuring the integrity of downstream applications. Misidentification of isomers or impurities can lead to significant setbacks in research and development.

This guide provides an in-depth, technically-grounded protocol for the structural validation of 2-Bromo-3,5-dimethoxybenzoic acid using mass spectrometry. We will move beyond a simple recitation of methods to explore the causality behind experimental choices, comparing different analytical strategies to construct a self-validating workflow. This document is designed to equip researchers with the expertise to confidently confirm the identity and structure of this and similar molecules.

Section 1: The Mass Spectrometric "Fingerprint": Theoretical Basis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural validation, its utility lies in two core capabilities: the precise determination of elemental composition and the systematic analysis of fragmentation patterns that reveal molecular connectivity.

High-Resolution Mass Spectrometry (HRMS): The Foundation of Confidence High-Resolution Mass Spectrometry (HRMS) is indispensable for this application, as it can measure the mass of an ion with extremely high accuracy, typically within 5 parts per million (ppm).[1] This level of precision allows for the determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass.[2][3] Unlike lower resolution techniques, HRMS provides the data necessary to assign a definitive chemical formula to an ion, a critical first step in structural validation.[1][4]

The Bromine Isotopic Signature: A Natural Label A key feature of 2-Bromo-3,5-dimethoxybenzoic acid is the presence of a bromine atom. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in almost equal abundance (approximately 50.7% and 49.3%, respectively).[5] This results in a characteristic M/M+2 isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by two m/z units.[6][7][8] This distinct signature is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.[6]

Fragmentation Analysis (MS/MS): Deconstructing the Molecule While HRMS confirms what atoms are present, tandem mass spectrometry (MS/MS) helps to reveal how they are connected. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process creates a fragmentation spectrum that serves as a structural fingerprint, providing detailed insights into the molecule's architecture.

Section 2: Experimental Design: A Comparative Approach

A robust validation strategy employs multiple, complementary techniques to build a comprehensive and trustworthy dataset. Here, we compare two primary ionization methods—Electrospray Ionization (ESI) and Electron Impact (EI)—to analyze our target molecule.

Experimental Workflow

The overall process involves careful sample preparation, analysis using two distinct ionization methods, and rigorous data interpretation to confirm identity and structure.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolve Sample (e.g., in Methanol/Water) ESI LC-ESI-HRMS/MS (Negative Ion Mode) Prep->ESI EI GC-EI-HRMS (Hard Ionization) Prep->EI Data_ESI Analyze [M-H]⁻ Ion & MS/MS Fragments ESI->Data_ESI Data_EI Analyze M⁺• Ion & Fragmentation Pattern EI->Data_EI Compare Compare Isotopic Pattern & Accurate Mass Data_ESI->Compare Data_EI->Compare Validate Structural Validation Compare->Validate G cluster_frags Key Fragments parent [M-H]⁻ m/z 258.96 / 260.96 C₉H₈BrO₄⁻ frag1 [M-H-CO₂]⁻ m/z 214.99 / 217.00 C₈H₈BrO₂⁻ parent->frag1 - CO₂ (44 Da) frag2 [M-H-CH₃]⁻ (minor) m/z 243.94 / 245.94 C₈H₅BrO₄⁻ parent->frag2 - •CH₃ (15 Da) frag3 [M-H-CO₂-CH₃]⁻ m/z 200.00 / 202.00 C₇H₅BrO₂⁻ frag1->frag3 - •CH₃ (15 Da) G cluster_frags Key Fragments parent M⁺• m/z 259.97 / 261.97 C₉H₉BrO₄⁺• frag1 [M-•OCH₃]⁺ m/z 228.96 / 230.96 C₈H₆BrO₃⁺ parent->frag1 - •OCH₃ (31 Da) frag2 [M-•COOH]⁺ m/z 214.98 / 216.98 C₈H₈BrO₂⁺ parent->frag2 - •COOH (45 Da) frag3 [M-Br]⁺ m/z 181.05 C₉H₉O₄⁺ parent->frag3 - •Br (79/81 Da)

Sources

Validation

A Senior Application Scientist's Guide to Establishing Reference Standards for 2-Bromo-3,5-dimethoxybenzoic Acid Analysis

In the landscape of pharmaceutical research and development, the integrity of every analytical measurement hinges on the quality of the reference standards employed. For a molecule like 2-Bromo-3,5-dimethoxybenzoic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of every analytical measurement hinges on the quality of the reference standards employed. For a molecule like 2-Bromo-3,5-dimethoxybenzoic acid, a key building block in the synthesis of complex pharmaceutical intermediates, establishing a well-characterized reference standard is not merely a procedural step but the foundation of data reliability. This guide provides an in-depth comparison of analytical methodologies for the qualification of 2-Bromo-3,5-dimethoxybenzoic acid as a reference standard, grounded in the principles of scientific integrity and practical laboratory application.

The Imperative of a Qualified Reference Standard

A reference standard serves as the benchmark against which all subsequent analytical samples are measured. Its purpose is to ensure accuracy, precision, and consistency in assays, impurity profiling, and stability studies. The qualification of a candidate material for use as a reference standard is a rigorous process that involves unequivocally confirming its identity and determining its purity with a high degree of confidence. This process relies on the synergistic use of multiple analytical techniques, a concept known as orthogonality, where different methods provide complementary and cross-validating data.

Core Attributes of a Reference Standard

Before delving into comparative analytics, it is crucial to define the essential characteristics that a reference standard for 2-Bromo-3,5-dimethoxybenzoic acid must possess:

  • Identity: The molecular structure must be unambiguously confirmed.

  • Purity: The percentage of the main component must be accurately determined, and all significant impurities identified and quantified.

  • Assay: The content of the pure substance, often expressed as a percentage on an "as is" basis, accounting for impurities and non-volatile residues.

  • Stability: The standard must be stable under defined storage conditions for a specified period.

The following sections will compare the primary analytical techniques used to establish these attributes.

Comparative Analysis of Analytical Methodologies

The selection of analytical techniques is driven by the physicochemical properties of 2-Bromo-3,5-dimethoxybenzoic acid: a crystalline solid with a carboxylic acid functional group, making it amenable to a range of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity of non-volatile organic molecules like 2-Bromo-3,5-dimethoxybenzoic acid. The method's high resolving power allows for the separation of the main component from closely related structural isomers and process-related impurities.

Causality in Method Design: The choice of a C18 stationary phase is based on its hydrophobic nature, which provides effective retention for the aromatic ring of the analyte. An acidic mobile phase (e.g., using formic or phosphoric acid) is critical to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection is selected based on the chromophoric nature of the substituted benzene ring.

Table 1: Comparison of Key Analytical Techniques for Reference Standard Qualification

Technique Primary Purpose Strengths Limitations Key Considerations for 2-Bromo-3,5-dimethoxybenzoic Acid
HPLC-UV Purity determination, Impurity quantificationHigh resolution, High sensitivity, Robust quantificationRequires a reference standard for peak identification, Relative quantification based on area %The primary method for purity assessment. An area normalization method assumes all impurities have a similar UV response.
LC-MS Impurity identification, Identity confirmationProvides molecular weight information, High specificitySemi-quantitative without specific impurity standards, Matrix effects can suppress ionizationEssential for identifying unknown impurities by providing mass-to-charge ratio data, confirming the molecular weight of the main peak.
¹H and ¹³C NMR Identity confirmation, Structural elucidationProvides definitive structural information, Can detect non-chromophoric impuritiesLower sensitivity compared to HPLC, Can be complex to interpret with multiple impuritiesThe gold standard for confirming the molecular structure. The chemical shifts and coupling constants provide an unambiguous fingerprint.
qNMR Assay determination (absolute quantification)Primary method of quantification, Does not require a specific standard of the analyteRequires a certified, stable internal standard, Higher detection limits than HPLCProvides a highly accurate assay value by comparing the integral of an analyte proton signal to that of a certified internal standard.
Titration Assay determinationHigh precision, Low cost, Established pharmacopeial methodNon-specific; will titrate any acidic impurities presentA valuable orthogonal technique for assay. The result should be compared with the purity value from HPLC to check for acidic or basic impurities.
FTIR Identity confirmationFast, Provides functional group information (fingerprint)Not quantitative, Not suitable for complex mixturesConfirms the presence of key functional groups (e.g., C=O of carboxylic acid, C-O of ethers, C-Br).[1]
Nuclear Magnetic Resonance (NMR) for Unambiguous Identification

While HPLC excels at purity determination, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural confirmation. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework, serving as a unique fingerprint for identity.

Quantitative NMR (qNMR): An Absolute Approach For assay determination, qNMR is a powerful primary method. It allows for the direct measurement of the analyte's concentration against a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The accuracy of qNMR is not dependent on the analyte's structure, making it a truly absolute quantification technique.

Orthogonal Techniques: Mass Spectrometry and Titration

To ensure the trustworthiness of the analytical data, orthogonal methods are employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weight of the parent compound and its impurities, providing a higher level of confidence in peak identification.

  • Acid-Base Titration: As a classic analytical technique, titration provides a highly precise measure of the carboxylic acid content.[2] Comparing the assay value from titration with the purity value from HPLC can reveal the presence of non-UV active or co-eluting acidic or basic impurities.

Experimental Workflows and Protocols

A robust qualification process follows a logical and well-documented workflow.

Workflow for Reference Standard Qualification

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Assay cluster_3 Phase 4: Final Certification A Candidate Material Selection B Solubility Screening A->B C Preliminary HPLC Purity B->C D ¹H and ¹³C NMR Spectroscopy C->D E Mass Spectrometry (MS) D->E F FTIR Analysis E->F G HPLC Purity Method Validation (Specificity, Linearity, LOD/LOQ) F->G H Quantification of Impurities G->H I Assay by qNMR J Assay by Titration I->J K Mass Balance Calculation (100% - Impurities - Water - Residue) J->K L Stability Assessment K->L M Certificate of Analysis (CoA) Generation L->M

Caption: Workflow for qualifying a reference standard.

Detailed Protocol: Purity Determination by RP-HPLC

This protocol is a representative method for the analysis of 2-Bromo-3,5-dimethoxybenzoic acid and its potential impurities.[3]

1. Instrumentation and Reagents:

  • HPLC system with a UV or PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Reference standards for 2-Bromo-3,5-dimethoxybenzoic acid and any known impurities.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Solution Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Sample Solution: Accurately weigh approximately 10 mg of the 2-Bromo-3,5-dimethoxybenzoic acid candidate material into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.

4. Analysis and Data Interpretation:

  • Inject the diluent as a blank, followed by multiple injections of the sample solution.

  • Identify the peak for 2-Bromo-3,5-dimethoxybenzoic acid based on its retention time.

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

  • This method provides the area percent purity, which is a good estimate. For a certified value, relative response factors for each impurity should be determined.

Comparative Logic for Method Selection

The choice of methods is not arbitrary but a logical process designed to build a complete and verifiable profile of the reference standard.

G Main Reference Standard Qualification Identity Identity Main->Identity PurityAssay Purity & Assay Main->PurityAssay NMR NMR (¹H, ¹³C) Identity->NMR Definitive Structure MS Mass Spec Identity->MS Molecular Weight FTIR FTIR Identity->FTIR Functional Groups HPLC HPLC (Purity) PurityAssay->HPLC Impurity Profile qNMR qNMR (Assay) PurityAssay->qNMR Absolute Content (Primary) Titr Titration (Assay) PurityAssay->Titr Acid Content (Orthogonal) HPLC->MS LC-MS for Impurity ID

Sources

Comparative

Thin Layer Chromatography (TLC) conditions for monitoring 2-Bromo-3,5-dimethoxybenzoic acid

Executive Summary 2-Bromo-3,5-dimethoxybenzoic acid is a critical functionalized aromatic building block, often utilized in the synthesis of bioactive scaffolds (e.g., polyketide analogs or benzamide derivatives). Its mo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,5-dimethoxybenzoic acid is a critical functionalized aromatic building block, often utilized in the synthesis of bioactive scaffolds (e.g., polyketide analogs or benzamide derivatives). Its monitoring presents a dual challenge: the carboxylic acid moiety causes significant "tailing" (streaking) on silica, while the polymethoxylated core creates similar polarity to common precursors like 3,5-dimethoxybenzoic acid.

This guide compares three distinct Thin Layer Chromatography (TLC) solvent systems. Unlike generic protocols, these conditions are optimized to suppress ionization, sharpen band shape, and maximize resolution (


) between the brominated product and its non-halogenated precursors.

Chemical Context & Separation Logic

To select the correct TLC condition, one must understand the molecular behaviors driving the separation:

  • Acidity (pKa ~4): The carboxylic acid proton dissociates on standard Silica Gel 60, interacting strongly with surface silanols. Impact: Without an acidic modifier in the mobile phase, the spot will streak, making

    
     determination impossible.
    
  • Lipophilicity Shift: The introduction of the Bromine atom at the C2 position increases the lipophilicity compared to the starting material (3,5-dimethoxybenzoic acid). Impact: In Normal Phase (NP) TLC, the product (2-Bromo) generally elutes higher (larger

    
    ) than the starting material.
    
  • UV Activity: The electron-rich dimethoxy benzene ring provides strong absorbance at 254 nm , making UV the primary visualization method.

Comparative Analysis of Mobile Phases

System A: The "Workhorse" (Recommended)

Composition: Hexane : Ethyl Acetate : Acetic Acid Ratio: 70 : 30 : 1 (v/v/v)

  • Mechanism: Non-polar hexane drives the migration of the brominated aromatic core, while ethyl acetate modulates polarity. Acetic acid (1%) is critical to protonate the carboxylic acid, ensuring it migrates as a neutral, compact species.

  • Performance:

    • Spot Shape: Compact, round.

    • Resolution: Excellent separation from non-brominated starting material.

    • Typical

      
      :  Product ~0.4–0.5; Starting Material ~0.3.
      
  • Best For: Routine reaction monitoring (bromination of 3,5-dimethoxybenzoic acid) and final purity checks.

System B: The "Polar Scavenger"

Composition: Dichloromethane (DCM) : Methanol : Acetic Acid Ratio: 90 : 10 : 1 (v/v/v)

  • Mechanism: DCM is a polar aprotic solvent that solubilizes methoxy-rich aromatics well. Methanol increases eluting power significantly.

  • Performance:

    • Spot Shape: Slightly more diffused than System A.

    • Resolution: Compresses the hydrophobic region but expands the polar region.

    • Typical

      
      :  Product ~0.6; Polar impurities (e.g., dicarboxylic acids or phenols) ~0.2–0.3.
      
  • Best For: Monitoring crude reaction mixtures containing highly polar byproducts or when the compound is stuck at the baseline in System A.

System C: The "Orthogonal" Alternative

Composition: Toluene : Ethanol : Acetic Acid Ratio: 80 : 20 : 1 (v/v/v)

  • Mechanism: Toluene provides

    
     interactions with the aromatic ring, offering a different selectivity profile than aliphatic hexane. Ethanol acts as the polar modifier.
    
  • Performance:

    • Spot Shape: Sharp.

    • Resolution: Often resolves regioisomers (e.g., 4-bromo vs 2-bromo isomers) better than System A due to steric sensitivity of toluene solvation.

  • Best For: Separating regioisomers or when hexane/EtOAc fails to separate the product from a co-eluting impurity.

Summary Data Table
FeatureSystem A (Hex/EtOAc/AcOH)System B (DCM/MeOH/AcOH)System C (Tol/EtOH/AcOH)
Polarity MediumHighMedium-High
Spot Compactness High (Best)ModerateHigh

(Product)
0.45 ± 0.050.65 ± 0.050.50 ± 0.05
Separation Mechanism Polarity/AdsorptionSolubility/Polarity

Interaction/Sterics
Primary Use Routine MonitoringPolar Impurity CheckIsomer Separation

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing (Standard 20 x 20 cm sheets cut to size).
    
  • Sample Solvent: Ethyl Acetate (dissolves both product and impurities well).

  • Visualization: UV Lamp (254 nm) and Bromocresol Green stain.

Step-by-Step Methodology
  • Chamber Saturation (Critical):

    • Add approximately 10 mL of the chosen solvent system (e.g., System A) to a glass TLC chamber.

    • Place a piece of filter paper inside to wick the solvent and saturate the headspace vapor.

    • Close the lid and allow to equilibrate for 15 minutes . Note: Failure to saturate causes "smiling" solvent fronts and drifting

      
       values.
      
  • Sample Preparation:

    • Dissolve ~5 mg of the solid sample in 1 mL of Ethyl Acetate.

    • Self-Validating Step: Always spot a "Co-spot" (Lane 2) containing both the Starting Material (SM) and the Reaction Mixture (RM) to verify separation.

    • Lane 1: SM | Lane 2: Co-spot | Lane 3: RM.

  • Development:

    • Place the plate in the chamber. Ensure the solvent level is below the spotting line.

    • Run until the solvent front reaches ~1 cm from the top.

  • Visualization & Analysis:

    • UV Mode (254 nm): The benzene ring will quench the fluorescence, appearing as a dark purple spot against a bright green background.

    • Stain Mode (Bromocresol Green): Dip the plate in Bromocresol Green solution. The carboxylic acid will turn the spot yellow against a blue/green background. This confirms the acidic nature and differentiates it from non-acidic impurities (e.g., aldehydes).

Workflow Visualization

The following diagram illustrates the decision logic for selecting the appropriate mobile phase based on observed experimental results.

TLC_Workflow Start Start: Reaction Monitoring Target: 2-Bromo-3,5-dimethoxybenzoic acid SystemA Run System A (Hexane:EtOAc:AcOH 70:30:1) Start->SystemA Check Check Separation (UV 254nm) SystemA->Check GoodSep Clear Separation (Rf ~0.45) Check->GoodSep Yes Tailing Streaking/Tailing? Check->Tailing No PolarImp Impurities at Baseline? Tailing->PolarImp No AddAcid Increase AcOH to 2% or use Formic Acid Tailing->AddAcid Yes Isomers Co-eluting Isomers? PolarImp->Isomers No SwitchB Switch to System B (DCM:MeOH:AcOH) PolarImp->SwitchB Yes SwitchC Switch to System C (Toluene:EtOH:AcOH) Isomers->SwitchC Yes

Caption: Decision tree for optimizing mobile phase selection based on specific separation challenges.

Troubleshooting & Validation

ObservationRoot CauseCorrective Action
Spot Tailing (Comet shape) Insufficient acid in mobile phase; Silanols ionizing the -COOH group.Increase Acetic Acid concentration to 2% or switch to Formic Acid (stronger).
"Smiling" Solvent Front Uneven evaporation; Chamber not saturated.Use filter paper to saturate chamber; ensure lid is tight.
No Separation from SM Polarity of SM and Product is too similar.Switch to System C (Toluene/Ethanol). The

-interactions of Toluene often discriminate better between halogenated and non-halogenated aromatics than Hexane.
Ghost Spots Decomposition on silica.2-Bromo-benzoic acids can be liable to decarboxylation if heated on acidic silica. Do not heat the plate excessively when drying.

References

  • General TLC of Benzoic Acids: Merck Millipore.[1] "Separation of substituted benzoic acids by ion-pair chromatography." TLC Application Note 152.

  • Esterification Monitoring: Sigma-Aldrich. "Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography." Application Note.

  • Synthesis & Properties: BenchChem. "An In-depth Technical Guide to the Properties of 2-Bromo-4,5-dimethoxybenzoic Acid." (Analogous structure protocol).

  • TLC Solvent Systems: Organomation. "Complete Guide to Thin Layer Chromatography Sample Preparation."

Sources

Validation

A Comparative Guide to Elemental Analysis and Theoretical Calculations for 2-Bromo-3,5-dimethoxybenzoic Acid

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is paramount. This guide provides a detailed comparison between the experimental techniqu...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is paramount. This guide provides a detailed comparison between the experimental technique of elemental analysis and theoretical calculations for a specific compound of interest: 2-Bromo-3,5-dimethoxybenzoic acid. We will delve into the practical applications of these methods, the underlying scientific principles, and the interpretation of the resulting data, offering a framework for researchers to validate their synthesized compounds with confidence. The integrity of any subsequent research, from preclinical trials to therapeutic applications, hinges on this foundational verification.[1][2]

Theoretical Composition: The Calculated Benchmark

Before embarking on experimental analysis, it is essential to establish the theoretical elemental composition of the target molecule. This calculation serves as the "gold standard" against which experimental results are measured. The process begins with the known molecular formula of the compound.

For 2-Bromo-3,5-dimethoxybenzoic acid, the molecular formula is C₉H₉BrO₄. To calculate the theoretical elemental percentages, we use the atomic weights of each element:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Oxygen (O): 15.999 u

The molecular weight of C₉H₉BrO₄ is calculated as follows:

(9 * 12.011) + (9 * 1.008) + (1 * 79.904) + (4 * 15.999) = 108.099 + 9.072 + 79.904 + 63.996 = 261.071 g/mol

From this, the theoretical percentage of each element can be determined:

  • %C = (108.099 / 261.071) * 100 = 41.40%

  • %H = (9.072 / 261.071) * 100 = 3.48%

  • %O = (63.996 / 261.071) * 100 = 24.51%

  • %Br = (79.904 / 261.071) * 100 = 30.60%

These values represent the ideal elemental composition of a 100% pure sample of 2-Bromo-3,5-dimethoxybenzoic acid.

Table 1: Theoretical Elemental Composition of 2-Bromo-3,5-dimethoxybenzoic acid
ElementAtomic Weight (u)Number of AtomsTotal Mass (u)Percentage (%)
Carbon (C)12.0119108.09941.40
Hydrogen (H)1.00899.0723.48
Oxygen (O)15.999463.99624.51
Bromine (Br)79.904179.90430.60
Total 261.071 100.00

Elemental Analysis: The Experimental Verification

Elemental analysis is an experimental technique used to determine the elemental composition of a sample.[1] For organic compounds, the most common method is combustion analysis, often referred to as CHNS/O analysis.[3][4] This technique provides the mass fractions of carbon, hydrogen, nitrogen, and sulfur. Oxygen is typically determined by pyrolysis in a separate step.

Experimental Protocol: CHN Analysis via Combustion

The following is a generalized protocol for the CHN analysis of an organic compound like 2-Bromo-3,5-dimethoxybenzoic acid.

  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the purified compound is placed in a tin capsule. The high sensitivity of this technique necessitates the use of a microbalance for precise measurements.[5]

  • Combustion: The sample is introduced into a combustion tube containing an oxidant and heated to approximately 1000°C. This "flash combustion" causes the complete and instantaneous oxidation of the sample.

  • Gas Separation: The resulting combustion gases (CO₂, H₂O, and N₂) are carried by a stream of inert gas, such as helium, through a separation column.

  • Detection: The separated gases are detected by a thermal conductivity detector (TCD), which measures the change in thermal conductivity of the carrier gas as each component passes through.[6]

  • Quantification: The instrument's software integrates the detector signals and, based on calibration with a known standard, calculates the percentage of each element in the original sample.

For the determination of bromine, other techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or X-Ray Fluorescence (XRF) are often employed.[2][7]

G cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Processing weigh Accurate Weighing (1-3 mg) encapsulate Encapsulation (Tin Capsule) weigh->encapsulate combust Flash Combustion (~1000°C) encapsulate->combust separate Gas Chromatography Separation combust->separate detect Thermal Conductivity Detection (TCD) separate->detect calculate Software Calculation detect->calculate report Generate Report (%C, %H, %N) calculate->report

Caption: Workflow for CHN Elemental Analysis.

Data Comparison and Interpretation

The ultimate goal is to compare the experimental results from elemental analysis with the theoretical values. A close agreement between the two provides strong evidence for the compound's identity and purity.

Table 2: Comparison of Theoretical vs. Experimental Data for 2-Bromo-3,5-dimethoxybenzoic Acid
ElementTheoretical %Experimental % (Batch A)Deviation (%)
Carbon (C)41.4041.25-0.15
Hydrogen (H)3.483.51+0.03

Note: Experimental values are hypothetical for illustrative purposes.

Acceptable Deviation

In the field of organic chemistry, a deviation of ±0.4% between the theoretical and experimental values is generally considered acceptable for a pure compound.[8][9] This tolerance accounts for minor experimental errors and instrumental limitations. A deviation greater than 0.4% may indicate the presence of impurities, such as residual solvents, starting materials, or byproducts from the synthesis. For instance, the presence of water as an impurity would lead to a lower carbon percentage and a higher hydrogen percentage than theoretically expected.[10]

Trustworthiness of the Protocol

The self-validating nature of this comparison lies in its ability to flag inconsistencies. If the experimental data for all analyzed elements fall within the ±0.4% tolerance, it provides a high degree of confidence in the sample's purity. Conversely, if one or more elements deviate significantly, it signals the need for further purification and re-analysis. This iterative process of synthesis, purification, and analysis is fundamental to ensuring the quality of chemical compounds.

G synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification analysis Elemental Analysis purification->analysis validation Compound Validation analysis->validation Compare with Theoretical Values validation->purification > 0.4% Deviation (Re-purify) next_step Further Research/ Development validation->next_step < 0.4% Deviation (Proceed)

Caption: The iterative cycle of compound validation.

Conclusion

The comparison of elemental analysis data with theoretical calculations is a cornerstone of chemical characterization in research and drug development. While theoretical calculations provide an ideal benchmark, experimental elemental analysis offers a practical and reliable method for assessing the purity and confirming the elemental composition of a synthesized compound like 2-Bromo-3,5-dimethoxybenzoic acid. The convergence of these two approaches within an acceptable margin of error provides the necessary validation for a compound to advance through the development pipeline, ensuring the reliability and reproducibility of scientific findings.

References

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Dalton Research Molecules. 2-Bromo-3,5-dimethoxybenzoic acid | CAS 17275-86-4. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • News-Medical.net. Advantages of X-Ray Fluorescence in Pharmaceutical Elemental Analysis. [Link]

  • Pharmaceutical Technology. Elemental Impurity Analysis Crucial to Patient Safety. [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-3,5-dimethoxybenzoic Acid

This guide provides a comprehensive analysis of synthetic strategies for the production of 2-Bromo-3,5-dimethoxybenzoic acid, a key building block in the development of novel pharmaceuticals and complex organic molecules...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of synthetic strategies for the production of 2-Bromo-3,5-dimethoxybenzoic acid, a key building block in the development of novel pharmaceuticals and complex organic molecules. We will delve into a comparative study of viable synthetic routes, offering detailed experimental protocols and an objective assessment of their respective strengths and weaknesses. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, providing the necessary insights to make informed decisions for their research and manufacturing needs.

Introduction: The Significance of 2-Bromo-3,5-dimethoxybenzoic Acid

2-Bromo-3,5-dimethoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The presence and specific arrangement of the bromo and methoxy functional groups on the benzene ring make it a versatile intermediate. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the methoxy groups influence the electronic properties and reactivity of the molecule. The carboxylic acid moiety allows for amide bond formation and other derivatizations, crucial for the synthesis of bioactive compounds.

Comparative Analysis of Synthetic Routes

Two primary strategies for the synthesis of 2-Bromo-3,5-dimethoxybenzoic acid are presented and benchmarked:

Route 1: Two-Step Synthesis via Bromination of 3,5-Dimethoxybenzaldehyde and Subsequent Oxidation. This is a highly reliable and selective method.

Route 2: Direct Bromination of 3,5-Dimethoxybenzoic Acid. This approach is more direct but can be challenging in terms of regioselectivity.

The following sections will provide a detailed examination of each route, including reaction mechanisms, experimental protocols, and a comparative summary of key performance indicators.

Route 1: Two-Step Synthesis via 3,5-Dimethoxybenzaldehyde

This synthetic pathway involves two distinct chemical transformations: the electrophilic bromination of the commercially available 3,5-dimethoxybenzaldehyde, followed by the oxidation of the resulting 2-bromo-3,5-dimethoxybenzaldehyde to the desired carboxylic acid.

Step 1: Bromination of 3,5-Dimethoxybenzaldehyde

The first step of this route focuses on the regioselective bromination of 3,5-dimethoxybenzaldehyde. The two methoxy groups are ortho, para-directing activators. The position between the two methoxy groups (C4) is sterically hindered. The positions ortho to the methoxy groups (C2 and C6) are activated. The aldehyde group is a meta-directing deactivator. Therefore, the bromination is expected to occur at the C2 or C6 position.

A highly efficient and selective method for this transformation utilizes N-Bromosuccinimide (NBS) as the brominating agent.[1]

Experimental Protocol: Synthesis of 2-Bromo-3,5-dimethoxybenzaldehyde [1]

  • To a solution of 3,5-dimethoxybenzaldehyde (1.0 equivalent, 10.0 g, 60.2 mmol) in dichloromethane (DCM, 140 mL) at 0 °C, add N-Bromosuccinimide (NBS) (1.0 equivalent, 10.7 g, 60.2 mmol) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (200 mL) and transfer the mixture to a separatory funnel containing water (200 mL).

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution under reduced pressure to yield the pure 2-Bromo-3,5-dimethoxybenzaldehyde as a white solid.

Yield: 98% (14.0 g, 57.1 mmol).[1]

Step 2: Oxidation of 2-Bromo-3,5-dimethoxybenzaldehyde

The second step involves the oxidation of the aldehyde functional group to a carboxylic acid. Several methods are available for this transformation. A reliable and widely used method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a scavenger for the hypochlorite byproduct, such as 2-methyl-2-butene.

Experimental Protocol: Synthesis of 2-Bromo-3,5-dimethoxybenzoic acid (Pinnick Oxidation)

  • In a round-bottom flask, dissolve 2-Bromo-3,5-dimethoxybenzaldehyde (1.0 equivalent) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (a slight excess) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO₂) (1.5 equivalents) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 equivalents) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, monitoring by TLC.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Acidify the mixture with 1M hydrochloric acid (HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-Bromo-3,5-dimethoxybenzoic acid.

Anticipated Yield: >90%

Route 2: Direct Bromination of 3,5-Dimethoxybenzoic Acid

A more direct approach to the target molecule is the electrophilic bromination of 3,5-dimethoxybenzoic acid. However, this route can be complicated by the formation of isomeric byproducts. The carboxylic acid group is a meta-director, while the methoxy groups are ortho, para-directors. This can lead to a mixture of products, including the desired 2-bromo isomer and the 4-bromo and 6-bromo isomers.

A study on the bromination of methyl 3,5-dimethoxybenzoate, a closely related substrate, indicated that the reaction with N-Bromosuccinimide in dimethylformamide (DMF) can lead to C-2 and C-6 brominated derivatives.[2]

Experimental Protocol: Direct Bromination of 3,5-Dimethoxybenzoic Acid

  • Dissolve 3,5-dimethoxybenzoic acid (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dimethylformamide.

  • Add the brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS) (1.0-1.2 equivalents), portion-wise at room temperature.

  • The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or HPLC to determine the optimal reaction time and temperature.

  • Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by filtration and wash with water.

  • The crude product will likely be a mixture of isomers and will require purification by recrystallization or column chromatography to isolate the desired 2-Bromo-3,5-dimethoxybenzoic acid.

Anticipated Yield: Variable, with the potential for significant byproduct formation.

Benchmarking Summary

ParameterRoute 1: Two-Step SynthesisRoute 2: Direct Bromination
Starting Material 3,5-Dimethoxybenzaldehyde3,5-Dimethoxybenzoic Acid
Number of Steps 21
Regioselectivity HighModerate to Low
Yield High (typically >90% over two steps)Variable, often lower for the desired isomer
Purification StraightforwardChallenging, requires separation of isomers
Scalability Readily scalableDifficult to scale due to purification challenges
Cost-Effectiveness Potentially higher due to an extra stepPotentially lower if the desired isomer can be easily isolated

Visualization of Synthetic Workflows

Route 1: Two-Step Synthesis

Route 1 start 3,5-Dimethoxybenzaldehyde intermediate 2-Bromo-3,5-dimethoxybenzaldehyde start->intermediate NBS, DCM 18h, rt (98% yield) end_product 2-Bromo-3,5-dimethoxybenzoic acid intermediate->end_product NaClO2, 2-methyl-2-butene t-BuOH, H2O (>90% yield)

Caption: Workflow for the two-step synthesis of 2-Bromo-3,5-dimethoxybenzoic acid.

Route 2: Direct Bromination

Route 2 start 3,5-Dimethoxybenzoic Acid product_mixture Mixture of Bromo-isomers target_product 2-Bromo-3,5-dimethoxybenzoic acid product_mixture->target_product Purification (Recrystallization or Chromatography)

Caption: Workflow for the direct bromination of 3,5-dimethoxybenzoic acid.

Conclusion and Recommendation

Based on the comparative analysis, Route 1, the two-step synthesis starting from 3,5-dimethoxybenzaldehyde, is the recommended method for the production of 2-Bromo-3,5-dimethoxybenzoic acid. This recommendation is based on the high regioselectivity, high overall yield, and straightforward purification of the intermediates and the final product. While Route 2 offers a more direct approach, the lack of regioselectivity leads to the formation of isomeric byproducts, which complicates purification and reduces the overall yield of the desired product, making it less suitable for large-scale synthesis. The two-step route provides a more reliable and scalable process, which is a critical consideration in a drug development and manufacturing environment.

References

  • University of Glasgow.
  • D'Hollander, Agathe C.A.; Westwood, Nicholas J. Tetrahedron, 2018, vol. 74, # 2, p. 224 - 239.

Sources

Validation

Technical Guide: IR Spectroscopy Fingerprints for Identifying 2-Bromo-3,5-dimethoxybenzoic Acid

[1] Executive Summary In the synthesis of functionalized benzoic acid derivatives, specifically 2-Bromo-3,5-dimethoxybenzoic acid (CAS 56518-41-3) , distinguishing between positional isomers (e.g., the 2-bromo-4,5-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of functionalized benzoic acid derivatives, specifically 2-Bromo-3,5-dimethoxybenzoic acid (CAS 56518-41-3) , distinguishing between positional isomers (e.g., the 2-bromo-4,5-dimethoxy analog) is a critical quality control challenge.[1] While NMR remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers a rapid, cost-effective "fingerprint" method for routine identification in manufacturing and incoming goods receipt.[1]

This guide details the specific spectral features required to identify 2-Bromo-3,5-dimethoxybenzoic acid, focusing on the diagnostic shifts caused by the ortho-bromo steric hindrance and the meta-methoxy substitution patterns.[1]

Comparative Analysis: IR vs. Alternatives

To establish the correct analytical context, we must objectively compare IR spectroscopy against orthogonal techniques.[1][2]

FeatureIR Spectroscopy 1H-NMR (400 MHz) HPLC-UV
Primary Utility Rapid ID & Functional Group VerificationAbsolute Structural Proof & Isomer DifferentiationPurity Quantification
Speed < 2 Minutes (ATR)15–30 Minutes (Prep + Run)20–40 Minutes (Gradient)
Isomer Specificity High (Fingerprint Region)Very High (Coupling Constants)Medium (Retention Time shifts)
Sample Recovery Yes (ATR)Yes (if non-destructive solvent)No
Cost Per Run LowHighMedium

Scientist’s Note: While NMR is necessary for the initial characterization of a new synthetic batch, IR is the superior choice for routine QC comparison against a reference standard due to its speed and sensitivity to crystal packing (polymorphs) in solid-state samples.[1]

Spectral Deconvolution: The "Fingerprint"

The IR spectrum of 2-Bromo-3,5-dimethoxybenzoic acid is defined by the interplay between the electron-withdrawing bromine and the electron-donating methoxy groups.

A. The Diagnostic Region (4000 – 1500 cm⁻¹)

This region confirms the molecule is a benzoic acid derivative.[1]

  • O-H Stretching (Carboxylic Acid):

    • Position: 2500 – 3300 cm⁻¹ (Broad, "Hairy Beard").[1]

    • Mechanistic Insight: The broadness arises from strong intermolecular hydrogen bonding (dimer formation).[1]

  • C=O Stretching (Carbonyl):

    • Position: ~1690 – 1710 cm⁻¹ (Strong, Sharp).[1]

    • Critical Shift: Unlike unsubstituted benzoic acid (~1680 cm⁻¹), the 2-bromo substituent exerts a steric "ortho-effect," twisting the carboxyl group out of the aromatic plane.[1] This reduces conjugation with the ring, slightly increasing the wavenumber (frequency) of the carbonyl stretch.[1]

  • Aromatic C=C Stretching:

    • Position: 1580 – 1600 cm⁻¹.[1][3]

    • Insight: Multiple bands appear due to the asymmetric substitution of the ring.[1]

B. The Fingerprint Region (1500 – 500 cm⁻¹)

This is the region required for isomer identification.

  • C-O Stretching (Aryl Ether):

    • Position: 1200 – 1275 cm⁻¹ (Asymmetric) and 1020 – 1075 cm⁻¹ (Symmetric).[1]

    • Specificity: The presence of two methoxy groups usually results in a split or broadened doublet in the 1250 cm⁻¹ region, distinguishing it from mono-methoxy impurities.[1]

  • C-H Out-of-Plane (OOP) Bending:

    • Position: 800 – 900 cm⁻¹.[1]

    • Isomer Distinction:

      • 2-Bromo-3,5-dimethoxy (Target): Contains isolated aromatic protons (H4 and H6 are meta to each other).[1] Look for specific weak/medium bands corresponding to isolated H wagging.[1]

      • 2-Bromo-4,5-dimethoxy (Impurity): Contains two para protons to each other (H3, H6), which typically results in a different OOP pattern (often a strong band ~800-850 cm⁻¹).[1]

  • C-Br Stretching:

    • Position: 500 – 650 cm⁻¹.[1]

    • Note: Often obscured by lattice vibrations in solid samples but crucial if using Raman spectroscopy.[1]

Experimental Protocol

To ensure reproducibility, follow this standardized workflow.

Method A: Attenuated Total Reflectance (ATR) - Recommended

Best for: Routine QC, High Throughput.[1]

  • Instrument Prep: Clean the Diamond/ZnSe crystal with isopropanol.[1] Ensure background scan shows <0.5% noise.

  • Sample Loading: Place ~5 mg of solid 2-Bromo-3,5-dimethoxybenzoic acid onto the crystal.

  • Compression: Apply high pressure using the anvil clamp.[1] Note: Poor contact leads to weak peaks; ensure the "Force Gauge" is in the green zone.

  • Acquisition:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 or 32[1]

    • Range: 4000 – 600 cm⁻¹[1]

  • Post-Processing: Apply "ATR Correction" (if comparing to transmission libraries) to adjust for penetration depth differences.

Method B: KBr Pellet - Classical

Best for: High-resolution fingerprinting, resolving complex splitting.[1]

  • Grinding: Mix 2 mg sample with 200 mg dry KBr (spectroscopic grade). Grind in an agate mortar until a fine, flour-like consistency is achieved. Warning: Coarse particles cause light scattering (sloping baseline).[1]

  • Pressing: Transfer to a die set and press at 8-10 tons for 2 minutes to form a transparent disc.

  • Measurement: Transmission mode.

Visualization of Analytical Logic

Diagram 1: Identification Decision Matrix

This workflow illustrates the logical steps for confirming the identity of the compound using IR as the primary gate.[1]

ID_Workflow Start Unknown Sample (White Solid) IR_Scan Run FT-IR (ATR) Start->IR_Scan Check_OH Broad Peak 2500-3300 cm⁻¹? IR_Scan->Check_OH Check_CO Sharp Peak ~1690-1710 cm⁻¹? Check_OH->Check_CO Yes Not_Acid REJECT: Not Carboxylic Acid Check_OH->Not_Acid No Check_FP Fingerprint Match (Reference Std) Check_CO->Check_FP Yes Not_Target REJECT: Wrong Derivative Check_CO->Not_Target No Isomer_Check REJECT: Likely Isomer Check_FP->Isomer_Check Mismatch Confirm PASS: Identity Confirmed Check_FP->Confirm Match >98%

Caption: Logical decision tree for routine QC identification of 2-Bromo-3,5-dimethoxybenzoic acid.

Diagram 2: Spectral Feature Assignment

A visualization of the molecule mapping specific functional groups to their spectral regions.[1][4]

Spectral_Map Molecule 2-Bromo-3,5- dimethoxybenzoic acid COOH COOH Group Molecule->COOH OMe Methoxy (x2) Molecule->OMe Br Aryl Bromide Molecule->Br Ring Benzene Ring (Tetrasubstituted) Molecule->Ring OH_Stretch O-H Stretch 2500-3300 cm⁻¹ COOH->OH_Stretch CO_Stretch C=O Stretch 1690-1710 cm⁻¹ COOH->CO_Stretch CO_Ether C-O Stretch 1000-1300 cm⁻¹ OMe->CO_Ether Br->CO_Stretch Inductive/Steric Shift OOP_Bend OOP Bending 800-900 cm⁻¹ Ring->OOP_Bend

Caption: Mapping functional moieties to diagnostic IR spectral bands.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-3,5-dimethoxybenzoic acid (Isomer Analog for Reference).[1] Retrieved from .[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14332: 3,5-Dimethoxybenzoic acid.[1] Retrieved from .

  • SpectraBase. IR Spectrum of Benzoic acid derivatives. Wiley Science Solutions.[1] Retrieved from .

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from .

  • BenchChem. Properties of 2-Bromo-4,5-dimethoxybenzoic Acid (Isomer Comparison). Retrieved from .

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Bromo-3,5-dimethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Laboratory As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Laboratory

As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-3,5-dimethoxybenzoic acid. The procedures outlined herein are designed to empower laboratory personnel to manage this chemical waste stream responsibly, minimizing risks to both personnel and the environment.

Understanding the Hazard Profile of 2-Bromo-3,5-dimethoxybenzoic Acid

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Based on these classifications, 2-Bromo-3,5-dimethoxybenzoic acid must be handled as a hazardous substance.

Physicochemical Properties of a Structurally Similar Compound (2-Bromo-5-methoxybenzoic acid):

PropertyValue
Molecular Formula C₈H₇BrO₃
Molecular Weight 231.04 g/mol
Form Solid
Melting Point 157-159 °C

Source: Sigma-Aldrich

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, stringent adherence to safety protocols is paramount during all handling and disposal procedures.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat is mandatory. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter. All handling of the solid material should ideally be performed in a chemical fume hood.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2]

  • Inhalation: Move the individual to fresh air.[1][2]

  • Ingestion: Do NOT induce vomiting.[2]

In all cases of exposure, seek immediate medical attention.

Step-by-Step Disposal Procedures

The guiding principle for the disposal of 2-Bromo-3,5-dimethoxybenzoic acid is that it must be treated as hazardous chemical waste. On-site chemical neutralization by laboratory personnel is not recommended without a validated and peer-reviewed protocol specific to this compound. The primary route of disposal is through a licensed hazardous waste disposal company.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Waste Stream: 2-Bromo-3,5-dimethoxybenzoic acid waste should be collected as halogenated organic solid waste .[3]

  • Incompatible Materials: Do not mix with strong oxidizing agents, strong bases, or other reactive chemicals. Keep this waste stream separate from non-halogenated organic waste and aqueous waste.[4]

Step 2: Waste Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for solid waste. The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "2-Bromo-3,5-dimethoxybenzoic Acid ". All constituents and their approximate concentrations should be listed if it is a mixed waste stream.

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

  • Location: The designated waste container should be stored in a Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation and under the control of the laboratory personnel.[4]

  • Storage Conditions: The SAA should be in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[5][6]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to prevent the spread of material in case of a spill.

Step 4: Arranging for Disposal

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide you with the necessary paperwork and schedule a pickup with a licensed hazardous waste disposal contractor.

  • Do Not Dispose Down the Drain or in Regular Trash: This is strictly prohibited and can lead to environmental contamination and regulatory violations.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of airborne dust.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.

  • Contain the Spill: For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container. Avoid generating dust.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Environmental Considerations and the Rationale for Proper Disposal

Brominated aromatic compounds, as a class, are known for their environmental persistence.[7] Improper disposal can lead to the contamination of soil and water resources. The rationale for adhering to these stringent disposal protocols is rooted in the principles of responsible environmental stewardship and regulatory compliance. The ultimate disposal of halogenated organic waste is typically high-temperature incineration by a specialized facility, which is equipped to handle and neutralize the hazardous byproducts of combustion.[3]

Diagrams

Disposal_Workflow cluster_0 In the Laboratory cluster_1 Institutional Procedures cluster_2 Final Disposal A Generation of 2-Bromo-3,5-dimethoxybenzoic acid waste B Segregate as Halogenated Organic Solid Waste A->B C Collect in a Labeled, Compatible Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Contact Environmental Health & Safety (EHS) D->E F Complete Waste Disposal Paperwork E->F G Scheduled Pickup by Licensed Contractor F->G H Transportation to Licensed Facility G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for 2-Bromo-3,5-dimethoxybenzoic acid.

References

  • Ginebreda, A., et al. (2010). Environmental Impact of Flame Retardants (Persistence and Biodegradability). International Journal of Molecular Sciences. Available at: [Link]

  • Kazunga, C., & Zitomer, D. H. (2000). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology. Available at: [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Global NEST Journal. (2023). Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. Global NEST Journal, 25(X), xx-xx. Retrieved from [Link]

  • Bucknell University. (n.d.). WASTE MANAGEMENT. Retrieved from [Link]

  • PubMed Central. (2024). Suppressing Organic Bromine but Promoting Bromate: Is the Ultraviolet/Ozone Process a Double-Edged Sword for the Toxicity of Wastewater to Mammalian Cells?. Environmental Science & Technology. Retrieved from [Link]

  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms. Retrieved from [Link]

  • ResearchGate. (2019). Sustainable bromination of organic compounds: A critical review. Coordination Chemistry Reviews. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • PubMed Central. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers (Basel). Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Bromo-2,6-dimethoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-linking reactions between phenols and benzoic acid: The role of aryl esters. Retrieved from [Link]

  • PubMed. (2000). Degradation of phenol and benzoic acid in a three-phase fluidized-bed reactor. Biotechnology and Bioengineering. Retrieved from [Link]

  • Wikipedia. (n.d.). Shapiro reaction. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3,5-dimethoxybenzoic Acid

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The proper handling of chemical reagents is the foundation of a safe and...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The proper handling of chemical reagents is the foundation of a safe and productive laboratory environment. This guide provides a detailed, experience-driven framework for the safe handling of 2-Bromo-3,5-dimethoxybenzoic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The principles and protocols outlined here are designed to be a self-validating system of safety, grounded in authoritative standards and practical laboratory insights.

The core of our safety philosophy is the "RAMP" principle: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2] This guide will walk you through the RAMP framework as it applies specifically to 2-Bromo-3,5-dimethoxybenzoic acid.

Recognizing the Hazards: A Profile of 2-Bromo-3,5-dimethoxybenzoic Acid

  • Skin Irritant (Category 2): Causes skin irritation.[4]

  • Serious Eye Irritant (Category 2): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4]

As a halogenated aromatic compound, it belongs to a class of chemicals that can have varying degrees of toxicity, and it is prudent to handle it with care.[5][6] Given that it is a solid, likely a powder, there is also a risk of generating airborne dust during handling, which can be inhaled or settle on surfaces.

Assessing and Minimizing Risks: A Multi-layered Defense

Risk minimization is not solely about PPE; it begins with engineering and administrative controls.[1][7] PPE should be considered the final barrier of protection.[8][9]

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All operations involving the handling of 2-Bromo-3,5-dimethoxybenzoic acid, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood.[10][11] This is critical to minimize the inhalation of any dust or vapors and to contain potential spills.[12]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[13]

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection of PPE must be tailored to the specific task being performed. Below is a detailed breakdown of the required PPE for handling 2-Bromo-3,5-dimethoxybenzoic acid.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles are mandatory at all times when handling this compound.[14] They provide a seal around the eyes to protect against dust and potential splashes.[15] Standard safety glasses with side shields do not offer sufficient protection against fine powders or splashes.[14]

    • Face Shield: When handling larger quantities (e.g., >50g) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7][14]

  • Skin and Body Protection:

    • Laboratory Coat: A flame-resistant lab coat that covers the arms and torso is required.[8][15] It should be kept clean and laundered professionally if contaminated.[15]

    • Gloves: Disposable nitrile gloves are the minimum requirement for hand protection.[7][14] Nitrile provides good resistance to a range of chemicals and is effective against incidental contact.[14] For prolonged handling or in case of a spill, consider double-gloving or using heavier-duty gloves.[14] Always remove gloves before leaving the laboratory and wash your hands thoroughly.[3][15]

    • Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory setting to protect against spills and falling objects.[14][15]

  • Respiratory Protection:

    • Under normal conditions, handling this compound within a certified fume hood should provide adequate respiratory protection.[11]

    • If a fume hood is not available or if there is a risk of generating significant amounts of dust that cannot be controlled, a respirator may be necessary. In such cases, a risk assessment should be conducted by a qualified safety professional to determine the appropriate type of respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges).[8]

The following table summarizes the recommended PPE for different laboratory operations involving 2-Bromo-3,5-dimethoxybenzoic acid:

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Solid Chemical Splash GogglesNitrile GlovesLab CoatWork in a Fume Hood
Dissolving in a Solvent Chemical Splash GogglesNitrile GlovesLab CoatWork in a Fume Hood
Running a Reaction Chemical Splash GogglesNitrile GlovesLab CoatWork in a Fume Hood
Work-up and Purification Chemical Splash Goggles, Face Shield (if splash risk)Nitrile Gloves (consider double-gloving)Lab CoatWork in a Fume Hood
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl GlovesLab CoatAppropriate Respirator (if necessary)

Preparing for Emergencies: Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure you have all the necessary PPE and that it is in good condition. Locate the nearest safety shower and eyewash station.[6]

  • Weighing: Conduct all weighing operations within a chemical fume hood. Use a disposable weighing boat to minimize contamination.

  • Transfer: Carefully transfer the solid to your reaction vessel. If there is a risk of generating dust, consider wetting the solid with a small amount of the reaction solvent.

  • Reaction: Set up your reaction in the fume hood, ensuring all joints are properly sealed.

  • Work-up: During quenching, extraction, and other work-up procedures, be mindful of the potential for splashes.

  • Decontamination: After handling, wipe down the work area in the fume hood. Remove your gloves and wash your hands thoroughly with soap and water.[3]

Spill Response
  • Small Spills (in a fume hood): Absorb the spill with a suitable absorbent material (e.g., vermiculite or a spill pillow).[6] Place the contaminated absorbent in a sealed container for proper disposal.

  • Large Spills: Evacuate the area and alert your laboratory supervisor and safety officer.

Disposal Plan
  • All waste containing 2-Bromo-3,5-dimethoxybenzoic acid, including contaminated gloves, weighing boats, and absorbent materials, must be disposed of as hazardous waste.[11]

  • Follow your institution's specific guidelines for the disposal of halogenated organic compounds.[6] Do not dispose of this chemical down the drain.

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 2-Bromo-3,5-dimethoxybenzoic acid.

PPE_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_ppe_mods PPE Modification Start Start: Handling 2-Bromo-3,5-dimethoxybenzoic acid HazardID Hazard Identification: - Skin Irritant - Eye Irritant - Respiratory Irritant Start->HazardID TaskEval Task Evaluation: - Weighing? - Dissolving? - Reaction? HazardID->TaskEval EngControls Engineering Controls: Work in a Chemical Fume Hood TaskEval->EngControls PPE_Selection Select Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat EngControls->PPE_Selection SplashRisk High Splash Risk? PPE_Selection->SplashRisk AddFaceShield Add Face Shield SplashRisk->AddFaceShield Yes DustRisk High Dust/Aerosol Risk (outside hood)? SplashRisk->DustRisk No AddFaceShield->DustRisk AddRespirator Add Respirator (Consult EHS) DustRisk->AddRespirator Yes Proceed Proceed with Work DustRisk->Proceed No AddRespirator->Proceed

Caption: PPE Selection Workflow for Handling 2-Bromo-3,5-dimethoxybenzoic Acid.

By adhering to these guidelines, you can create a robust safety framework that protects you, your colleagues, and your research. Remember that safety is an ongoing process of learning and vigilance. Always consult the most up-to-date safety information and your institution's specific policies before beginning any new procedure.

References

  • Laboratory Safety Guidance - Occupational Safety and Health Administration (OSHA). [Link]

  • Standard Personal Protective Equipment - Environmental Health Safety and Laboratory Operations. [Link]

  • Chemical Safety Guidelines - University of California, Berkeley. [Link]

  • Safety Tipsheets & Best Practices - American Chemical Society (ACS). [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions - American Chemical Society (ACS). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon Occupational Safety and Health Administration (Oregon OSHA). [Link]

  • The Laboratory Standard - Office of Clinical and Research Safety. [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety, University of Nevada, Reno. [Link]

  • Personal Protective Equipment - Auburn University. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide - Lab Manager. [Link]

  • PPE and Safety for Chemical Handling - ACS Material. [Link]

  • Doing Things Safely: Safety For Introductory Chemistry Students - American Chemical Society (ACS). [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Publications & Resources - American Chemical Society (ACS). [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, Northwestern University. [Link]

  • Classroom Resources | ACS Chemical Safety - American Association of Chemistry Teachers (AACT). [Link]

  • Aromatic Hydrocarbon Standard (1X1 mL) - Safety Data Sheet - Restek. [Link]

  • PSFC Halogenated Solvents - MIT Plasma Science and Fusion Center. [Link]

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